N3-kethoxal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H11N3O4 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one |
InChI |
InChI=1S/C6H11N3O4/c1-4(5(10)6(11)12)13-3-2-8-9-7/h4,6,11-12H,2-3H2,1H3 |
Clé InChI |
FDNGFYLWDLIWJM-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
N3-Kethoxal: A Technical Guide to a Versatile Probe for Nucleic Acid Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-kethoxal is a synthetic, membrane-permeable chemical probe that has emerged as a powerful tool for investigating the structural and functional dynamics of nucleic acids within their native cellular environment. This guide provides an in-depth overview of this compound, its chemical properties, mechanism of action, and its applications in cutting-edge research methodologies.
Chemical Structure and Properties
This compound, with the IUPAC name 3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one, is a derivative of kethoxal (B1673598) featuring a crucial azide (B81097) (N3) functional group. This bioorthogonal handle is central to its utility, allowing for subsequent chemical modifications via click chemistry.
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
A summary of its key chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 2382756-48-9 |
| Molecular Formula | C6H11N3O4 |
| Molecular Weight | 189.17 g/mol |
| Appearance | Pale yellow syrup |
| Solubility | Soluble in DMSO |
Mechanism of Action: Specific and Reversible Guanine (B1146940) Modification
This compound functions by reacting specifically with guanine (G) residues in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA). The reaction targets the N1 and N2 positions of the guanine base, which are accessible only when the guanine is not engaged in Watson-Crick base pairing. This high specificity for unpaired guanines makes this compound an excellent probe for discerning the secondary and tertiary structures of nucleic acids.
The modification of guanine by this compound is a reversible process. The adduct can be removed by incubating the modified nucleic acid with a high concentration of guanosine (B1672433) triphosphate (GTP), allowing for the recovery of the original nucleic acid sequence. This reversibility is a significant advantage in experimental design.
Experimental Applications and Protocols
This compound is a key reagent in several high-throughput sequencing techniques designed to map nucleic acid structures and protein-nucleic acid interactions genome-wide. The two most prominent methods are Keth-seq for RNA and KAS-seq for ssDNA.
Keth-seq: Transcriptome-Wide RNA Structure Mapping
Keth-seq (Kethoxal-based sequencing) utilizes this compound to probe the secondary structure of RNA molecules inside living cells. The azide group on the modified guanines serves as a handle for biotinylation via a copper-free click reaction with dibenzocyclooctyne-biotin (DBCO-biotin). The biotinylated RNA fragments can then be enriched and sequenced, revealing the locations of single-stranded guanines across the transcriptome.
KAS-seq: Capturing Transcription Dynamics and Enhancer Activity
KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) employs this compound to label ssDNA regions in the genome. These regions are indicative of active cellular processes such as transcription, replication, and DNA repair. Similar to Keth-seq, the labeled ssDNA is biotinylated, enriched, and sequenced to provide a snapshot of dynamic genomic regions.
Quantitative Data from Experimental Protocols
The following table summarizes key quantitative parameters from established Keth-seq and KAS-seq protocols.
| Parameter | Keth-seq (in vivo) | KAS-seq (in vivo) |
| This compound Concentration | 5 mM in cell culture medium | 5 mM in cell culture medium |
| Labeling Time | 1-20 minutes at 37°C | 5-10 minutes at 37°C |
| Biotinylation Reagent | DBCO-biotin | DBCO-biotin |
| Biotinylation Reaction Time | 2 hours at 37°C | 1.5 hours at 37°C |
| Modification Removal | 50 mM GTP at 95°C for 10 min | Heating at 95°C |
Detailed Methodologies
This compound Labeling of RNA (Keth-seq)
-
Cell Culture and Labeling: Cells are cultured to the desired confluency. The culture medium is replaced with fresh medium containing 5 mM this compound. The cells are incubated for 1-20 minutes at 37°C.
-
RNA Isolation: Total RNA is extracted from the this compound-treated cells using a standard RNA purification kit.
-
Biotinylation: The isolated RNA is incubated with DBCO-biotin in a suitable buffer (e.g., borate (B1201080) buffer) for 2 hours at 37°C to attach biotin (B1667282) to the this compound-modified guanines.
-
RNA Fragmentation and Enrichment: The biotinylated RNA is fragmented, and the fragments containing the biotin label are enriched using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library, which is then sequenced using a high-throughput sequencing platform.
This compound Labeling of ssDNA (KAS-seq)
-
Cell Culture and Labeling: Similar to Keth-seq, cells are incubated with 5 mM this compound in their culture medium for 5-10 minutes at 37°C.
-
Genomic DNA Isolation: Genomic DNA is isolated from the treated cells.
-
Biotinylation: The genomic DNA is subjected to a click reaction with DBCO-biotin for 1.5 hours at 37°C.
-
DNA Fragmentation and Enrichment: The biotinylated DNA is fragmented by sonication, and the biotin-labeled fragments are captured with streptavidin beads.
-
Library Preparation and Sequencing: The enriched DNA fragments are prepared into a sequencing library for subsequent analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for this compound-based nucleic acid labeling and sequencing.
Caption: Generalized workflow for this compound-based nucleic acid analysis.
Conclusion
This compound has proven to be an invaluable reagent for the study of nucleic acid biology. Its ability to specifically and reversibly label single-stranded guanines in a cellular context, combined with the power of click chemistry and high-throughput sequencing, provides researchers with an unprecedented view of the structural and functional landscape of the genome and transcriptome. This technical guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the capabilities of this compound in their research endeavors.
N3-Kethoxal's Mechanism of Action on Guanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N3-kethoxal on guanine (B1146940) residues in nucleic acids. It details the chemical basis of this interaction, its application in advanced methodologies for studying nucleic acid structure, and provides actionable protocols for its implementation in a research setting.
Core Mechanism: Selective and Reversible Covalent Modification
This compound (3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one) is a chemical probe engineered for the specific and reversible covalent labeling of unpaired guanine residues in both RNA and single-stranded DNA (ssDNA).[1][2] The core of its mechanism lies in the reaction between the vicinal dicarbonyl group of kethoxal (B1673598) and the N1 and N2 positions of guanine.[2][3] This reaction is highly specific to guanine and is contingent on the guanine residue being in a single-stranded conformation, as the Watson-Crick base pairing in double-stranded structures sterically hinders the N1 and N2 positions.[2][4]
The resulting adduct is a stable covalent modification that can, however, be reversed under specific conditions.[4][5] This reversibility is a key feature of this compound, allowing for the removal of the modification when desired, for instance, to not impede downstream enzymatic processes like PCR.[2][4] The modification can be almost completely removed by incubation at 95°C for 10 minutes or at 37°C for 8 hours.[4][5] The stability of the adduct can be enhanced by the presence of borate (B1201080) buffer.[3][4]
A critical feature of this compound is the incorporation of an azide (B81097) (-N3) group.[2][6] This functional group serves as a bioorthogonal handle, enabling the covalent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via "click chemistry" with alkyne-modified substrates like DBCO-biotin.[2][5][7] This two-step process of modification followed by bioorthogonal ligation is fundamental to the enrichment and detection strategies employed in methodologies utilizing this compound.
Chemical Reaction Pathway
The reaction between this compound and guanine proceeds via the formation of a cyclic adduct.
Caption: Reaction of this compound with guanine to form a reversible adduct.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound.
Table 1: In-Cell Labeling Conditions
| Parameter | Value | Cell Type Example | Reference |
| This compound Concentration | 0.2–5 mM | HEK293T, mESCs | [1][2] |
| Incubation Time | 1–15 minutes | mESCs, HEK293T | [1][5] |
| Incubation Temperature | 37°C | Standard cell culture | [1][2] |
Table 2: Adduct Reversibility Conditions
| Condition | Time | Temperature | Reference |
| Heat | 10 minutes | 95°C | [4][5] |
| Heat | 8 hours | 37°C | [4] |
| Guanine Analogs (e.g., GTP) | Promotes dissociation | 37°C or 95°C | [4][5] |
Table 3: Downstream Biotinylation (Click Chemistry)
| Reagent | Concentration | Incubation Time | Incubation Temperature | Reference |
| Biotin-DBCO | Not specified | 1.5 hours | 37°C | [8] |
Experimental Protocols
Keth-seq: Transcriptome-wide RNA Structure Mapping
Keth-seq leverages this compound to probe the secondary structure of RNA on a transcriptome-wide scale. The workflow involves in vivo or in vitro labeling of single-stranded guanines, followed by biotinylation, fragmentation, enrichment of modified fragments, and sequencing. The sites of modification are identified as reverse transcription stops.[3][5]
Detailed Protocol:
-
In Vivo Labeling:
-
Biotinylation:
-
Library Preparation:
-
Fragment the biotinylated RNA.
-
Enrich the biotinylated RNA fragments using streptavidin-coated magnetic beads.
-
Perform reverse transcription. This compound adducts will cause the reverse transcriptase to stall, creating cDNA fragments that terminate at the modification site.
-
Ligate adapters and perform sequencing.
-
-
Data Analysis:
-
Map the sequencing reads to the transcriptome.
-
Analyze the distribution of reverse transcription stops to identify single-stranded guanine positions.
-
Caption: Workflow for Keth-seq analysis of RNA secondary structure.
KAS-seq: Genome-wide Profiling of Single-Stranded DNA
KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) utilizes this compound to map single-stranded DNA regions in the genome, which are often associated with active transcription and other dynamic DNA processes.[2][4]
Detailed Protocol:
-
In Vivo Labeling:
-
Treat cells with 5 mM this compound in the culture medium for 5-10 minutes at 37°C.[2]
-
Isolate genomic DNA (gDNA).
-
-
Biotinylation and Fragmentation:
-
Enrichment and Library Preparation:
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Identify enriched regions (peaks) which correspond to sites of single-stranded DNA.
-
Caption: Workflow for KAS-seq analysis of single-stranded DNA regions.
Applications and Significance
The selective modification of guanine by this compound has significant implications for nucleic acid research:
-
RNA Structure-Function Studies: Keth-seq and related techniques provide high-resolution snapshots of the RNA structurome in vivo, offering insights into how RNA folding governs gene regulation, protein synthesis, and other cellular processes.[3][5]
-
Transcriptional Dynamics: KAS-seq allows for the genome-wide mapping of transcriptionally active regions by detecting the single-stranded DNA within transcription bubbles.[2][4] This provides a powerful tool to study the dynamics of gene expression.
-
Non-B DNA Structures: KAS-seq can also be used to identify non-canonical DNA structures that involve single-stranded regions, such as G-quadruplexes and R-loops.[10]
-
Drug Development: By providing a means to probe the structural landscape of RNA and DNA targets, this compound-based methods can aid in the design and validation of novel therapeutics that target specific nucleic acid structures.
References
- 1. biotin-azide.com [biotin-azide.com]
- 2. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Electrochemical detection of FTO with this compound labeling and MazF cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
N3-Kethoxal: A Technical Guide to its Discovery, Synthesis, and Application in Nucleic Acid Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N3-kethoxal, a chemical probe for analyzing single-stranded guanine (B1146940) residues in RNA and DNA. We delve into the discovery and rationale behind its development, offer a detailed synthesis protocol, and present its applications in advanced methodologies such as Keth-seq and KAS-seq. This document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development and molecular biology.
Discovery and Rationale
The study of nucleic acid structure is paramount to understanding its function. While several chemical probes exist, they possess limitations. For instance, dimethyl sulfate (B86663) (DMS) is toxic at high concentrations, and SHAPE reagents are known for their hydrolytic instability.[1] This created a need for a more specific, non-toxic, and reversible chemical probe that can function under mild conditions, particularly within living cells.
This compound (azido-kethoxal) was developed to address this gap.[1] Kethoxal (B1673598) was already known to react specifically with single-stranded guanine residues.[1] The innovation lay in creating a modified kethoxal molecule with a bioorthogonal handle. The introduction of an azide (B81097) (-N3) group allows for the attachment of biotin (B1667282) or fluorescent dyes via click chemistry, enabling the enrichment and visualization of labeled nucleic acids.[1][2] This design preserves the high reactivity and specificity of kethoxal for guanines in single-stranded nucleic acids while adding the crucial functionality for high-throughput analysis.[3]
The development of this compound has paved the way for powerful techniques like Keth-seq for transcriptome-wide RNA secondary structure mapping and KAS-seq for capturing global transcription dynamics by profiling single-stranded DNA.[1][3]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A detailed protocol is often found in the supplementary materials of the primary literature introducing the compound.[1]
A simplified representation of the synthesis pathway is as follows:
Caption: A high-level overview of the this compound synthesis process.
Physicochemical and Reaction Properties
This compound is a membrane-permeable nucleic acid probe that selectively labels unpaired guanine residues in both RNA and single-stranded DNA (ssDNA).[3]
| Property | Value / Description | Reference |
| Target | Unpaired Guanine (N1 and N2 positions) | [1] |
| Cell Permeability | Yes | [1] |
| Reaction Time (in vivo) | Signal detected in 1 min, saturated in 5 min | [4] |
| Reversibility | Yes, with high concentration of GTP at 37°C for 6 hours or 95°C for 10 min | [1] |
| Bioorthogonal Handle | Azide (-N3) | [1] |
Experimental Protocols
In-Cell RNA/ssDNA Labeling with this compound
This protocol is adapted for cultured mammalian cells.
-
Preparation of Labeling Medium : Prepare a 500 mM this compound stock solution in DMSO. Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 5 mM. It is crucial to pre-warm the medium to aid in the dissolution of this compound.[5]
-
Cell Labeling :
-
For adherent cells, add the labeling medium directly to the culture dish.
-
For suspension cells, resuspend the cell pellet in the labeling medium.
-
-
Incubation : Incubate the cells for 5-10 minutes at 37°C in a 5% CO2 incubator.[3]
-
Cell Harvesting : After incubation, harvest the cells.
-
Nucleic Acid Isolation : Proceed with genomic DNA or total RNA isolation using a standard commercial kit.
In Vitro Labeling of Nucleic Acids
-
Reaction Buffer : Prepare a kethoxal reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0).[1]
-
Reaction Mixture : In a total volume of 10 µL, incubate 100 pmol of RNA oligo with 1 µmol of this compound.[1]
-
Incubation : Incubate the reaction mixture at 37°C for 10 minutes.[1]
-
Purification : Purify the labeled RNA using a suitable method, such as gel filtration columns, to remove unreacted this compound.[1]
Biotinylation of this compound Labeled Nucleic Acids
The azide group on this compound allows for biotinylation via copper-free click chemistry.
-
Reaction Setup : To the purified this compound labeled nucleic acid, add a DBCO-biotin conjugate. The reaction is typically performed in a neutral buffer. Borate buffer can be used to stabilize the this compound-guanine adduct.[1]
-
Incubation : Incubate the reaction at 37°C for 1.5 to 2 hours.[1][4]
-
Purification : Purify the biotinylated nucleic acid to remove excess DBCO-biotin.
Removal of this compound Modification
The reversibility of the this compound-guanine adduct is a key feature.
-
Reaction Mixture : Incubate the purified this compound modified RNA with a high concentration of GTP (final concentration of 50 mM).[1]
-
Incubation :
-
Incubate at 37°C for 6 hours for partial removal.
-
Incubate at 95°C for 10 minutes for near-complete removal.[1]
-
Applications and Workflows
Keth-seq: Transcriptome-wide RNA Structure Mapping
Keth-seq utilizes this compound to map single-stranded guanines across the transcriptome. The workflow involves in vivo or in vitro labeling, biotinylation, enrichment of labeled RNA fragments, and subsequent sequencing. The sites of this compound modification cause reverse transcription stops, which are then identified by sequencing.
Caption: The experimental workflow for Keth-seq.
KAS-seq: Kethoxal-Assisted Single-Stranded DNA Sequencing
KAS-seq is a method to capture and map ssDNA regions genome-wide, which are often associated with active transcription. The principle is similar to Keth-seq but is applied to genomic DNA.
Caption: The experimental workflow for KAS-seq.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound.
Table 1: Keth-seq Reverse Transcription Stop Base Distribution
| Sample | Adenine | Thymine | Cytosine | Guanine | Reference |
| Replicate 1 | 703,486 | 586,297 | 551,962 | 8,683,824 | [6] |
| Replicate 2 | 604,222 | 497,602 | 481,596 | 7,204,998 | [6] |
Table 2: Effect of Transcription Inhibitors on KAS-seq Peak Numbers
| Treatment | % Decrease in KAS-seq Peaks | Reference |
| DRB (5,6-dichlorobenzimidazole 1-β-D-ribofuranoside) | 57% | [2] |
| Triptolide | 93% | [2] |
Selectivity and Specificity
This compound demonstrates high specificity for single-stranded guanines. It does not react with guanines in double-stranded DNA due to the blockage of the N1 and N2 positions by Watson-Crick base pairing.[3] Furthermore, it shows minimal reactivity with other nucleic bases and even distinguishes between different guanine modifications, reacting with m7G but not m1G or m2G.[1] In vitro experiments have also shown that this compound reacts rapidly with deoxyguanosine, while showing very little reactivity with amino acids like L-arginine under the same conditions, indicating minimal off-target protein labeling.[3]
Caption: Specificity of this compound for single-stranded guanine.
Conclusion
This compound represents a significant advancement in the chemical probing of nucleic acid structure. Its high specificity for single-stranded guanines, cell permeability, reversibility, and the presence of a bioorthogonal handle make it a versatile and powerful tool for researchers. The development of this compound has enabled novel, high-throughput sequencing methods like Keth-seq and KAS-seq, providing unprecedented insights into the structural and functional dynamics of RNA and DNA within their native cellular environment. This guide serves as a foundational resource for scientists and professionals seeking to leverage this innovative technology in their research and development endeavors.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Kethoxal for RNA Structure Probing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N3-kethoxal, a powerful chemical probe for elucidating RNA secondary structure. We will delve into the core principles of its mechanism, provide detailed experimental protocols for its application, present quantitative data comparing its efficacy, and illustrate its utility in understanding complex biological processes.
Core Principle of this compound Probing
This compound (azido-kethoxal) is a chemical probe designed for the specific and efficient labeling of single-stranded guanine (B1146940) residues within RNA molecules.[1] The fundamental principle of RNA structure probing with this compound lies in its ability to selectively modify guanines that are not engaged in Watson-Crick base pairing. Guanine bases tucked away in double-helical stems are protected from modification, while those in accessible single-stranded regions like loops, bulges, and junctions readily react with the probe.[2]
This differential reactivity provides a direct readout of the RNA secondary structure at single-nucleotide resolution. The sites of modification are typically identified using reverse transcription, where the bulky adduct formed by this compound on the guanine base causes the reverse transcriptase enzyme to stall and terminate transcription.[1] The resulting truncated cDNA fragments can then be analyzed by high-throughput sequencing to generate a genome-wide map of accessible guanine residues, a method known as Keth-seq.[1]
A key innovation of this compound is the incorporation of an azide (B81097) (N3) group.[3] This bio-orthogonal handle allows for the attachment of reporter molecules, such as biotin (B1667282), via click chemistry.[3] Biotinylation enables the enrichment of modified RNA fragments, significantly enhancing the signal-to-noise ratio of the experiment.[1] Furthermore, the modification is reversible, allowing for control experiments that confirm the specificity of the detected signals.[1]
Chemical Mechanism of this compound
This compound specifically targets the N1 and N2 positions on the Watson-Crick face of guanine.[1][4] The reaction proceeds under mild, physiological conditions, making it suitable for both in vitro and in vivo studies.[2] The kethoxal (B1673598) moiety forms a stable, cyclic adduct with the guanine base. This adduct is sterically demanding and effectively blocks the progression of reverse transcriptase during cDNA synthesis.
Caption: Reaction of this compound with an unpaired guanine base.
Quantitative Data and Comparisons
This compound has demonstrated high reactivity and specificity compared to other commonly used RNA probing reagents. The Keth-seq methodology provides robust and reproducible data for transcriptome-wide structure mapping.
| Parameter | This compound (Keth-seq) | DMS | SHAPE (e.g., icSHAPE) |
| Target Nucleotide(s) | Guanine (unpaired)[1] | Adenine, Cytosine (unpaired)[4][5] | All four nucleotides (flexible regions)[4] |
| Target Position | N1 and N2 (Watson-Crick face)[1][4] | N1 of A, N3 of C[4] | 2'-hydroxyl of ribose[6] |
| Cell Permeability | High, rapid uptake (signal saturates in ~5 min)[1] | High[5] | Varies by reagent (e.g., NAI-N3 is cell-permeable)[5] |
| Bio-orthogonal Handle | Yes (Azide group for click chemistry)[1] | No | Yes (for some reagents like NAI-N3)[7] |
| Signal Detection | Reverse Transcription Stop[1] | Reverse Transcription Stop or Mutational Profiling[5] | Reverse Transcription Stop or Mutational Profiling[5] |
| Signal-to-Noise | High (enhanced by enrichment of modified fragments)[1] | Can be lower, susceptible to background stops[7] | Generally good, but can vary[5] |
| Reproducibility | High correlation between biological replicates[1] | Good | Good |
| Pearson Correlation with icSHAPE (on G residues) | High (e.g., R=0.789 for Rpl6 transcript)[1][8] | N/A | N/A |
Data summarized from Weng et al., Nature Chemical Biology, 2020 and other cited sources.[1][4][5][6][7][8]
Experimental Protocols
This section outlines a generalized protocol for performing Keth-seq for in vivo RNA structure probing.
In-Cell this compound Labeling
-
Cell Culture: Culture cells of interest (e.g., mouse embryonic stem cells) to approximately 80% confluency.
-
Labeling: Add this compound directly to the culture medium to a final concentration of 2-5 mM.
-
Incubation: Incubate the cells at 37°C for 5-10 minutes. The rapid cell permeability of this compound allows for short incubation times.[1]
-
Harvesting: Immediately place the culture dish on ice, wash the cells twice with ice-cold PBS, and proceed to RNA extraction.
RNA Extraction and Biotinylation
-
RNA Extraction: Extract total RNA using a standard protocol (e.g., TRIzol). Ensure all steps are performed under RNase-free conditions.
-
Click Chemistry: To conjugate biotin to the this compound adduct, perform a copper-free click reaction.
-
In a 50 µL reaction, combine:
-
~10 µg of this compound labeled total RNA
-
50 mM HEPES buffer (pH 7.5)
-
2 mM DBCO-biotin (dissolved in DMSO)
-
-
Incubate at 37°C for 1.5 hours.
-
-
RNA Purification: Purify the biotinylated RNA to remove unreacted DBCO-biotin using an appropriate RNA clean-up kit.
Library Preparation and Sequencing (Keth-seq)
-
Enrichment: Use streptavidin-coated magnetic beads to enrich for the biotinylated RNA fragments, thus increasing the signal of modified RNAs.[1]
-
RNA Fragmentation: Fragment the enriched RNA to a suitable size for sequencing (e.g., ~150-250 nt) by sonication. Note: Do not use high-temperature fragmentation methods as this can reverse the kethoxal modification.
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase that is sensitive to the this compound adduct. The reaction will terminate one nucleotide 3' to the modified guanine.
-
Library Construction: Prepare a sequencing library from the resulting cDNA fragments using a standard library preparation kit for platforms like Illumina.
-
Sequencing: Perform high-throughput sequencing.
Bioinformatics Analysis
The analysis pipeline for Keth-seq data aims to convert raw sequencing reads into a per-nucleotide reactivity score.
-
Read Alignment: Align sequencing reads to the reference transcriptome.
-
RT Stop Counting: For each position in the transcriptome, count the number of reads whose 5' end maps to that position. This represents the number of reverse transcription termination events.
-
Reactivity Score Calculation: Calculate a reactivity score for each guanine. This is typically done by subtracting the background RT stops (from a no-probe control or a reversible control) from the RT stops in the this compound treated sample, and then normalizing this value by the sequencing coverage at that position. A formula used is: Score = A(RT[kethoxal] – BRT[control])/Coverage[control], where A and B are scaling factors.[1]
-
Data Normalization: Normalize the reactivity scores across the transcriptome to account for variations in sequencing depth and transcript abundance.
Caption: A high-level overview of the Keth-seq workflow.
Application: Probing lncRNA-Protein Interactions
The structure of long non-coding RNAs (lncRNAs) is critical to their function, often mediating interactions with protein complexes to regulate gene expression. This compound probing can be used to map the structural domains of lncRNAs and understand how these structures change upon binding to their protein partners.
A prominent example is the lncRNA HOTAIR , which interacts with the Polycomb Repressive Complex 2 (PRC2) to guide it to specific genomic loci, leading to histone methylation and gene silencing.[9][10] Chemical probing has been instrumental in demonstrating that HOTAIR's function is linked to its ability to undergo structural remodeling.[9] Intermolecular RNA-RNA interactions between HOTAIR and its target transcripts can alter the structure of HOTAIR, relieving its inhibitory effect on PRC2's methyltransferase activity.[9][10] This acts as a molecular switch, allowing PRC2 to become active only at the correct target sites.
Caption: Logic diagram of lncRNA HOTAIR-mediated gene silencing.
Conclusion
This compound has emerged as a robust and versatile tool for RNA structural biology. Its high specificity for single-stranded guanines, combined with its cell permeability and the power of bio-orthogonal chemistry, enables detailed and high-throughput analysis of RNA structures in their native cellular environment. The Keth-seq method provides researchers and drug developers with a powerful workflow to investigate the structural basis of RNA function, identify novel therapeutic targets, and understand the complex regulatory networks governed by RNA.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Interactions between Long Noncoding RNA HOTAIR and PRC2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of RNA structures with chemical probing data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishing RNA-RNA interactions remodels lncRNA structure and promotes PRC2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
N3-Kethoxal Azide Group: A Technical Guide to its Function in Click Chemistry for Researchers and Drug Development Professionals
An in-depth exploration of N3-kethoxal, a powerful chemoselective probe for investigating nucleic acid structure and function. This guide details its mechanism of action, provides comprehensive experimental protocols, and showcases its applications in bioorthogonal click chemistry for advanced biological research and therapeutic development.
Introduction
This compound is a membrane-permeable chemical probe designed for the selective and covalent labeling of unpaired guanine (B1146940) residues in RNA and single-stranded DNA (ssDNA).[1][2] Its unique structure incorporates an azide (B81097) group, providing a bioorthogonal handle for "click" chemistry reactions. This allows for the subsequent attachment of various reporter molecules, such as fluorophores or biotin, enabling the detection, enrichment, and analysis of targeted nucleic acids both in vitro and in vivo.[1][3][4] The small size and high reactivity of this compound make it an invaluable tool for researchers studying nucleic acid secondary structure, protein-nucleic acid interactions, and transcription dynamics.[2][5][6]
Core Mechanism: Selective Guanine Labeling and Bioorthogonal Functionalization
The utility of this compound lies in its two key functional components: the kethoxal (B1673598) moiety and the azide group.
1. Selective Labeling of Unpaired Guanines: The kethoxal portion of the molecule reacts specifically with the N1 and N2 positions of guanine bases that are not protected by base-pairing in double-stranded regions of nucleic acids.[2][7] This reaction is rapid and occurs under mild, physiological conditions, making it suitable for use in living cells.[2][8] The formation of this covalent adduct effectively "tags" single-stranded regions of RNA and DNA.
2. Azide Handle for Click Chemistry: The integrated azide group (-N3) does not interfere with the initial labeling reaction. Instead, it serves as a latent reactive partner for bioorthogonal click chemistry reactions.[1] This allows for a two-step labeling strategy where the initial, non-disruptive tagging of guanines is followed by the attachment of a reporter molecule in a separate, highly specific reaction.
This two-step process is visualized in the workflow below:
Click Chemistry Reactions with this compound
The azide group of the this compound adduct can participate in two primary types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne. While very effective, the potential cytotoxicity of copper can be a concern for in vivo applications.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, which reacts spontaneously with the azide.[9][11][12] The absence of a toxic catalyst makes SPAAC the preferred method for live-cell and in vivo studies.[3][12]
The logical relationship comparing these two methods is illustrated below:
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound labeling and subsequent click chemistry reactions, compiled from various studies.
Table 1: this compound Labeling Parameters
| Parameter | Value | Cell Type/System | Reference |
| Working Concentration | 0.2 - 5 mM | Mammalian cells | [5] |
| 5 mM | HEK293T, mESCs | [8] | |
| Incubation Time | 1 - 20 min | mES cells | [2] |
| 5 - 15 min | Mammalian cells | [5] | |
| 5 - 10 min | In vivo (live cells) | [1][3] | |
| Labeling Saturation | ~5 minutes | mES cells | [2] |
| Temperature | 37 °C | In vivo/in cellulo | [3][8] |
| Cell Permeability | High | Live cells | [13] |
| Toxicity | Low at working concentrations | Live cells | [13] |
Table 2: Click Chemistry Reaction Parameters (SPAAC with DBCO) for this compound Adducts
| Parameter | Value | System | Reference |
| DBCO-Biotin Concentration | 20 mM stock (diluted in reaction) | Isolated gDNA | [8] |
| Incubation Time | 1.5 hours | Isolated gDNA | [3][14] |
| 2 hours | Isolated RNA | [2] | |
| Overnight (for high efficiency) | Oligonucleotides | [15] | |
| Temperature | 37 °C | Isolated nucleic acids | [3][8] |
| Room Temperature | Oligonucleotides | [15] | |
| Reaction Buffer | Supplemented with K3BO3 (pH 7.0) | KAS-seq | [3] |
| Efficiency | High | In vitro and in cellulo | [13][15] |
Detailed Experimental Protocols
Protocol 1: In-Cell RNA Labeling with this compound and Fluorescence Imaging
This protocol describes the labeling of RNA in live mammalian cells with this compound, followed by SPAAC with a DBCO-conjugated fluorophore for visualization by confocal microscopy.
Materials:
-
This compound (stock solution in DMSO, e.g., 500 mM)
-
Mammalian cells (e.g., HeLa or HEK293T) in culture
-
Cell culture medium
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
RNase A (optional, for control)
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells on coverslips in a multi-well plate and grow to 70-80% confluency.
-
This compound Labeling:
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed cell culture medium to a final concentration of 1-5 mM.
-
Remove the old medium from the cells and add the labeling medium.
-
Incubate the cells for 10-15 minutes at 37 °C in a CO2 incubator.
-
-
DBCO-Fluorophore Incubation (In-Cell Click Reaction):
-
Remove the this compound labeling medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium containing the DBCO-fluorophore at a suitable concentration (typically 10-50 µM, requires optimization).
-
Incubate for 1-2 hours at 37 °C in a CO2 incubator.
-
-
Cell Fixation and Permeabilization:
-
Remove the DBCO-fluorophore medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
RNase A Control (Optional): For a negative control, treat a subset of fixed and permeabilized cells with RNase A (e.g., 100 µg/mL in PBS) for 30 minutes at 37 °C to degrade RNA. Wash three times with PBS.
-
Imaging: Mount the coverslips on microscope slides and image using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.
Protocol 2: Kethoxal-Assisted Single-Stranded DNA Sequencing (KAS-seq)
This protocol provides a summarized workflow for KAS-seq to map genome-wide ssDNA.[3][8][14]
Materials:
-
This compound
-
Cultured cells or tissue samples
-
Genomic DNA isolation kit
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
Buffers for DNA fragmentation, library preparation, and sequencing
-
Next-generation sequencing platform
Procedure:
-
In-Cell Labeling: Incubate 1-5 million cells in culture medium containing 5 mM this compound for 10 minutes at 37 °C.[14]
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA (gDNA) using a commercial kit. Elute the DNA in a buffer containing 25 mM K3BO3 (pH 7.0).[3]
-
Biotinylation via Click Chemistry (SPAAC):
-
DNA Fragmentation: Shear the gDNA to a desired size range (e.g., 150-350 bp) by sonication.[14]
-
Enrichment of Labeled DNA:
-
Incubate the fragmented DNA with pre-washed streptavidin-coated magnetic beads for 15 minutes at room temperature to capture the biotinylated ssDNA fragments.
-
Wash the beads to remove non-biotinylated DNA.
-
-
Elution and Reversibility: Elute the captured DNA from the beads by heating at 95 °C for 10 minutes. This high temperature also serves to reverse the this compound-guanine adduct, which is beneficial for subsequent PCR amplification.[3][8]
-
Library Preparation and Sequencing: Construct a sequencing library from the enriched DNA fragments and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to map the locations of ssDNA regions in the genome.
A diagram of the KAS-seq workflow is provided below:
Applications in Research and Drug Development
The ability to specifically label and functionalize single-stranded nucleic acids with this compound has a wide range of applications:
-
RNA Structure Mapping: Probing the secondary structure of RNA molecules in vivo to understand their function and regulation (Keth-seq).[2][16]
-
Transcription Dynamics: Mapping transcription bubbles and enhancer activity genome-wide to study gene regulation with high temporal resolution (KAS-seq).[1][8][17]
-
RNA Imaging and Localization: Visualizing the subcellular localization of specific RNA populations.[13]
-
RNA-Protein Interaction Studies: Enriching for specific RNAs to identify interacting proteins.
-
Drug Discovery: this compound can be used to study how small molecules or potential drug candidates alter nucleic acid structures or transcription. This can aid in mechanism-of-action studies and the identification of novel therapeutic targets. For instance, it can be used to assess the impact of a drug on the formation of G-quadruplexes or other non-canonical DNA structures.[2]
The use of this compound to monitor transcriptional activity provides an indirect readout of upstream signaling pathways that regulate gene expression. For example, the activation of a signaling pathway leading to the transcription of target genes can be detected as an increase in KAS-seq signal at those gene loci.
Conclusion
This compound, in conjunction with bioorthogonal click chemistry, provides a versatile and powerful platform for the study of nucleic acids in complex biological systems. Its high specificity for single-stranded guanines, cell permeability, and the efficiency of the subsequent click reaction have enabled groundbreaking techniques like KAS-seq and advanced our ability to probe the structure and function of the transcriptome and genome. For researchers and professionals in drug development, this compound offers a sophisticated tool to investigate disease mechanisms at the molecular level and to assess the impact of novel therapeutics on nucleic acid biology.
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N3 -Kethoxal-Based Bioorthogonal Intracellular RNA Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotin-azide.com [biotin-azide.com]
- 6. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 15. glenresearch.com [glenresearch.com]
- 16. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Membrane Permeability of N3-kethoxal in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-kethoxal (azido-kethoxal) is a powerful chemical probe designed for the selective labeling of guanine (B1146940) bases in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA).[1][2] Its critical advantage lies in its ability to rapidly permeate live cell membranes, enabling the study of nucleic acid structures in vivo under mild conditions.[1][3][4] This property is fundamental to transcriptome-wide RNA structure mapping techniques like Keth-seq and genome-wide ssDNA profiling methods such as KAS-seq.[1][2] The azido (B1232118) group on this compound provides a bioorthogonal handle for "click" chemistry, allowing for the subsequent attachment of biotin (B1667282) or fluorescent dyes for enrichment and detection.[1][5] This guide provides a comprehensive overview of this compound's membrane permeability, including quantitative data, detailed experimental protocols, and workflow visualizations.
Core Principles and Mechanism of Action
This compound is a small molecule that readily crosses the cell membrane to access the cytoplasm and nucleus.[1][2] Once inside the cell, it specifically and rapidly reacts with the N1 and N2 positions of guanine bases that are not protected by base-pairing, forming a stable covalent adduct.[1] This reaction is highly selective for single-stranded regions of RNA and DNA, as the Watson-Crick face of guanine in double-stranded structures is inaccessible.[2] The installed azide (B81097) group can then be tagged with probes, such as DBCO-biotin, via a copper-free click reaction for downstream analysis.[1][6]
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of N3-Kethoxal for Unpaired Guanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical probe N3-kethoxal, with a focus on its high specificity for unpaired guanine (B1146940) residues in RNA and DNA. This document details the underlying chemistry, quantitative specificity, and experimental protocols for its application in advanced molecular biology techniques.
Introduction to this compound
This compound (azido-kethoxal) is a chemical probe designed for the selective modification of guanine in single-stranded nucleic acids.[1][2] Its reactivity is directed towards the N1 and N2 positions of the guanine base, which are accessible in unpaired regions of RNA and DNA but protected within the Watson-Crick base pairing of double-stranded structures.[3] This remarkable specificity makes this compound a powerful tool for probing RNA secondary structure and identifying single-stranded DNA regions associated with active biological processes.[1][4]
The key features of this compound include its high selectivity for guanine, its ability to penetrate cell membranes for in vivo studies, and the presence of a bioorthogonal azide (B81097) group.[1][5] This azide handle allows for the subsequent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via click chemistry, enabling enrichment and visualization of labeled nucleic acids.[6][7]
Chemical Reaction and Specificity
This compound reacts with the N1 and N2 positions of guanine to form a stable covalent adduct.[1] This reaction is rapid and occurs under mild physiological conditions.[1] The modification is also reversible, which can be advantageous in certain experimental designs.[1]
Quantitative Specificity
This compound exhibits a high degree of specificity for unpaired guanine over other nucleotides and paired guanines. Experimental data from Keth-seq analysis demonstrates that guanine accounts for the vast majority of reverse transcription stop sites, indicating a high level of modification at guanine residues.[1]
| Parameter | Observation | Reference |
| Dominant Modified Base | In Keth-seq experiments, over 80% of reverse transcription (RT) stopped sites correspond to guanine residues. | [1] |
| Reactivity with other bases | This compound is inert towards other nucleic bases such as adenine, cytosine, and uracil. | [1] |
| Reactivity with paired guanine | The Watson-Crick face of guanine is protected in double-stranded structures, preventing reaction with this compound. | [2] |
| Reactivity with modified guanines | This compound can label m7G, but does not react with m1G and m2G. | [1][8] |
| Labeling Efficiency Comparison | This compound demonstrates higher RNA labeling activity compared to other probes like DMS, NAI, glyoxal, and EDC. | [1][8] |
Experimental Protocols
This compound is a key reagent in several high-throughput sequencing techniques for studying nucleic acid structure and function. The two most prominent methods are Keth-seq for RNA structure mapping and KAS-seq for identifying single-stranded DNA regions.
Keth-seq: Transcriptome-wide RNA Structure Mapping
Keth-seq (Kethoxal-based sequencing) allows for the genome-wide analysis of RNA secondary structures in vivo and in vitro.[1] The method relies on this compound to modify accessible guanine residues, which then act as termination sites for reverse transcriptase.
1. This compound Labeling of RNA:
-
In Vitro:
-
Resuspend 100 pmol of RNA in 10 µL of kethoxal (B1673598) reaction buffer (0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0).[1]
-
Add 1 µmol of this compound to the RNA solution.[1]
-
Incubate at 37°C for 10 minutes.[1]
-
Purify the labeled RNA using a suitable method, such as gel filtration columns.[1]
-
-
In Vivo:
-
Add this compound directly to the cell culture medium to a final concentration of 1-5 mM.
-
Incubate for 5-15 minutes at 37°C.
-
Isolate total RNA from the cells.
-
2. Biotinylation of Labeled RNA (Optional, for enrichment):
-
Perform a copper-free click chemistry reaction by incubating the this compound-labeled RNA with a DBCO-biotin conjugate.
3. Library Preparation:
-
The library preparation for Keth-seq generally follows established protocols for RNA sequencing, with the key feature being the reverse transcription step where the this compound adducts cause RT stops.[1]
-
Three types of libraries are typically prepared:
-
This compound-modified RNA: To identify sites of modification.[1]
-
No-treatment control: To identify natural RT stop sites.[1]
-
This compound-removal sample: The this compound modification can be reversed by incubation with a high concentration of GTP (50 mM) at 95°C for 10 minutes, allowing for the generation of a read-through control.[1]
-
4. Sequencing and Data Analysis:
-
Sequence the prepared libraries using a high-throughput sequencing platform.
-
Analyze the data to map the RT stop sites, which correspond to the locations of unpaired guanines.
KAS-seq: Genome-wide Sequencing of Single-Stranded DNA
KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) is a method to identify and quantify single-stranded DNA (ssDNA) regions across the genome.[4] This technique is particularly useful for studying transcription bubbles, enhancers, and other dynamic DNA structures.[4]
1. In-Cell this compound Labeling:
-
Prepare a labeling medium by diluting a 500 mM this compound stock solution in pre-warmed cell culture medium to a final concentration of 5 mM.[2]
-
For adherent cells, add the labeling medium directly to the culture dish. For suspension cells, resuspend the cells in the labeling medium.[2]
-
Incubate for 10 minutes at 37°C.[2]
2. Genomic DNA Isolation:
-
Isolate genomic DNA from the labeled cells using a standard kit.
3. Biotinylation of Labeled DNA:
-
Prepare a click reaction mixture containing the isolated gDNA and DBCO-PEG4-biotin.[2]
-
Incubate at 37°C for 1.5 hours with shaking.[2]
-
Treat with RNase A to remove any co-purified RNA.[2]
4. DNA Fragmentation and Enrichment:
-
Fragment the biotinylated DNA to a desired size range (e.g., 150-350 bp) by sonication.[2][4]
-
Enrich for biotin-labeled DNA fragments using streptavidin-coated magnetic beads.[4]
5. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the enriched DNA fragments.
-
Sequence the libraries on a high-throughput sequencing platform.[4]
6. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify peaks of enriched reads, which correspond to regions of single-stranded DNA.
Visualizations
This compound Reaction with Unpaired Guanine
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Kethoxal: A Bioorthogonal Chemical Probe for RNA and DNA Structure Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N3-kethoxal is a powerful bioorthogonal chemical probe that has emerged as a key tool for investigating the structural dynamics of nucleic acids within their native cellular environment. This membrane-permeable molecule selectively labels unpaired guanine (B1146940) residues in both RNA and single-stranded DNA (ssDNA), providing a high-resolution snapshot of accessible nucleotides. The introduction of an azide (B81097) (N3) moiety allows for the subsequent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via highly efficient and specific "click chemistry." This enables the enrichment and identification of labeled nucleic acid fragments, facilitating a range of applications from transcriptome-wide RNA secondary structure mapping (Keth-seq) to the genome-wide analysis of ssDNA (KAS-seq). This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its chemical and physical properties.
Introduction to this compound
This compound, with the chemical name 3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one, is a derivative of kethoxal, a compound long known to react specifically with guanine.[1] The key innovation of this compound is the incorporation of a bioorthogonal azide handle. This functional group is chemically inert within the cellular milieu but reacts readily with specific partner molecules, most notably dibenzocyclooctyne (DBCO) derivatives, in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2] This "click chemistry" reaction is highly specific and proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[3]
The primary application of this compound lies in its ability to probe the structure of nucleic acids. It preferentially reacts with the N1 and N2 positions of guanine bases that are not engaged in Watson-Crick base pairing, thus marking single-stranded regions of RNA and DNA.[4] This selectivity allows researchers to distinguish between structured and unstructured regions of the transcriptome and genome.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one | [5] |
| CAS Number | 2382756-48-9 | [] |
| Molecular Formula | C6H11N3O4 | [] |
| Molecular Weight | 189.17 g/mol | [] |
| Appearance | Liquid / Pale yellow syrup | [1][7] |
| Solubility | Soluble in DMSO, H2O, and EtOH | [7] |
| ≥94.6 mg/mL in DMSO | [7] | |
| ≥24.6 mg/mL in H2O | [7] | |
| ≥30.4 mg/mL in EtOH | [7] | |
| Storage | Store at -20°C. Avoid long-term storage in solution. | [][7] |
Mechanism of Action and Bioorthogonal Labeling
The utility of this compound as a chemical probe is centered on a two-step process: selective labeling of unpaired guanines followed by bioorthogonal conjugation.
Step 1: Guanine Labeling
This compound rapidly permeates cell membranes and reacts with accessible guanine residues in single-stranded RNA and DNA. The reaction forms a stable covalent adduct at the Watson-Crick face of the guanine base.[4] This modification effectively "marks" the position of unpaired guanines.
Step 2: Bioorthogonal Click Chemistry
The azide group on the this compound adduct serves as a handle for the attachment of reporter molecules. The most common method is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-conjugated molecule, such as DBCO-biotin.[3] This reaction is highly specific and forms a stable triazole linkage, enabling the sensitive detection and enrichment of the labeled nucleic acid fragments.[8]
Key Applications: Keth-seq and KAS-seq
Two primary high-throughput sequencing methodologies have been developed that leverage this compound: Keth-seq for RNA structure analysis and KAS-seq for mapping single-stranded DNA regions.
Keth-seq: Transcriptome-wide RNA Structure Probing
Keth-seq allows for the mapping of RNA secondary structures across the entire transcriptome in living cells.[4] The this compound adducts on guanine bases induce stops during reverse transcription, and the positions of these stops are identified through next-generation sequencing. This provides a nucleotide-resolution map of single-stranded guanines, which in turn informs the secondary structure of the RNA.
Comparison with other RNA probing reagents:
| Reagent | Target Bases | Modification Site | Key Features |
| This compound | Guanine (G) | N1 and N2 (Watson-Crick face) | Bioorthogonal handle, reversible, high signal-to-noise.[4] |
| DMS | Adenine (A), Cytosine (C) | N1 of A, N3 of C (Watson-Crick face) | Widely used, can be toxic at high concentrations.[9][10] |
| SHAPE Reagents | All four bases | 2'-hydroxyl of the ribose sugar | Probes backbone flexibility, not the base itself.[9] |
| CMCT | Uracil (U), Guanine (G) | N3 of U, N1 of G | Reacts under slightly basic conditions.[11] |
This compound exhibits higher RNA labeling activity compared to DMS, NAI (a SHAPE reagent), glyoxal, and EDC.[4] Furthermore, Keth-seq has shown comparable accuracy to DMS-seq in evaluating the structure of human 18S rRNA.[4]
KAS-seq: Genome-wide Sequencing of Single-Stranded DNA
KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) is a robust method for identifying single-stranded DNA regions across the genome.[12] This technique is particularly useful for mapping transcription bubbles, which are transient ssDNA regions formed during active transcription, as well as other non-canonical DNA structures. The rapid nature of this compound labeling (5-10 minutes) allows for the capture of dynamic transcriptional events.[12]
Detailed Experimental Protocols
The following protocols provide a detailed methodology for performing Keth-seq and KAS-seq experiments.
Keth-seq Protocol
Materials:
-
This compound (e.g., ApexBio, Cat. No. A8793)
-
Cell culture medium
-
Total RNA isolation kit (e.g., TRIzol, Invitrogen)
-
DBCO-biotin (e.g., Click Chemistry Tools, Cat. No. A116)
-
Streptavidin magnetic beads (e.g., Dynabeads MyOne Streptavidin C1, Thermo Fisher)
-
RNA fragmentation buffer
-
Reverse transcriptase (e.g., SuperScript III, Invitrogen)
-
Library preparation kit for sequencing (e.g., NEBNext, New England Biolabs)
-
Kethoxal reaction buffer: 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0[4]
-
Borate (B1201080) buffer (for adduct stabilization): 50 mM potassium borate, pH 7.0[4]
Procedure:
-
In vivo RNA Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the cell culture medium to a final concentration of 2-10 mM.
-
Incubate at 37°C for 5-20 minutes. The optimal time may need to be determined empirically.[4]
-
-
Total RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).
-
-
Biotinylation of this compound-labeled RNA:
-
To the isolated RNA, add DBCO-biotin to a final concentration of 100 µM in a buffer containing 50 mM potassium borate (pH 7.0).
-
Incubate at 37°C for 1.5-2 hours.[4]
-
Purify the biotinylated RNA using an appropriate method (e.g., ethanol (B145695) precipitation or a spin column).
-
-
RNA Fragmentation:
-
Fragment the biotinylated RNA to the desired size range (e.g., 100-200 nucleotides) using sonication or enzymatic methods. Note: Avoid high temperatures during fragmentation as this can reverse the this compound adduct.[4]
-
-
Enrichment of Labeled RNA (Optional but Recommended):
-
Incubate the fragmented RNA with streptavidin magnetic beads to enrich for biotinylated fragments.
-
Wash the beads to remove unlabeled RNA.
-
Elute the enriched RNA from the beads.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription on the enriched RNA fragments. The this compound adducts will cause the reverse transcriptase to stall, creating cDNAs of varying lengths.
-
Ligate sequencing adapters to the cDNA and perform PCR amplification to generate the sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Identify the 5' ends of the reads, which correspond to the positions of reverse transcription stops.
-
The frequency of stops at each guanine residue reflects its accessibility to this compound.
-
KAS-seq Protocol
Materials:
-
This compound
-
Cell culture medium
-
Genomic DNA isolation kit (e.g., PureLink Genomic DNA Mini Kit, Thermo Fisher)
-
DBCO-PEG4-biotin (e.g., Sigma, Cat. No. 760749)
-
Streptavidin magnetic beads
-
DNA fragmentation equipment (sonicator or enzymatic digestion)
-
DNA library preparation kit (e.g., Accel-NGS Methyl-seq DNA library kit, Swift Biosciences)
-
25 mM K3BO3, pH 7.0[13]
Procedure:
-
In vivo ssDNA Labeling:
-
Genomic DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a commercial kit.
-
-
Biotinylation of this compound-labeled DNA:
-
DNA Fragmentation:
-
Fragment the biotinylated genomic DNA to a size range of 150-350 bp using sonication or enzymatic digestion.[14]
-
-
Enrichment of Labeled DNA Fragments:
-
Incubate the fragmented DNA with pre-washed streptavidin magnetic beads for 15 minutes at room temperature.[13]
-
Wash the beads to remove unlabeled DNA fragments.
-
-
Elution and Library Preparation:
-
Elute the enriched DNA from the beads by heating at 95°C for 10 minutes. This step also reverses the this compound adduct, which is beneficial for subsequent PCR amplification.[13]
-
Prepare the sequencing library from the eluted DNA using a suitable kit.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to the reference genome.
-
Identify enriched regions (peaks) which correspond to regions of single-stranded DNA. The KAS-pipe is a user-friendly data analysis pipeline for KAS-seq data.[12]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low labeling efficiency | Insufficient this compound concentration or incubation time. | Optimize the concentration of this compound and the incubation time for your specific cell type. |
| Poor cell permeability of this compound. | Ensure cells are healthy and not overly confluent. | |
| High background | Non-specific binding of biotinylated nucleic acids to beads. | Increase the stringency of the washing steps after streptavidin enrichment. |
| Contamination with unlabeled nucleic acids. | Ensure complete removal of unlabeled fragments during the enrichment process. | |
| No or low yield after enrichment | Inefficient click chemistry reaction. | Ensure the DBCO-biotin reagent is fresh and used at the correct concentration. |
| Incomplete elution from streptavidin beads. | Optimize the elution conditions (temperature and time). | |
| PCR bias | The this compound adduct may inhibit PCR amplification. | Ensure the adduct is reversed by heating at 95°C before PCR.[15] |
Conclusion
This compound has established itself as a versatile and powerful bioorthogonal probe for studying the structure and dynamics of nucleic acids in their native cellular context. Its high specificity for unpaired guanines, combined with the efficiency of bioorthogonal click chemistry, provides a robust platform for a variety of applications. The Keth-seq and KAS-seq methodologies, built upon this compound chemistry, have already yielded significant insights into the transcriptome and genome. As our understanding of the roles of nucleic acid structure in cellular processes deepens, the utility of this compound and related chemical probes is set to expand, promising further breakthroughs in molecular biology and drug discovery.
References
- 1. Kethoxal - Wikipedia [en.wikipedia.org]
- 2. encapsula.com [encapsula.com]
- 3. abpbio.com [abpbio.com]
- 4. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interlabbiotech.com [interlabbiotech.com]
- 7. apexbt.com [apexbt.com]
- 8. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Computational analysis of RNA structures with chemical probing data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 15. communities.springernature.com [communities.springernature.com]
Kethoxal and Its Derivatives: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kethoxal (B1673598) (1,1-dihydroxy-3-ethoxy-2-butanone) and its derivatives represent a class of α-dicarbonyl compounds that have garnered significant interest in molecular biology and drug development. Initially recognized for their antiviral properties, their modern application is dominated by their utility as powerful chemical probes for nucleic acid structure analysis. This technical guide provides an in-depth overview of the foundational research on kethoxal and its key derivative, azido-kethoxal (N3-kethoxal). It details their chemical properties, mechanism of action, and experimental applications, with a focus on quantitative data and detailed methodologies. This document is intended to serve as a comprehensive resource for researchers employing these reagents in their work.
Chemical Properties and Mechanism of Action
Kethoxal and its derivatives are characterized by the presence of two adjacent carbonyl groups, which confer a high reactivity towards the nucleophilic centers in biomolecules. The foundational aspect of their utility lies in their specific and reversible covalent reaction with the guanine (B1146940) base in nucleic acids.
The reaction occurs specifically with unpaired guanine residues in both RNA and single-stranded DNA (ssDNA).[1][2] The diketone moiety of kethoxal attacks the N1 and N2 positions of the guanine base, which are accessible only when the guanine is not engaged in Watson-Crick base pairing.[2][3] This reaction forms a stable cyclic adduct, effectively "labeling" single-stranded regions.[4] The reversibility of this adduct under alkaline conditions or with the addition of an excess of a competing guanine source, like GTP, is a key feature that allows for the removal of the label when desired.[2][5]
The azido (B1232118) derivative, this compound, was synthesized to incorporate a bioorthogonal handle.[2] The azide (B81097) group allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via click chemistry, enabling the enrichment and visualization of labeled nucleic acids.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of kethoxal and this compound as described in the literature.
Table 1: Biophysical and Chemical Properties
| Property | Value | References |
| Chemical Formula (Kethoxal) | C6H10O4 | [2] |
| Chemical Formula (this compound) | C6H9N3O4 | [2] |
| Specificity | Unpaired Guanine (RNA & ssDNA) | [1][2] |
| Reaction Moiety on Guanine | N1 and N2 positions | [2][3] |
| Adduct Type | Reversible Covalent Cyclic Adduct | [2][4][5] |
Table 2: Experimental Parameters for In Vivo Labeling
| Parameter | Value | Cell/Tissue Type | References |
| This compound Concentration | 5 mM | HEK293T, mESCs | [7] |
| This compound Concentration | 1 mM | HeLa cells | [6] |
| Incubation Time | 5 - 10 minutes | General cell culture | [7][8] |
| Incubation Temperature | 37 °C | General cell culture | [7][8] |
| Minimum Cell Number (KAS-seq) | 1,000 cells | HEK293T | [7][9] |
Table 3: Reaction Kinetics and Reversibility
| Parameter | Condition | Time | References |
| In vitro ssDNA labeling with this compound | 37 °C | 5 minutes | [7] |
| In vivo cell penetration and labeling | 37 °C, mES cells | Signal saturation in 5 minutes | [2] |
| G-stop ratio maximum in high-throughput sequencing | In vivo | 2.5 minutes | [2] |
| Reversal of this compound modification with GTP | 50 mM GTP, 95 °C | 10 minutes | [3][5] |
| Reversal of this compound modification | 37 °C | ~8 hours | [8] |
Experimental Protocols
Keth-seq: Transcriptome-wide RNA Structure Mapping
Keth-seq (Kethoxal sequencing) is a method used to probe RNA secondary structure in vivo and in vitro. It leverages the specific reaction of this compound with single-stranded guanines.
Methodology:
-
Cell Treatment: Cells are incubated with this compound, which readily permeates the cell membrane and labels accessible guanine residues in RNA.[2]
-
RNA Isolation: Total RNA is extracted from the treated cells.
-
Biotinylation: The azide group on the this compound adduct is biotinylated using a copper-free click reaction with a DBCO-biotin conjugate.[2]
-
RNA Fragmentation: The biotinylated RNA is fragmented.
-
Enrichment: Biotinylated RNA fragments are enriched using streptavidin beads.
-
Library Preparation and Sequencing: The enriched RNA fragments are converted to a cDNA library for high-throughput sequencing. The positions of this compound modification are identified as reverse transcription stops.
KAS-seq: Genome-wide Mapping of Single-Stranded DNA
KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) is a technique to identify single-stranded DNA regions across the genome, which are often associated with active transcription and other dynamic DNA processes.[7][9]
Methodology:
-
In Vivo Labeling: Live cells or tissues are treated with this compound for a short duration (5-10 minutes).[7][8]
-
Genomic DNA Isolation: Genomic DNA is isolated from the labeled cells.
-
Biotinylation: The azide-modified guanines in the ssDNA are biotinylated via a click reaction.
-
DNA Fragmentation: The genomic DNA is fragmented by sonication.
-
Enrichment: Biotinylated DNA fragments are captured using streptavidin beads.
-
Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library. The resulting sequencing reads map the locations of single-stranded DNA in the genome.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the key experimental workflows and the chemical reaction of kethoxal.
Caption: Reaction of this compound with single-stranded guanine.
Caption: Experimental workflow for Keth-seq.
References
- 1. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Keth-seq Protocol for In Vivo RNA Structure Mapping: A Detailed Guide
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Keth-seq is a chemical probing method that enables transcriptome-wide mapping of RNA secondary structure in vivo. This technique utilizes a novel reagent, N3-kethoxal, which rapidly and specifically labels the Watson-Crick face of single-stranded guanine (B1146940) (G) residues within living cells.[1][2] The resulting covalent adducts induce stops during reverse transcription, allowing for the identification of unpaired guanines at single-nucleotide resolution through next-generation sequencing. The azide (B81097) (N3) group on the kethoxal (B1673598) molecule provides a bioorthogonal handle for enrichment of modified RNA fragments, enhancing the signal-to-noise ratio.[1][3] Keth-seq offers a powerful tool for investigating RNA structure dynamics in its native cellular environment, providing critical insights into gene regulation, RNA-protein interactions, and the development of RNA-targeted therapeutics.
Principle of Keth-seq
Keth-seq leverages the specific chemical reactivity of this compound towards guanines in single-stranded RNA. In contrast, guanines involved in base-pairing or protein binding are protected from modification. The fast cell permeability and reactivity of this compound allow for a snapshot of the RNA structurome at a specific moment in time.[1] Following in vivo labeling, total RNA is extracted, and the azide-modified RNAs are biotinylated via a copper-free click reaction. These biotinylated RNAs can then be enriched. During reverse transcription, the bulky adduct on the guanine base stalls the reverse transcriptase, creating cDNA fragments that terminate one nucleotide 3' to the modified base. Sequencing of these fragments reveals the positions of accessible guanines across the transcriptome.
Caption: Principle of Keth-seq for in vivo RNA mapping.
Experimental Protocol
This protocol details the in vivo application of Keth-seq in mammalian cells.
Part 1: In Vivo Labeling and RNA Extraction
-
Cell Culture: Culture mammalian cells (e.g., mESCs or HeLa cells) to a confluence of 70-80%.
-
This compound Treatment:
-
Prepare a 500 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 5 mM. It is crucial to pre-warm the medium to ensure this compound dissolves properly.[4]
-
For adherent cells, remove the existing medium and add the this compound-containing medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.
-
Incubate the cells for 5-10 minutes at 37°C in a CO2 incubator.[5]
-
-
RNA Isolation:
-
Immediately after incubation, wash the cells twice with ice-cold PBS.
-
Extract total RNA from the cells using a standard RNA extraction method, such as TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Part 2: Keth-seq Library Preparation
This part of the protocol requires careful handling to preserve the this compound adducts. Borate (B1201080) buffer should be used in all steps prior to reverse transcription to stabilize the adducts.[1]
-
Biotinylation of this compound Labeled RNA:
-
In a 50 µL reaction, combine:
-
Up to 20 µg of this compound labeled total RNA
-
2.5 µL of 10 mM DBCO-biotin (in DMSO)
-
5 µL of 10x borate buffer (500 mM Boric acid, pH 8.0)
-
Nuclease-free water to 50 µL
-
-
Incubate at 37°C for 1.5 hours with gentle shaking.
-
Purify the biotinylated RNA using an RNA cleanup kit.
-
-
RNA Fragmentation:
-
End Repair and 3' Adapter Ligation:
-
Perform end-repair using T4 Polynucleotide Kinase (PNK).
-
Ligate a 3' adapter (/5rApp/TGGAATTCTCGGGTGCCAAGG/3ddC/) to the fragmented RNA.
-
-
Sample Splitting for Control:
-
At this stage, the sample is split. A small portion (e.g., 10%) is used to create the this compound-removal library (control), while the majority (e.g., 90%) is used for the main Keth-seq library.[1]
-
-
This compound Removal (for control library):
-
To the control sample portion, add GTP to a final concentration of 50 mM.
-
Incubate at 37°C for 6 hours or at 95°C for 10 minutes to remove the this compound adducts.[1]
-
-
Reverse Transcription:
-
Perform reverse transcription on both the main sample and the control sample using a reverse transcriptase such as SuperScript III. The this compound adducts will cause the reverse transcriptase to stall, generating cDNAs that terminate at the position of the modified guanine.
-
-
Library Construction and Sequencing:
-
Proceed with standard library construction protocols, including second-strand synthesis, adapter ligation, PCR amplification, and size selection.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Data Presentation
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 5 mM | For in vivo labeling of mammalian cells.[4] |
| Labeling Time | 5-10 minutes | Rapid labeling captures a snapshot of the RNA structurome.[5] |
| Guanine Specificity | >80% of RT stops at G | Demonstrates high selectivity of this compound for guanine.[1] |
| Replicate Correlation | High (Pearson R > 0.9) | Keth-seq is a highly reproducible method.[1] |
| Sequencing Read Depth | >100 million reads | Recommended for transcriptome-wide analysis.[6] |
Data Analysis Workflow
The data analysis pipeline for Keth-seq aims to identify reverse transcription stop sites and calculate a reactivity score for each guanine base.
-
Read Trimming and Alignment:
-
Trim adapter sequences from the raw sequencing reads.
-
Align the trimmed reads to the reference transcriptome.
-
-
Identification of RT Stop Sites:
-
For each aligned read, identify the 5' end, which corresponds to the reverse transcription stop site.
-
Count the number of stops at each nucleotide position.
-
-
Calculation of Reactivity Scores:
-
Normalize the stop counts to account for variations in gene expression levels.
-
Subtract the background signal from the no-treatment or this compound-removal control library.
-
The resulting value represents the reactivity score for each guanine, which is proportional to its accessibility.
-
-
Structural Inference:
-
Use the reactivity scores as constraints in RNA secondary structure prediction algorithms to generate models of RNA structure.
-
Caption: Keth-seq experimental and data analysis workflow.
Conclusion
Keth-seq provides a robust and reliable method for the transcriptome-wide analysis of RNA secondary structure within living cells. Its high specificity for single-stranded guanines and the ability to enrich for modified fragments make it a valuable tool for researchers in molecular biology, drug discovery, and genomics. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for the successful implementation of Keth-seq in the laboratory.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
KAS-seq for Transcription Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step workflow for Kethoxal-assisted single-stranded DNA sequencing (KAS-seq), a robust and sensitive method for genome-wide profiling of transcriptional activity. By capturing the transient single-stranded DNA (ssDNA) within transcription bubbles, KAS-seq offers a direct and rapid measurement of engaged RNA polymerases.[1][2][3] This technique is applicable to a wide range of biological samples, including cell cultures and tissues, and has been optimized for low-input material.[1][4][5]
Principle of KAS-seq
KAS-seq utilizes a small molecule, N3-kethoxal, an azido (B1232118) derivative of kethoxal, to specifically label guanine (B1146940) bases in ssDNA.[1][2] This labeling is rapid, occurring within 5-10 minutes in live cells, allowing for the capture of dynamic transcriptional changes.[1][2] The azide (B81097) group on the this compound then allows for the biotinylation of the labeled DNA fragments via copper-free click chemistry.[1][2] These biotinylated fragments, corresponding to regions of active transcription, are then enriched by streptavidin affinity pull-down, followed by library preparation and next-generation sequencing (NGS).[1] The resulting data provides a genome-wide map of transcriptional activity.[1]
Experimental Workflow Overview
The KAS-seq protocol can be completed in a single day and involves several key stages: in vivo labeling of ssDNA, genomic DNA isolation, biotinylation, fragmentation, enrichment of labeled fragments, library construction, and sequencing.[4][6]
Detailed Experimental Protocols
This compound Labeling of Cells
This protocol is designed for 1-5 million cells. For low-input experiments, the number of cells can be scaled down to as few as 1,000.[1][5]
| Step | Reagent/Parameter | Specification | Duration |
| 1 | This compound stock solution | 500 mM in DMSO | - |
| 2 | Labeling medium | 5 mM this compound in pre-warmed (37°C) cell culture medium | - |
| 3 | Incubation | For suspension cells, resuspend in labeling medium. For adherent cells, add labeling medium directly to the dish. | 10 min at 37°C |
| 4 | Cell harvesting | Scrape or pellet cells. | - |
| 5 | Washing | Wash cells with 1x PBS. | - |
Note: It is critical to pre-warm the cell culture medium to 37°C before adding the this compound stock solution to ensure it dissolves properly.[4] For transcription inhibition experiments, cells can be pre-treated with inhibitors such as DRB (100 µM) or triptolide (B1683669) (1 µM) for 2 hours before this compound labeling.[7]
Genomic DNA Isolation
| Step | Reagent/Parameter | Recommended Kit |
| 1 | Genomic DNA extraction | PureLink Genomic DNA Mini Kit (Thermo, K182002) or Quick-DNA Microprep Plus Kit (Zymo, D4074) for low-input samples.[1][7] |
Biotinylation of Labeled DNA
| Step | Reagent/Parameter | Specification | Duration |
| 1 | DNA amount | 1 µg of genomic DNA | - |
| 2 | Reaction Mix | 95 µL DNA elution buffer, 5 µL 20 mM DBCO-PEG4-biotin (in DMSO), 25 mM K3BO3 (pH 7.0) | - |
| 3 | Incubation | 37°C with shaking at 500 rpm | 1.5 hours |
| 4 | RNase A treatment | Add 5 µL RNase A | 15 min at 37°C |
| 5 | DNA purification | DNA Clean & Concentrator-5 kit (Zymo, D4013) | - |
DNA Fragmentation
| Step | Method | Specification | Target Size |
| 1 | Sonication | Bioruptor Pico, 30s-on/30s-off for 30 cycles | 150-350 bp |
Note: For low-input KAS-seq, fragmentation can be performed using Tn5 transposase after biotinylation.[7]
Enrichment of Biotinylated DNA
| Step | Reagent/Parameter | Specification | Duration |
| 1 | Input sample | Save 5% of fragmented DNA as input control. | - |
| 2 | Streptavidin beads | 10 µL pre-washed Dynabeads MyOne Streptavidin C1 | - |
| 3 | Binding | Incubate fragmented DNA with beads at room temperature. | 15 min |
| 4 | Washing | Perform washes as per manufacturer's instructions. | - |
| 5 | Elution | Elute DNA by heating beads in 15 µL H2O at 95°C. | 10 min |
Library Preparation and Sequencing
| Step | Reagent/Parameter | Recommended Kit |
| 1 | Library construction | Accel-NGS Methyl-seq DNA library kit (Swift, 30024) or NEBNext Ultra II Q5 Master Mix (NEB, M0544S) for low-input samples.[7] |
| 2 | Sequencing | Illumina NextSeq 500, single-end 80 bp |
Note: For low-input KAS-seq, PCR amplification can be performed directly on the beads after enrichment.[1] The this compound labels are removed during the 95°C elution and initial denaturation steps of PCR, which prevents interference with DNA amplification.[7]
Data Analysis
A user-friendly and integrative data analysis pipeline called KAS-pipe (or its successor, KAS-pipe2/KAS-Analyzer) is available for processing KAS-seq data.[1][8][9] This pipeline performs quality control, alignment, peak calling, and differential analysis.[1][8]
The key analytical modules of KAS-pipe2 include:
-
Quality Control: Pre- and post-alignment QC metrics.[8]
-
Read Alignment and Quantification: Aligning reads to a reference genome and generating signal tracks.[8]
-
Differential Analysis: Identifying changes in RNA polymerase activity between different conditions or time points.[8]
-
Identification of Transcribing Enhancers: Pinpointing active enhancer elements based on ssDNA signals.[5][8]
-
R-loop Mapping: With the strand-specific variant spKAS-seq, KAS-pipe2 can identify R-loop structures.[8][9]
-
Transcriptional Index Calculation: Determining pausing, elongation, and termination indexes.[8]
Applications in Research and Drug Development
-
Dynamic Transcription Profiling: KAS-seq's rapid labeling allows for the study of transient transcriptional responses to stimuli, such as drug treatment or environmental stress.[1][5]
-
Enhancer Activity Mapping: The method can identify active enhancers, providing insights into gene regulatory networks.[5][6]
-
Multi-Polymerase Activity: KAS-seq can simultaneously measure the activity of RNA Pol I, II, and III.[2][4]
-
Low-Input and Tissue Samples: The sensitivity of KAS-seq makes it suitable for studying rare cell populations and clinical tissue samples.[1][4]
-
Non-B DNA Structures: KAS-seq has the potential to map non-canonical DNA structures that involve ssDNA.[1][7]
Limitations
-
Specificity for ssDNA: KAS-seq labels all accessible ssDNA, which can arise from processes other than transcription, such as DNA replication and repair.[1][7] Coupling KAS-seq with methods like Pol II ChIP-seq can help differentiate transcription-mediated signals.[1]
-
Guanine Requirement: The this compound chemistry is specific to guanine bases.[7] While this does not appear to introduce significant bias, the G/C content of specific regions should be considered in data interpretation.[7]
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for N3-kethoxal Labeling of RNA for Secondary Structure Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
RNA secondary structure is crucial for its regulation and function.[1][2][3] N3-kethoxal is a chemical probe used for the analysis of RNA secondary structure, offering a method for rapid and reversible labeling of single-stranded guanine (B1146940) bases in living cells.[1][2][3] This technique, known as Keth-seq, allows for transcriptome-wide mapping of RNA secondary structures under mild conditions.[1][2] The azido (B1232118) group on this compound provides a bioorthogonal handle for further modification, such as biotinylation for enrichment, enabling sensitive detection of RNA structures.[4][5][6] This method is a significant advancement over traditional probes like dimethyl sulfate (B86663) (DMS), as it is less toxic and specifically targets the Watson-Crick face of guanine.[2]
Principle of the Method
This compound is a membrane-permeable reagent that selectively labels unpaired guanine residues in RNA and single-stranded DNA (ssDNA).[4] The probe reacts with the N1 and N2 positions of guanine, forming a stable covalent adduct.[2][6] This modification effectively "footprints" the single-stranded regions of RNA. The presence of the azide (B81097) group allows for a "click" reaction with molecules containing a dibenzocyclooctyne (DBCO) group, such as biotin-DBCO.[1][7] This biotinylation enables the enrichment of labeled RNA fragments using streptavidin beads. The labeled sites can then be identified by reverse transcription, where the this compound adduct causes the reverse transcriptase to stall, or by sequencing of the enriched fragments.[2] The labeling is also reversible, which can be beneficial for certain applications.[1][2]
Mechanism of this compound Labeling and Enrichment
References
- 1. researchgate.net [researchgate.net]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotin-azide.com [biotin-azide.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Genome-Wide ssDNA Sequencing using N3-Kethoxal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of single-stranded DNA (ssDNA) regions within the genome is crucial for understanding dynamic cellular processes such as transcription, replication, and DNA repair. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) is a robust and sensitive method for genome-wide profiling of ssDNA. This technique utilizes N3-kethoxal, an azide-derivatized kethoxal, which rapidly and specifically labels guanines in accessible single-stranded regions of DNA within living cells. The subsequent biotinylation via click chemistry allows for the enrichment and sequencing of these ssDNA fragments, providing a high-resolution snapshot of transcriptional activity and other processes involving ssDNA.
KAS-seq offers several advantages, including its ability to capture transient ssDNA structures with high temporal resolution (within 5-10 minutes of labeling) and its applicability to low-input samples, as few as 1,000 cells.[1][2] The resulting data provides insights into the dynamics of transcriptionally engaged RNA polymerases (Pol I, II, and III), enhancer activity, and the presence of non-canonical DNA structures.[1][3]
Principle of this compound Labeling
This compound is a small, cell-permeable molecule that selectively reacts with the N1 and N2 positions of guanine (B1146940) bases in single-stranded nucleic acids.[4] The Watson-Crick base pairing in double-stranded DNA (dsDNA) protects these positions, ensuring that only guanines in ssDNA are labeled.[5] The introduced azide (B81097) group on this compound serves as a bioorthogonal handle for subsequent copper-free click chemistry, allowing for the covalent attachment of a biotin (B1667282) molecule for enrichment.[6] This labeling is also reversible by heat, which is advantageous for downstream PCR amplification during library preparation.[5]
Caption: Chemical principle of this compound labeling.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the KAS-seq method based on published data.
| Parameter | Value | Cell Type/Organism | Reference |
| Input Material | As few as 1,000 cells | Cultured cells (e.g., HEK293T) | [3][5] |
| Animal Tissues | Mouse | [3] | |
| Labeling Time | 5-10 minutes at 37°C | In live cells | [1][6] |
| Protocol Duration | 6-7 hours (from labeling to library) | N/A | [3] |
| Correlation with Pol II Occupancy | High (Pearson r = 0.81 with Pol II ChIP-seq on gene bodies) | mESCs | [3] |
| Overlap with Active Chromatin Marks | KAS-seq peaks at TSS overlap with H3K4me3 and H3K27ac | HEK293T | [3] |
| KAS-seq peaks in gene bodies overlap with H3K36me3 | HEK293T | [3] |
| Feature | KAS-seq | GRO-seq | Pol II ChIP-seq |
| Measures | ssDNA (transcription bubbles) | Nascent RNA | RNA Polymerase II occupancy |
| Temporal Resolution | High (minutes) | Moderate | Low |
| Input Requirement | Low (as few as 1,000 cells) | High (millions of cells) | High (millions of cells) |
| In situ Labeling | Yes | No (run-on assay) | No (crosslinking) |
| Distinguishes active vs. bound Pol II | Yes | Yes | No |
Experimental Protocols
I. This compound Labeling of Cells
-
Preparation of Labeling Medium:
-
Prepare a 500 mM this compound stock solution in DMSO.
-
Pre-warm cell culture medium to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 5 mM. It is critical to pre-warm the medium to ensure this compound dissolves properly.[7]
-
-
Cell Labeling:
-
For adherent cells, aspirate the existing medium and add the labeling medium directly to the culture dish.
-
For suspension cells, pellet the cells and resuspend them in the labeling medium.
-
Incubate the cells for 10 minutes at 37°C.[7]
-
-
Cell Harvesting and Lysis:
-
After incubation, immediately wash the cells with ice-cold PBS.
-
Harvest the cells and proceed to genomic DNA isolation.
-
II. Genomic DNA Isolation and Biotinylation
-
Genomic DNA Isolation:
-
Isolate genomic DNA (gDNA) from the labeled cells using a standard kit or protocol.
-
-
Click Chemistry for Biotinylation:
-
Prepare the click reaction mixture as follows:
-
Up to 5 µg of gDNA in 84 µL of water
-
10 µL of 10x PBS
-
5 µL of 1.7 mM DBCO-PEG4-Biotin (in DMSO)
-
1 µL of RNase A[7]
-
-
Incubate the mixture at 37°C for 1.5 hours with shaking (500 rpm) to facilitate the click reaction.[7]
-
Purify the biotinylated DNA using a DNA cleanup kit.
-
III. Library Preparation and Sequencing
-
DNA Fragmentation:
-
Resuspend 1 µg of biotinylated DNA in 100 µL of 25 mM K3BO3 (pH 7.0).
-
Fragment the DNA to the desired size range (e.g., 200-500 bp) by sonication (e.g., using a Bioruptor).[7]
-
-
Enrichment of Labeled DNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated DNA fragments.
-
Wash the beads extensively to remove non-biotinylated DNA.
-
-
Library Construction:
-
Perform end-repair, A-tailing, and adapter ligation on the enriched, bead-bound DNA fragments.
-
To reverse the this compound modification and allow for efficient PCR, heat the DNA at 95°C.[5]
-
Amplify the library by PCR.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing:
-
Sequence the prepared library on a suitable next-generation sequencing platform.
-
Caption: Overview of the KAS-seq experimental workflow.
Data Analysis
The analysis of KAS-seq data typically follows standard ChIP-seq pipelines for alignment and peak calling. A user-friendly, open-source computational framework called KAS-Analyzer is also available to streamline the analysis and interpretation of KAS-seq data.[8][9] This pipeline offers tools for calculating transcription-related metrics, identifying single-stranded transcribing enhancers, and performing differential RNA polymerase activity analysis.[8][10]
Applications in Research and Drug Development
-
Mapping Transcriptional Dynamics: KAS-seq provides a direct measure of transcriptionally active regions in the genome, allowing for the study of gene activation and repression with high temporal resolution.[3] This is valuable for understanding disease mechanisms and the effects of therapeutic interventions on gene expression.
-
Identifying Active Enhancers: The method can identify single-stranded enhancers, which are associated with active gene regulation.[3] This information can be used to discover novel regulatory elements and therapeutic targets.
-
Probing Non-B DNA Structures: KAS-seq has the potential to map non-canonical DNA structures that involve single-stranded regions, which can play roles in various cellular processes and diseases.[11]
-
Drug Discovery and Development: By providing a detailed view of the transcriptional landscape, KAS-seq can be employed to assess the on-target and off-target effects of drugs that modulate transcription. It can also be used to identify biomarkers of drug response.
Limitations
While KAS-seq is a powerful technique, it is important to consider its limitations. The method identifies all ssDNA regions, and it cannot distinguish between ssDNA formed by transcription, DNA damage, replication, or non-canonical structures without complementary assays.[11] Additionally, the covalent reaction between guanine and this compound is reversible at high temperatures, which necessitates careful handling during certain experimental steps.[11]
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ | Springer Nature Experiments [experiments.springernature.com]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 7. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 8. KAS-Analyzer: a novel computational framework for exploring KAS-seq data [pubmed.ncbi.nlm.nih.gov]
- 9. GitHub - Ruitulyu/KAS-Analyzer: New computational framework to process and analyze KAS-seq and spKAS-seq data. [github.com]
- 10. academic.oup.com [academic.oup.com]
- 11. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry for N3-kethoxal Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to selectively modify and analyze RNA is crucial for understanding its diverse roles in cellular processes and for the development of RNA-targeted therapeutics. N3-kethoxal is a chemical probe that enables the specific and reversible labeling of single-stranded guanine (B1146940) (G) bases in RNA.[1][2] This azide-containing reagent allows for the subsequent attachment of various reporter molecules through a bioorthogonal click chemistry reaction, providing a powerful tool for RNA research. This document provides detailed protocols for the this compound labeling of RNA and its subsequent modification using copper-free click chemistry.
Principle
The workflow involves two main steps. First, RNA is labeled with this compound, which specifically reacts with the N1 and N2 positions of guanine in single-stranded regions.[1] This introduces an azide (B81097) group onto the RNA molecule. Second, a reporter molecule containing a dibenzocyclooctyne (DBCO) group is conjugated to the azide-modified RNA via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][] This method is highly efficient and biocompatible, making it suitable for both in vitro and in vivo applications.[4][5][6]
Experimental Workflow
Caption: Overall workflow for this compound labeling and subsequent modification of RNA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound labeling and click chemistry protocol based on published data.
Table 1: this compound Labeling Conditions
| Parameter | In Vitro Labeling | In Vivo Labeling (mES cells) |
| This compound Concentration | 100 µM | 1 mM |
| Incubation Time | 10 minutes | 1, 5, 10, 15, 20 minutes |
| Incubation Temperature | 37 °C | Not specified |
| Reaction Buffer | 0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0 | Culture medium |
Data compiled from references[1].
Table 2: Copper-Free Click Reaction (Biotinylation) Conditions
| Parameter | Condition |
| Reagent | DBCO-Biotin |
| Incubation Time | 2 hours |
| Incubation Temperature | 37 °C |
| Buffer | Borate (B1201080) buffer with RNase inhibitor |
Data compiled from references[1].
Experimental Protocols
Protocol 1: In Vitro this compound Labeling of RNA
This protocol is suitable for labeling purified RNA or RNA oligos.
Materials:
-
Purified RNA (e.g., 100 pmol of RNA oligo)
-
This compound
-
Kethoxal (B1673598) reaction buffer (0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0)
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, prepare the reaction mixture by combining the RNA and this compound in the kethoxal reaction buffer. For example, for 100 pmol of RNA oligo, use 1 µmol of this compound in a total volume of 10 µL.[1]
-
Incubate the reaction mixture at 37 °C for 10 minutes.[1]
-
The this compound labeled RNA is now ready for purification or direct use in the click chemistry reaction.
Protocol 2: In Vivo this compound Labeling of RNA in Cultured Cells
This protocol is designed for labeling RNA within live mammalian cells.
Materials:
-
Cultured cells (e.g., mES cells or HeLa cells)
-
This compound
-
Cell culture medium
Procedure:
-
Add this compound directly to the cell culture medium to the desired final concentration (e.g., 1 mM for mES cells).[1]
-
Incubate the cells for the desired period (e.g., 1 to 20 minutes).[1]
-
After incubation, wash the cells with PBS and proceed with total RNA isolation using a standard protocol.
Protocol 3: Copper-Free Click Chemistry for Biotinylation of this compound Labeled RNA
This protocol describes the biotinylation of this compound labeled RNA using a DBCO-biotin conjugate.
Materials:
-
This compound labeled RNA (from Protocol 1 or 2)
-
Water-soluble DBCO-biotin
-
Borate buffer
-
RNase inhibitor
-
RNA purification kit (e.g., RNA clean & concentrator)
Procedure:
-
In a nuclease-free tube, incubate the purified this compound labeled RNA with DBCO-biotin in borate buffer containing an RNase inhibitor.
-
Incubate the reaction at 37 °C for 2 hours.[1]
-
Purify the biotinylated RNA using an appropriate RNA purification kit to remove unreacted DBCO-biotin.[1]
-
The biotinylated RNA can be used for downstream applications such as enrichment with streptavidin-conjugated beads.[1]
Reversibility of this compound Labeling
A key feature of this compound modification is its reversibility. The adduct can be removed, which is useful for certain applications.
Caption: Reversibility of this compound modification on RNA.
The this compound modification can be thoroughly removed by incubating the labeled mRNA in the presence of 50 mM GTP at 95 °C for 10 minutes.[1]
Applications
The ability to specifically label guanine in single-stranded RNA with an azide handle opens up numerous applications in RNA biology:
-
Transcriptome-wide RNA structure mapping (Keth-seq): this compound labeling followed by biotinylation and sequencing allows for the high-throughput analysis of RNA secondary structures in vivo and in vitro.[1]
-
RNA imaging: Conjugation of fluorescent dyes to this compound labeled RNA enables the visualization of RNA localization within cells.[5][6]
-
RNA enrichment and pull-down: Biotinylated RNA can be enriched using streptavidin beads, facilitating the identification of RNA-binding proteins or specific RNA populations.[1]
-
RNA functionalization: Other functional groups can be introduced to study RNA-protein interactions or for therapeutic applications.[4][6]
Conclusion
The this compound click chemistry protocol provides a robust and versatile method for the specific labeling and functionalization of RNA. Its high selectivity for single-stranded guanines, combined with the efficiency and biocompatibility of copper-free click chemistry, makes it an invaluable tool for researchers in molecular biology, drug discovery, and diagnostics. The detailed protocols and data presented here serve as a comprehensive guide for the successful implementation of this powerful technique.
References
Application Notes and Protocols: N3-kethoxal in Studying Transcription Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-kethoxal is a versatile chemical probe that has emerged as a powerful tool for studying the dynamics of transcription and RNA structure.[1][2][3][4] Its ability to selectively label single-stranded guanines (G) in nucleic acids underpins its utility in various high-throughput sequencing techniques.[1][2][5] This document provides detailed application notes and protocols for two key this compound-based methods: Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for monitoring transcription dynamics and Keth-seq for transcriptome-wide RNA structure mapping.[1][5]
This compound is an azide-containing derivative of kethoxal, a compound known to react specifically with the N1 and N2 positions of guanine (B1146940) in single-stranded nucleic acids.[6] This modification allows for the subsequent attachment of biotin (B1667282) via click chemistry, enabling the enrichment of labeled DNA or RNA fragments for sequencing.[5][7] The rapid and reversible nature of the this compound labeling makes it particularly suitable for capturing transient events in transcription and RNA folding.[1][2][8]
Key Applications of this compound in Transcription Research
-
Global Transcription Dynamics: KAS-seq allows for the genome-wide mapping of single-stranded DNA (ssDNA) regions, which are hallmarks of active transcription bubbles.[6][9][10][11][12] This provides a direct readout of transcriptionally engaged RNA polymerases.[7][9]
-
Enhancer Activity: The method can identify active enhancers based on the presence of ssDNA, offering insights into gene regulatory landscapes.[9][10][11][12]
-
RNA Polymerase I, II, and III Activity: KAS-seq can simultaneously measure the activities of all three major RNA polymerases.[6][7][9]
-
Transcriptome-wide RNA Structure Mapping: Keth-seq provides a snapshot of RNA secondary structures in vivo, which is crucial for understanding RNA function and regulation.[1][4]
-
RNA-RNA Interactions: A recent adaptation, KARR-seq, utilizes this compound to capture and identify RNA-RNA interactions and higher-order RNA structures within cells.[13][14]
Data Presentation: Quantitative Insights from this compound Based Methods
The following tables summarize key quantitative parameters associated with KAS-seq and Keth-seq experiments, providing a reference for experimental design and data interpretation.
| Parameter | KAS-seq | Reference |
| Input Material | As few as 1,000 cells; also applicable to tissues | [6][9][10][11][12] |
| Labeling Time | 5 - 10 minutes | [6][7][8][9][10] |
| Peak Number Reduction with Transcription Inhibitors | DRB: 57% reduction; Triptolide: 93% reduction | [5] |
| Total Procedure Time (pre-library) | 3 - 4 hours | [7][8][15] |
| Parameter | Keth-seq | Reference |
| Cellular Labeling Time | Signal detected in 1 minute, saturated in 5 minutes | [1] |
| Reversibility of Labeling | Thoroughly removed after 10 minutes at 95°C with 50 mM GTP | [2] |
| Specificity | Reacts with single-stranded guanine; no reaction with m1G and m2G, but labels m7G | [2] |
Experimental Protocols
Kethoxal-assisted single-stranded DNA sequencing (KAS-seq)
This protocol outlines the key steps for performing KAS-seq to map single-stranded DNA regions genome-wide.
1. This compound Labeling of Cells:
- Prepare a 500 mM this compound stock solution in DMSO.[16][17]
- Dilute the stock solution to a final concentration of 5 mM in pre-warmed (37°C) cell culture medium.[16][17]
- For adherent cells, add the labeling medium directly to the culture dish. For suspension cells, resuspend the cell pellet in the labeling medium.
- Incubate for 5-10 minutes at 37°C.[6][7]
2. Genomic DNA Isolation:
- Immediately after labeling, harvest the cells and isolate genomic DNA using a standard kit (e.g., PureLink Genomic DNA Mini Kit).
- Elute the DNA in 25 mM K3BO3 (pH 7.0).[7]
3. Biotinylation of Labeled DNA:
- Prepare a click reaction mixture containing the isolated genomic DNA, DBCO-biotin, and a suitable buffer.
- Incubate the reaction at 37°C for 1.5 hours with shaking to facilitate the copper-free click reaction.[16][17]
- Treat with RNase A to remove any contaminating RNA.[16][17]
4. DNA Fragmentation and Enrichment:
- Fragment the biotinylated DNA to the desired size range (e.g., 200-500 bp) by sonication.[16][17]
- Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.
5. Library Preparation and Sequencing:
- Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments.
- Amplify the library by PCR.
- Sequence the library on a high-throughput sequencing platform.
Keth-seq for Transcriptome-wide RNA Structure Mapping
This protocol details the procedure for using this compound to probe RNA secondary structure.
1. In Vivo RNA Labeling:
- Add this compound directly to the cell culture medium to a final concentration of 2-5 mM.
- Incubate for 1-5 minutes at 37°C.[1]
2. Total RNA Isolation:
- Harvest the cells and immediately isolate total RNA using a standard method (e.g., TRIzol extraction).
3. Biotinylation of Labeled RNA:
- Perform a copper-free click reaction to attach biotin to the this compound-labeled guanines using DBCO-biotin.[1]
- This reaction is typically carried out for 2 hours at 37°C in a borate (B1201080) buffer to stabilize the kethoxal-guanine adduct.[1]
4. RNA Fragmentation and Library Construction:
- Fragment the biotinylated RNA by sonication. Note: Do not use high-temperature fragmentation methods as this can reverse the this compound labeling.[1]
- Construct a sequencing library from the fragmented RNA. This typically involves reverse transcription, which will be stopped at the site of this compound modification.
- A control library can be prepared by treating an aliquot of the labeled RNA under conditions that reverse the this compound adduct (e.g., heating) before reverse transcription.[1]
5. Sequencing and Data Analysis:
- Sequence the library.
- The positions of reverse transcription stops indicate single-stranded guanines in the original RNA molecule.
Visualizations
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ | Springer Nature Experiments [experiments.springernature.com]
- 11. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhanc — JRNLclub, the online journal club [jrnlclub.org]
- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 15. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 16. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 17. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
In-Cell RNA Structure Probing with N3-kethoxal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the structure of RNA within its native cellular environment is crucial for elucidating its diverse functions in gene regulation, catalysis, and pathogenesis. N3-kethoxal is a chemical probe that offers a powerful tool for investigating RNA secondary structure in vivo. This membrane-permeable reagent selectively labels the N1 and N2 positions of guanine (B1146940) bases in single-stranded RNA (ssRNA), providing a snapshot of the RNA structurome at high resolution. The introduction of an azide (B81097) (N3) group allows for bioorthogonal click chemistry, enabling the enrichment and identification of modified RNA fragments through high-throughput sequencing (Keth-seq).[1][2][3] This technology has significant implications for drug development, allowing for the characterization of RNA targets and the study of their interactions with small molecules in a cellular context.
Principle of this compound Probing
This compound is a derivative of kethoxal, a compound known to react specifically with single-stranded guanine residues.[1] The key features of this compound-based RNA structure probing are:
-
Specificity: It selectively modifies guanine bases that are not engaged in Watson-Crick base pairing.[1][4]
-
Cell Permeability: Its small and neutral nature allows it to readily cross cell membranes, enabling the probing of RNA structures within living cells.[1][5]
-
Bioorthogonality: The azide handle facilitates covalent attachment of reporter molecules, such as biotin, via copper-free click chemistry for enrichment and subsequent analysis.[5][6]
-
Reversibility: The modification can be reversed, which can be useful for certain experimental designs.[1][3]
-
Induction of Reverse Transcription Stops: The this compound adduct on guanine acts as a stop for reverse transcriptase, allowing for the identification of modified sites at single-nucleotide resolution through sequencing.[1]
Applications in Research and Drug Development
-
Transcriptome-wide RNA Structure Mapping: Keth-seq, the sequencing method coupled with this compound probing, enables the global analysis of RNA secondary structures in their native cellular environment.[1][7]
-
Identification of Functional RNA Structures: This method can uncover structurally significant regions of RNAs, such as riboswitches, internal ribosome entry sites (IRES), and RNA G-quadruplexes (rG4s).[1]
-
Validation of RNA-Targeted Therapeutics: By comparing the RNA structure landscape in the presence and absence of a drug candidate, researchers can validate target engagement and understand the compound's mechanism of action.
-
Understanding Disease Mechanisms: Alterations in RNA structure are implicated in various diseases. This compound probing can be used to compare the RNA structuromes of healthy and diseased cells to identify pathogenic structural changes.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound-based in-cell RNA structure probing, derived from published studies.
| Parameter | Value | Cell Type / Conditions | Reference |
| This compound Concentration | 0.2–5 mM (typical working range) | General cell culture | [5] |
| 1 mM | HeLa cells | [2] | |
| Incubation Time | 5–15 minutes | In-cell labeling | [5] |
| 1, 5, 10, 15, 20 minutes | mES cells | [1][3] | |
| 5-10 minutes at 37 °C | Live cells (for KAS-seq) | [6][8] | |
| Reversibility Condition | 50 mM GTP at 95 °C | This compound labeled mRNA | [1][3] |
| Reversibility Time | 10 minutes | Complete removal of modification | [3] |
Table 1: Experimental Parameters for In-Cell this compound Labeling.
| Analysis | Observation | Significance | Reference |
| Base Specificity | Reacts with guanine in ssRNA; inert with other nucleic bases. | High specificity for unpaired guanines. | [1] |
| Modified Guanine Specificity | Does not react with m1G and m2G but can label m7G. | Confirms modification at N1 and N2 positions. | [1] |
| RT-Stop Base Distribution (Replicate 1) | G: 8,683,824; A: 703,486; T: 586,297; C: 551,962 | Demonstrates high signal-to-noise for guanine-specific stops. | [3] |
| RT-Stop Base Distribution (Replicate 2) | G: 7,204,998; A: 604,222; T: 497,602; C: 481,596 | Consistent high specificity across replicates. | [3] |
Table 2: Selectivity and Sequencing Readout of this compound Probing.
Experimental Protocols
Protocol 1: In-Cell RNA Labeling with this compound
-
Cell Culture: Seed cells (e.g., HEK293T or HeLa) in a suitable culture dish and grow to 70–80% confluency.[5]
-
Preparation of this compound Solution: Prepare a fresh stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-2 mM).
-
In-Cell Labeling: Aspirate the old medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5-15 minutes).[5] The optimal time may need to be determined empirically for different cell types.
-
Quenching (Optional but Recommended): To stop the reaction, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and RNA Extraction: Immediately proceed to lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).
Protocol 2: Biotinylation of this compound-labeled RNA via Click Chemistry
-
RNA Quantification: Quantify the extracted total RNA using a spectrophotometer.
-
Click Chemistry Reaction Setup: In a microcentrifuge tube, combine the following components:
-
This compound-labeled RNA (e.g., 5-10 µg)
-
DBCO-biotin (e.g., 1 mM final concentration)
-
RNase-free water to the final volume
-
-
Incubation: Incubate the reaction mixture at 37°C for 1.5 to 2 hours.
-
RNA Purification: Purify the biotinylated RNA to remove unreacted DBCO-biotin. This can be achieved using ethanol (B145695) precipitation or a suitable RNA clean-up kit.
-
Enrichment of Labeled RNA (for Keth-seq): Use streptavidin-coated magnetic beads to enrich for the biotinylated RNA fragments.
-
Resuspend the beads in a suitable binding buffer.
-
Add the purified biotinylated RNA and incubate with rotation to allow binding.
-
Wash the beads several times to remove non-specifically bound RNA.
-
Elute the enriched RNA from the beads.
-
Protocol 3: Library Preparation and Sequencing (Keth-seq)
-
RNA Fragmentation: Fragment the enriched RNA to the desired size range for sequencing (e.g., using chemical or enzymatic fragmentation).
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase that stops at the this compound adduct. This is a critical step to map the modification sites.
-
Library Construction: Prepare a sequencing library from the resulting cDNA using a standard library preparation kit for Illumina sequencing. This typically involves adapter ligation and PCR amplification.
-
Sequencing: Sequence the library on an Illumina platform.
Data Analysis Pipeline
A dedicated data analysis pipeline is required to map the this compound modification sites and calculate reactivity scores. The general steps are:
-
Read Trimming and Alignment: Trim adapter sequences and align the sequencing reads to the reference transcriptome.
-
Identification of RT-Stop Sites: Identify the positions where reverse transcription terminated, which correspond to the this compound modified guanines.
-
Calculation of Reactivity Scores: For each guanine, calculate a reactivity score based on the number of RT stops at that position, normalized for sequencing depth and transcript abundance.
-
Structural Modeling: Use the reactivity scores as constraints to model the secondary structure of the RNA.
Visualizations
Caption: Experimental workflow for in-cell RNA structure probing using this compound (Keth-seq).
Caption: Mechanism of this compound labeling and subsequent detection.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotin-azide.com [biotin-azide.com]
- 6. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping Transcription Bubbles with KAS-seq: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) is a robust and sensitive method for genome-wide profiling of single-stranded DNA (ssDNA).[1][2] This technique provides a direct readout of transcriptional activity by capturing the transient ssDNA structures known as transcription bubbles, which are formed by transcriptionally engaged RNA polymerases.[3][4][5] KAS-seq offers several advantages over traditional methods, including rapid labeling (within 5-10 minutes), high sensitivity with low-input material (as few as 1,000 cells), and the ability to simultaneously assess the activity of RNA polymerases I, II, and III, as well as transcribing enhancers.[1][3][4][6] These features make KAS-seq a powerful tool for studying transcription dynamics in various physiological and pathological contexts, including drug development, by enabling the analysis of rare cell populations and clinical samples.[3][4]
This document provides detailed application notes and protocols for performing KAS-seq, from cell labeling to data analysis, to facilitate its adoption in research and drug discovery workflows.
Principle of KAS-seq
KAS-seq relies on the specific and rapid reaction of N3-kethoxal, an azide-containing derivative of kethoxal, with guanine (B1146940) bases in ssDNA.[1][3] In living cells, the double-stranded nature of the DNA helix protects guanine residues from this reaction. However, within transcription bubbles, the exposed guanines on the template and non-template strands are readily labeled by this compound.[7][8] The incorporated azide (B81097) group then allows for the biotinylation of the labeled DNA fragments via a copper-free click chemistry reaction.[1] These biotinylated fragments, representing regions of active transcription, are subsequently enriched using streptavidin beads for library preparation and next-generation sequencing.[1]
Caption: Chemical principle of KAS-seq.
Applications in Research and Drug Development
KAS-seq offers a versatile platform to investigate various aspects of gene regulation and cellular function, with significant implications for drug discovery and development.
-
Mechanism of Action Studies: Elucidate how therapeutic compounds modulate global transcriptional activity and affect specific gene expression programs. The rapid nature of the labeling allows for capturing immediate transcriptional responses to drug treatment.[4]
-
Enhancer Activity Profiling: Identify and characterize active enhancers, which are critical for cell-type-specific gene expression and are often dysregulated in disease.[3][5] KAS-seq can reveal how drugs impact the enhancer landscape.
-
Biomarker Discovery: Profile transcription dynamics in patient-derived samples or disease models to identify novel biomarkers for diagnosis, prognosis, or treatment response. The low-input requirement is particularly advantageous for limited clinical samples.[3]
-
Toxicity Screening: Assess the off-target effects of drug candidates on global transcription, providing early insights into potential cellular toxicity.
-
Characterizing Drug Resistance: Investigate the transcriptional reprogramming that occurs as cells develop resistance to therapeutic agents.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing KAS-seq on mammalian cells.
Materials and Reagents
| Reagent | Supplier (Cat. No.) | Final Concentration / Amount |
| This compound | Synthesized as per Wu et al., 2020 | 5 mM |
| Cell Culture Medium | Varies by cell line | - |
| DRB (for transcription inhibition) | Sigma (D1916) | 100 µM |
| Triptolide (for transcription inhibition) | Sigma (T3652) | 1 µM |
| PureLink Genomic DNA Mini Kit | Thermo (K182002) | - |
| DBCO-PEG4-Biotin | Sigma (760749) | 1 mM |
| RNase A | Thermo (12091039) | - |
| DNA Clean & Concentrator-5 kit | Zymo (D4013) | - |
| Dynabeads MyOne Streptavidin C1 | Thermo (65001) | 10 µL per sample |
| Accel-NGS Methyl-seq DNA library kit | Swift (30024) | - |
Protocol
1. This compound Labeling of Cells (5-10 minutes)
-
Culture cells to the desired confluency. For a standard experiment, 1-5 million cells are recommended.[1] For low-input experiments, as few as 1,000 cells can be used with protocol modifications.[3]
-
Prepare a 500 mM stock solution of this compound in DMSO.[6]
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium to a final concentration of 5 mM.[6]
-
For adherent cells, replace the existing medium with the this compound-containing medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.
-
Incubate the cells for 5-10 minutes at 37°C and 5% CO2.[1][3]
-
Harvest the cells.
2. Genomic DNA Isolation
-
Isolate genomic DNA (gDNA) from the labeled cells using the PureLink Genomic DNA Mini Kit according to the manufacturer's instructions.[3]
-
Quantify the extracted gDNA.
3. Biotinylation of Labeled gDNA (Click Chemistry)
-
In a tube, combine 1 µg of gDNA, 5 µL of 20 mM DBCO-PEG4-biotin, and 25 mM K3BO3 in a total volume of 100 µL.[3]
-
Incubate the reaction at 37°C for 1.5 hours with gentle shaking.[3]
-
Add 5 µL of RNase A and incubate at 37°C for 5 minutes.[3]
-
Purify the biotinylated gDNA using the DNA Clean & Concentrator-5 kit.[3]
4. DNA Fragmentation and Enrichment
-
Resuspend the purified gDNA in 100 µL of water.
-
Fragment the gDNA to an average size of 150-350 bp using a Bioruptor Pico or other suitable sonicator.[3]
-
Save 5% of the fragmented DNA as an "input" control.[3]
-
Use the remaining 95% for enrichment of biotin-tagged DNA.
-
Pre-wash 10 µL of Dynabeads MyOne Streptavidin C1 beads.
-
Incubate the fragmented DNA with the pre-washed beads for 15 minutes at room temperature.[3]
-
Wash the beads to remove non-biotinylated DNA.
-
Elute the enriched DNA by heating the beads in 15 µL of water at 95°C for 10 minutes.[3]
5. Library Preparation and Sequencing
-
Construct sequencing libraries from the eluted DNA and the input DNA using the Accel-NGS Methyl-seq DNA Library Kit.[3]
-
Sequence the libraries on an Illumina platform (e.g., NextSeq 500) with single-end 80 bp reads, aiming for approximately 30 million reads per library.[3]
Low-Input KAS-seq Modifications
For experiments with 1,000 to 10,000 cells, the following modifications are recommended:[3]
| Number of Cells | gDNA Isolation Kit | Tn5 Transposase Volume (50 µL reaction) |
| 1,000 | Quick gDNA mini plus kit (Zymo, D4068) | 1.5 µL |
| 5,000 | Quick gDNA mini plus kit (Zymo, D4068) | 2 µL |
| 10,000 | Quick gDNA mini plus kit (Zymo, D4068) | 5 µL |
Data Analysis
A dedicated bioinformatics pipeline, KAS-pipe, is available for the analysis of KAS-seq data.[1] More recently, KAS-Analyzer has been developed as a comprehensive computational framework for in-depth analysis and interpretation.[7]
The general workflow for KAS-seq data analysis is as follows:
Caption: KAS-seq data analysis workflow.
Key Downstream Analyses with KAS-Analyzer include: [7]
-
Calculation of transcription-related metrics: Pausing index, elongation, and termination metrics can be calculated to understand transcription dynamics.
-
Identification of single-stranded transcribing (SST) enhancers: Pinpoint active enhancers based on their ssDNA signature.
-
Differential RNA polymerase activity analysis: Compare transcriptional activity across different conditions or time points.
-
High-resolution mapping of R-loops (with spKAS-seq): A strand-specific version of KAS-seq can identify R-loop structures.
Comparison with Other Methods
KAS-seq offers distinct advantages over other methods used to profile transcriptional activity.
| Method | Principle | Advantages | Limitations |
| KAS-seq | Chemical labeling of ssDNA in transcription bubbles | Rapid, low-input, direct measure of polymerase activity, no antibodies needed | Does not distinguish between different RNA polymerases without further analysis |
| PRO-seq/GRO-seq | Nuclear run-on with labeled nucleotides | Strand-specific, identifies engaged polymerases | Requires millions of cells, more complex protocol |
| Pol II ChIP-seq | Antibody-based enrichment of RNA Polymerase II | Identifies polymerase occupancy | Does not distinguish between paused and actively elongating polymerases |
| ATAC-seq | Transposase-based identification of open chromatin | Low-input, identifies regulatory regions | Indirect measure of transcriptional activity |
Limitations and Future Directions
While KAS-seq is a powerful technique, it is important to consider its limitations. The method labels all ssDNA, so signals may also arise from replication forks or DNA repair sites, although transcription bubbles are the most abundant source.[9] Future developments may involve coupling KAS-seq with protein-specific enrichment methods, such as CUT&Tag, to differentiate transcription-mediated ssDNA signals from other ssDNA structures.[1] Additionally, improving the resolution of KAS-seq will further enhance its utility in dissecting the fine-scale dynamics of transcription.[1]
Conclusion
KAS-seq provides a sensitive, rapid, and low-input method to map transcription bubbles genome-wide, offering a direct and dynamic view of transcriptional activity. Its versatility and applicability to a wide range of sample types, including those with limited cell numbers, make it an invaluable tool for basic research and for accelerating drug discovery and development by providing deep insights into the mechanisms of gene regulation and drug action.
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling Transcriptional Landscapes: N3-Kethoxal for the Identification of Single-Stranded Transcribing Enhancers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The dynamic regulation of gene expression is fundamental to cellular function and disease. Enhancers, critical cis-regulatory elements, play a pivotal role in this process by boosting the transcription of target genes. Recent advancements in chemical biology have introduced N3-kethoxal, a powerful tool for identifying actively transcribing enhancers by capturing the transient single-stranded DNA (ssDNA) bubbles formed during transcription. This document provides detailed application notes and experimental protocols for utilizing this compound-based methods, primarily Kethoxal-Assisted Single-stranded DNA Sequencing (KAS-seq), to map these active regulatory regions genome-wide.
Principle of the Method
This compound is a chemical probe that specifically and rapidly reacts with the N1 and N2 positions of guanine (B1146940) bases in single-stranded DNA (ssDNA).[1][2] In the context of the genome, double-stranded DNA (dsDNA) is protected from this reaction due to Watson-Crick base pairing.[1][2] However, transient ssDNA regions, such as the "transcription bubble" formed by RNA polymerase during active transcription at enhancers and promoters, become accessible to this compound.[1][3] The incorporated this compound contains an azide (B81097) (N3) group, which serves as a bioorthogonal handle for subsequent biotinylation via a "click" reaction.[4] This allows for the enrichment of the labeled ssDNA fragments, followed by high-throughput sequencing to generate a genome-wide map of transcriptional activity.[1][4] This method, termed KAS-seq, is highly sensitive, requiring as few as 1,000 cells, and the labeling is rapid, occurring within 5-10 minutes in live cells.[1][3][5]
Key Applications
-
Identification of Active Enhancers: KAS-seq robustly identifies ssDNA-containing enhancers (SSEs), which are actively engaged in transcription.[1]
-
Dynamic Transcription Analysis: The rapid labeling allows for capturing transient changes in transcriptional activity in response to various stimuli or inhibitors.[1][3]
-
Low-Input Material: The high sensitivity of KAS-seq makes it suitable for studies with limited cell numbers, such as primary cells or clinical samples.[1][6]
-
Simultaneous Profiling: KAS-seq can simultaneously detect transcription events mediated by RNA Polymerase I, II, and III, as well as non-B form DNA structures.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and findings related to the KAS-seq method for easy comparison.
| Parameter | Value/Finding | Reference |
| Cell Input | As low as 1,000 cells | [1][3][6] |
| Labeling Time | 5 - 10 minutes in live cells | [1][4][7] |
| Total Protocol Time | 6 - 7 hours (from labeling to library) | [1] |
| Enrichment Efficiency | High, with minimal background | [1] |
| Correlation with Activity | KAS-seq signals at enhancers correlate with higher enhancer activity | [1] |
| Proportion of Active Enhancers | ~25% of annotated enhancers are SSEs in mESCs | [1] |
| Comparison with other methods | KAS-seq | Permanganate ssDNA-seq |
| Cell Input Requirement | 1,000 - 5,000,000 cells | Tens of millions of cells |
| Signal-to-Noise Ratio | High, even for weak ssDNA signals | Relatively low for weak ssDNA signals |
| Detection Bias | No significant length-dependent bias | Not specified |
Experimental Protocols
I. Cell Culture and this compound Labeling
-
Cell Culture: Culture cells of interest to the desired confluency under standard conditions. For suspension cells, ensure a sufficient cell number for the experiment.
-
Prepare Labeling Medium: Prepare a 500 mM this compound stock solution in DMSO.[8] Immediately before use, dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 5 mM.[7][8] It is critical to pre-warm the medium to aid in the dissolution of this compound.[7][8]
-
This compound Labeling:
-
Incubation: Incubate the cells at 37°C for 10 minutes.[7][8]
-
Cell Lysis: After incubation, immediately proceed to genomic DNA isolation.
II. Genomic DNA Isolation and Biotinylation
-
Genomic DNA Isolation: Isolate genomic DNA (gDNA) from the this compound labeled cells using a standard commercial kit or protocol.
-
Click Reaction for Biotinylation:
-
RNase Treatment: Add RNase A to the reaction mixture and incubate at 37°C for 15 minutes with shaking at 500 rpm to remove any co-purified RNA.[7][8]
-
DNA Purification: Purify the biotinylated DNA using a suitable method, such as column purification or ethanol (B145695) precipitation.
III. Library Preparation and Sequencing
-
DNA Fragmentation: Dilute 1 µg of biotinylated DNA in 100 µL of 25 mM K3BO3 (pH 7.0).[7][8] Fragment the DNA to the desired size range (e.g., 200-500 bp) by sonication (e.g., using a Bioruptor).[7][8]
-
Enrichment of Labeled Fragments:
-
Use streptavidin-coated magnetic beads to capture the biotinylated DNA fragments.
-
Perform stringent washes to remove non-biotinylated DNA.
-
-
Library Construction:
-
Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments while they are still bound to the beads.
-
The covalent reaction between guanine and this compound is reversible, which allows for the removal of the this compound adduct by heating to facilitate efficient PCR amplification.[4]
-
Elute the DNA and perform PCR amplification to generate the sequencing library.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
IV. Data Analysis
-
Data Processing: Process the raw sequencing data using standard bioinformatic pipelines, such as the one provided by KAS-pipe.[9][10] This typically involves adapter trimming, alignment to a reference genome, and removal of PCR duplicates.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of significant enrichment of KAS-seq signal.[1]
-
Identification of Single-Stranded Transcribing (SST) Enhancers:
-
Define enhancer regions based on existing annotations or chromatin marks (e.g., H3K27ac).
-
Define "enhancer shores" as regions flanking the annotated enhancers.
-
Calculate the KAS-seq read density within the enhancer regions and their corresponding shores.
-
Enhancers with significantly higher KAS-seq signal compared to their shores (e.g., >1.5-fold enrichment, p-value ≤ 0.05) are classified as SST enhancers.[11]
-
-
Downstream Analysis: Correlate the identified SST enhancers with gene expression data, transcription factor binding sites, and other relevant genomic datasets to elucidate their regulatory roles.
Visualizations
Caption: KAS-seq experimental workflow.
References
- 1. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 8. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 9. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 10. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unveiling R-loop Dynamics: Strand-Specific KAS-seq (spKAS-seq) for High-Resolution Mapping
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA (ssDNA). These structures play crucial roles in various cellular processes, including transcription regulation, DNA replication, and DNA repair. However, the dysregulation of R-loop formation and resolution is associated with genomic instability and has been implicated in various human diseases, including cancer and neurodegenerative disorders.[1][2][3][4][5][6][7][8][9][10] The ability to accurately map the genomic locations of R-loops is therefore critical for understanding their biological functions and their roles in disease pathogenesis.
Strand-specific kethoxal-assisted bisulfite sequencing (spKAS-seq) is a powerful technique for genome-wide R-loop mapping that offers high sensitivity and strand specificity.[1] This method is based on the chemical modification of guanine (B1146940) bases in ssDNA with N3-kethoxal, followed by strand-specific library preparation and sequencing. By detecting asymmetric ssDNA exposure, spKAS-seq can precisely identify the displaced ssDNA strand within an R-loop, providing stranded information about the R-loop's location and orientation. A key advantage of spKAS-seq is its ability to work with low-input materials, requiring as few as 50,000 cells, making it suitable for studies involving rare cell populations or precious clinical samples.[1][2]
These application notes provide a comprehensive overview of spKAS-seq, including detailed experimental protocols, data analysis workflows, and potential applications in basic research and drug development.
Principle of spKAS-seq for R-loop Mapping
The core principle of spKAS-seq lies in its ability to distinguish the single-stranded, displaced DNA in an R-loop from the double-stranded DNA and the RNA:DNA hybrid. The workflow is as follows:
-
This compound Labeling: Live cells are treated with this compound, a chemical that specifically labels guanine bases in ssDNA. In an R-loop, the guanine bases on the displaced DNA strand are accessible to this compound, while the guanine bases in the dsDNA and the RNA:DNA hybrid are protected.
-
Strand-Specific Enrichment: After DNA isolation, the this compound-labeled DNA is biotinylated. A crucial step for strand specificity involves enrichment of the labeled ssDNA under denaturing conditions (e.g., using 100 mM NaOH). This ensures that only the covalently modified ssDNA is captured, preventing the co-purification of the complementary strand.
-
Strand-Specific Library Preparation: A ligation-based method is used for library construction, which preserves the strand information of the captured ssDNA fragments.
-
Sequencing and Data Analysis: The resulting library is sequenced, and the reads are mapped to the reference genome. R-loops are identified as regions with a significant enrichment of reads on one strand compared to the other.
Quantitative Data Summary
The following tables summarize key quantitative data from spKAS-seq experiments, providing insights into the method's performance and R-loop distribution.
Table 1: spKAS-seq R-loop Detection in Human Cell Lines
| Cell Line | Input Cell Number | Number of R-loops Detected | Reference |
| HEK293T | 50,000 | 17,981 | [1] |
Table 2: Genomic Distribution of R-loops in HEK293T Cells Identified by spKAS-seq
| Genomic Feature | Percentage of R-loops | Number of R-loops | Reference |
| Enhancers | - | 1,671 | [1] |
| tRNA gene loci | - | 180 (out of 606 annotated) | [1] |
Table 3: Comparison of spKAS-seq with Other R-loop Mapping Methods
| Comparison Metric | Finding | Reference |
| Overlap with bulk-cell spKAS-seq | 75% of R-loops detected with 50,000 cells overlap with those from bulk cells. | [1] |
| Overlap with DRIP-seq | 62.1% of R-loops identified by DRIP-seq overlap with RNase H-responsive R-loops detected by spKAS-seq in HEK293T cells. | [11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing spKAS-seq.
Part 1: In Vivo this compound Labeling of ssDNA
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be labeled directly on the plate. For suspension cells, collect by centrifugation. A minimum of 50,000 cells is required.
-
This compound Labeling Solution: Prepare a 5 mM solution of this compound in pre-warmed cell culture medium.
-
Labeling Reaction: Resuspend the cell pellet in the this compound labeling solution or add the solution directly to the culture plate. Incubate for 10 minutes at 37°C.
-
Cell Lysis: After incubation, immediately lyse the cells using a suitable lysis buffer (e.g., buffer with proteinase K).
Part 2: DNA Isolation and Biotinylation
-
Genomic DNA Isolation: Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Click Chemistry Reaction: To biotinylate the this compound-labeled guanines, perform a copper-free click chemistry reaction.
-
DNA Purification: Purify the biotinylated DNA using a DNA purification kit or ethanol (B145695) precipitation.
Part 3: Strand-Specific Enrichment of Labeled ssDNA
-
DNA Fragmentation: Shear the genomic DNA to a desired size range (e.g., 150-350 bp) using sonication.
-
Denaturation and Streptavidin Bead Binding: This is a critical step for strand specificity. Resuspend streptavidin beads in a binding buffer. Add the fragmented DNA and incubate. Then, add 100 mM NaOH to denature the DNA and wash the beads. This ensures that only the biotinylated (this compound labeled) single strand remains bound to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound DNA.
-
Elution: Elute the captured ssDNA from the beads.
Part 4: Strand-Specific Library Preparation and Sequencing
-
ssDNA Ligation: Use a ligation-based library preparation kit that is specifically designed for single-stranded DNA to preserve strand information.
-
Library Amplification: Amplify the library using a high-fidelity DNA polymerase.
-
Sequencing: Sequence the library on a suitable next-generation sequencing platform.
Part 5: Control Experiment - RNase H Treatment
To validate that the detected signals are indeed from R-loops, a control experiment with RNase H treatment is recommended.
-
Cell Permeabilization: Permeabilize cells using a mild detergent (e.g., Triton X-100).
-
RNase H Digestion: Treat the permeabilized cells with RNase H to specifically degrade the RNA in RNA:DNA hybrids.
-
spKAS-seq Procedure: Proceed with the spKAS-seq protocol as described above. A significant reduction in strand-asymmetric signal after RNase H treatment confirms the presence of R-loops.
Data Analysis
The computational analysis of spKAS-seq data is a critical component of R-loop mapping. The KAS-Analyzer is a recommended computational framework for this purpose.[11][12][13]
-
Read Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Identify regions with a significant enrichment of reads.
-
Strand Asymmetry Analysis: The key step in R-loop identification is to find regions with a statistically significant bias in the number of reads mapping to the plus versus the minus strand.
-
R-loop Identification: Regions with significant strand asymmetry are defined as R-loops.
-
Downstream Analysis: The identified R-loops can be annotated based on their genomic features (e.g., promoters, enhancers, gene bodies) and integrated with other genomic datasets (e.g., ChIP-seq, ATAC-seq) for further biological interpretation.
Visualizations
spKAS-seq Experimental Workflow
Caption: The experimental workflow of spKAS-seq for R-loop mapping.
Principle of R-loop Detection by spKAS-seq
Caption: Principle of R-loop detection using spKAS-seq.
Applications in Research and Drug Development
The ability of spKAS-seq to provide high-resolution, strand-specific maps of R-loops with low cell numbers opens up numerous avenues for research and therapeutic development.
For Researchers and Scientists:
-
Fundamental Biology of R-loops: Elucidate the roles of R-loops in fundamental processes like transcription initiation and termination, DNA replication, and chromatin regulation.[1]
-
Disease Mechanisms: Investigate the dysregulation of R-loop formation in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][4][5][6][7][10]
-
Response to Perturbations: Study the dynamics of R-loop formation and resolution in response to various cellular stresses, such as DNA damage or transcription inhibition.[1]
-
Protein-R-loop Interactions: Combine spKAS-seq with techniques like ChIP-seq to identify proteins that associate with R-loops and regulate their stability.[1]
For Drug Development Professionals:
-
Target Identification and Validation: R-loops and the machinery that regulates them are emerging as promising therapeutic targets.[1][3][7][14] spKAS-seq can be used to identify cell types or disease states with high R-loop burdens, suggesting a potential vulnerability that can be exploited therapeutically. For example, cancer cells with deficiencies in certain DNA repair pathways may accumulate R-loops and be more sensitive to inhibitors of R-loop-processing enzymes.[11][13]
-
Mechanism of Action Studies: Assess how novel or existing drugs impact R-loop dynamics. Some anti-cancer drugs, such as topoisomerase inhibitors, have been shown to induce R-loop formation.[1] spKAS-seq can provide a genome-wide view of these effects, helping to elucidate the drug's mechanism of action and potential off-target effects.
-
Biomarker Discovery: R-loop profiles generated by spKAS-seq could serve as biomarkers to stratify patients for clinical trials or to monitor treatment response. For instance, a high R-loop burden in a tumor biopsy might predict sensitivity to a drug that targets R-loop resolution pathways.[11]
-
Preclinical Studies: In preclinical models, spKAS-seq can be used to assess the efficacy of drugs designed to modulate R-loop levels. Its low-input requirement is particularly advantageous for studies using patient-derived xenografts or organoids where material is limited.
-
Synthetic Lethality Screens: Identify synthetic lethal interactions by screening for genes whose inhibition is lethal only in the context of high R-loop levels. spKAS-seq can be used to validate the on-target effect of compounds that induce R-loops in such screens.[14]
Conclusion
spKAS-seq represents a significant advancement in the field of R-loop mapping. Its high sensitivity, strand specificity, and low-input requirement make it a versatile tool for both basic research and translational applications. For researchers, it offers an unprecedented view of the R-loop landscape and its dynamics. For drug development professionals, it provides a powerful platform for target discovery, mechanism of action studies, and biomarker development in the burgeoning field of R-loop-targeted therapies. The detailed protocols and application notes provided here serve as a valuable resource for implementing this cutting-edge technology to unravel the complexities of R-loop biology and its implications for human health and disease.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Update on R-loops in genomic integrity: Formation, functions, and implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-Loops in Genome Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-LOOPs on Short Tandem Repeat Expansion Disorders in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-loops in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms underlining R-loop biology and implications for human disease [frontiersin.org]
- 7. Out of Balance: R-loops in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. news-medical.net [news-medical.net]
- 10. Out of Balance: R-loops in Human Disease | PLOS Genetics [journals.plos.org]
- 11. Tumor Cells Harboring R Loops May Be Excellent Targets for ATR Inhibition - Mass General Advances in Motion [advances.massgeneral.org]
- 12. researchgate.net [researchgate.net]
- 13. R-Loops and R-Loop-Binding Proteins in Cancer Progression and Drug Resistance [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Illuminating the Landscape of Active Chromatin: A Guide to Combining KAS-seq and ATAC-seq
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The intricate dance of gene regulation lies at the heart of cellular function, differentiation, and disease. Understanding which regions of the genome are accessible and actively being transcribed is paramount for deciphering complex regulatory networks and identifying novel therapeutic targets. This document provides a detailed guide to a powerful combination of techniques, Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) and the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), for the simultaneous profiling of chromatin accessibility and transcriptional activity.
Introduction to KAS-seq and ATAC-seq
ATAC-seq has revolutionized the study of chromatin by providing a rapid and sensitive method to map open, accessible regions of the genome.[1][2] The technique utilizes a hyperactive Tn5 transposase to preferentially insert sequencing adapters into nucleosome-depleted regions, which are characteristic of active regulatory elements like promoters and enhancers.[1][2]
KAS-seq , on the other hand, directly identifies regions of single-stranded DNA (ssDNA), a hallmark of active transcription bubbles.[3][4] This method employs N3-kethoxal, a chemical probe that specifically labels unpaired guanine (B1146940) residues in ssDNA.[4][5] These labeled regions can then be enriched and sequenced, providing a genome-wide snapshot of transcriptional activity.[4][5]
By combining KAS-seq and ATAC-seq (KAS-ATAC-seq) , researchers can pinpoint genomic regions that are both accessible and actively transcribed, offering a more nuanced and dynamic view of the active regulome.[6][7] This integrated approach allows for the precise annotation of functional cis-regulatory elements (CREs) and the identification of transcriptionally active enhancers, which are often missed by either method alone.[3][6]
Applications in Research and Drug Development
The synergistic power of KAS-ATAC-seq opens up new avenues for investigation in various fields:
-
Dissecting Gene Regulatory Networks: By simultaneously mapping accessible and transcribed regions, researchers can build more accurate models of gene regulation, identifying key transcription factors and their target enhancers that drive specific cellular phenotypes.[3][6]
-
Oncology Research: KAS-ATAC-seq can be used to identify aberrantly activated enhancers and promoters that drive oncogene expression in cancer cells, providing potential targets for novel epigenetic therapies.
-
Drug Discovery and Development: This technique can be employed to assess the on-target and off-target effects of drugs that modulate chromatin structure or transcription. By comparing KAS-ATAC-seq profiles before and after drug treatment, researchers can gain insights into the compound's mechanism of action.
-
Developmental Biology: KAS-ATAC-seq is invaluable for studying the dynamic changes in chromatin accessibility and transcription during cellular differentiation and embryonic development.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from KAS-ATAC-seq experiments, comparing it with individual ATAC-seq and KAS-seq where applicable. The data is adapted from studies on mouse embryonic stem cells (mESCs).[6]
Table 1: Library Preparation and Sequencing Metrics
| Metric | ATAC-seq | KAS-ATAC-seq | Notes |
| Starting Cell Number | 50,000 | 500,000 (10 x 50,000 reactions) | KAS-ATAC-seq requires a higher starting cell number to capture the rarer population of simultaneously accessible and ssDNA-containing fragments.[2] |
| Typical Library Yield | 400-600 ng | Variable, generally lower than ATAC-seq | Yield is dependent on the abundance of the target fragments. |
| Recommended Sequencing Depth | >50 million reads | >50 million reads | Deeper sequencing (>200 million reads) is recommended for transcription factor footprinting.[8] |
| Mapping Rate | >95% | >95% | High mapping rates are expected for both techniques. |
| Mitochondrial DNA Contamination | <15% (with Omni-ATAC) | <15% | Proper nuclei isolation is crucial to minimize mitochondrial DNA. |
| PCR Duplication Rate | <20% | <20% | Low duplication rates indicate high library complexity. |
Table 2: Peak Calling and Distribution
| Metric | ATAC-seq (mESCs) | KAS-ATAC-seq (mESCs) | Notes |
| Total Peaks Identified | 55,284 | 30,289 | KAS-ATAC-seq identifies a subset of accessible regions that are also transcriptionally active. |
| Proximal Peaks (<1kb from TSS) | 14,277 | 11,206 (78.5% of ATAC-seq proximal peaks) | A large proportion of accessible promoters are also found to be transcriptionally active.[6] |
| Distal Peaks (>1kb from TSS) | 41,007 | 18,783 (45.8% of ATAC-seq distal peaks) | KAS-ATAC-seq helps to distinguish active enhancers from poised or inactive accessible regions.[6] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of KAS-ATAC-seq and a representative signaling pathway that can be investigated using this technique.
Caption: KAS-ATAC-seq experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for assay of transposase accessible chromatin sequencing in non-model species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. esATAC: an easy-to-use systematic pipeline for ATAC-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ets1 proto-oncogene is upregulated by retinoic acid: characterization of a functional retinoic acid response element in the Ets1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of cis-regulatory elements in transcription with KAS-ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Probing the Landscape of G-Quadruplexes: Application Notes and Protocols for N3-Kethoxal-Based Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of biological processes, including transcriptional regulation, replication, and translation, and have emerged as promising therapeutic targets. The development of reliable methods to detect and map G4 structures in vivo and in vitro is crucial for understanding their physiological roles and for the development of G4-targeted drugs. N3-kethoxal, an azide-containing derivative of kethoxal, offers a powerful tool for footprinting G-quadruplexes. It selectively reacts with the N1 and N2 positions of single-stranded guanines, which are protected within the G-tetrads of a folded G-quadruplex, thereby providing a chemical snapshot of G4 formation.
This document provides detailed application notes and experimental protocols for two prominent this compound-based methods for G-quadruplex detection: Keth-seq for RNA G-quadruplexes (rG4s) and KAS-seq for DNA G-quadruplexes.
Principle of this compound-Based G-Quadruplex Footprinting
This compound is a cell-permeable chemical probe that specifically labels guanines in single-stranded nucleic acids.[1][2] The core principle behind its use in G4 detection lies in the differential accessibility of guanines. In a folded G-quadruplex structure, the guanines involved in G-tetrad formation are protected from this compound modification. Conversely, guanines in single-stranded regions, such as the loops of G4s or in unfolded G-rich sequences, are readily labeled. This differential reactivity allows for the precise identification of G4 structures. The incorporated azide (B81097) group on this compound enables subsequent biotinylation via click chemistry, facilitating enrichment and detection.[3][4]
Key Advantages of this compound-Based Methods:
-
High Specificity for Guanine (B1146940): this compound selectively reacts with guanine bases, minimizing off-target modifications.[1]
-
In Vivo Applicability: Its cell-permeability allows for the probing of G-quadruplex structures within living cells, providing insights into their native conformations.[1][3]
-
Reversible Labeling: The this compound adduct can be removed under specific conditions, which can be useful for certain experimental controls.[1]
-
High-Throughput Sequencing Compatibility: Both Keth-seq and KAS-seq are coupled with next-generation sequencing, enabling transcriptome-wide and genome-wide mapping of G-quadruplexes.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative metrics for Keth-seq and KAS-seq, providing a basis for experimental design and comparison with other methods.
Table 1: Performance Metrics of Keth-seq for RNA G-Quadruplex Detection
| Parameter | Value | Reference |
| Guanine Selectivity (RT-stop sites) | >80% | [1] |
| In Vivo Labeling Time | Signal saturation within 5 minutes | [1] |
| Reproducibility (Correlation of RT-stop levels) | High (Pearson correlation) | [1] |
| Comparison with icSHAPE (AUC for 18S rRNA) | Keth-seq: 0.81, icSHAPE: 0.71 | [1] |
| Detected rG4 Regions in HeLa cells (PDS-treated vs. native) | 69 out of 105 previously identified rG4 regions showed higher Gini index upon PDS treatment, suggesting induced folding. | [1] |
Table 2: Performance Metrics of KAS-seq for DNA G-Quadruplex Detection
| Parameter | Value | Reference |
| In Vivo Labeling Time | 5-10 minutes | [2][3] |
| Minimum Cell Input | As few as 1,000 cells | [4] |
| Reproducibility (Peak Overlap) | High correlation between replicates | [3] |
| Correlation with Pol II ChIP-seq (promoters in mESCs) | ~95% of KAS-seq peaks overlap with Pol II ChIP-seq peaks | [4] |
| Overlap with Predicted Non-B DNA Structures | KAS-seq signals under transcription inhibition show overlap with predicted quadruplex, H-DNA, and Z-DNA regions. | [4] |
Experimental Protocols
Protocol 1: Keth-seq for Transcriptome-Wide Mapping of RNA G-Quadruplexes
This protocol outlines the key steps for identifying RNA G-quadruplexes using this compound followed by high-throughput sequencing.
A. In Vitro this compound Probing of RNA
-
RNA Refolding:
-
Denature 100 pmol of RNA oligo at 95°C for 5 min, then cool to 4°C for 5 min.
-
To induce rG4 folding, add 1 M KCl to a final concentration of 100 mM and a G4-stabilizing ligand like PDS (pyridostatin) to a final concentration of 5 µM in a reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0).[1]
-
Incubate at 37°C for 10 min to allow for equilibration.
-
-
This compound Labeling:
-
Add 1 µmol of this compound to the refolded RNA mixture.
-
Incubate at 37°C for 10 min.[1]
-
-
RNA Purification:
-
Purify the this compound-labeled RNA using an appropriate RNA clean-up kit.
-
B. In Vivo this compound Probing of RNA
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
If inducing G4 formation, treat cells with a G4-stabilizing ligand (e.g., PDS) at an appropriate concentration and for a suitable duration.
-
-
This compound Labeling:
-
Total RNA Extraction:
-
Immediately after labeling, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
C. Library Preparation for Keth-seq
-
Biotinylation:
-
To the purified this compound-labeled RNA, add DBCO-Biotin and incubate at 37°C for 2 hours in the presence of an RNase inhibitor.[1]
-
-
RNA Fragmentation:
-
Fragment the biotinylated RNA to the desired size range (e.g., 150-250 nt) by sonication. Avoid high-temperature fragmentation methods as they can affect the this compound adducts.[1]
-
-
Enrichment of Labeled Fragments (Optional but Recommended):
-
Use streptavidin-coated magnetic beads to enrich for the biotinylated RNA fragments.
-
-
Reverse Transcription and Library Construction:
-
Perform reverse transcription using a primer that anneals to the adapter ligated to the 3' end of the RNA fragments. The this compound adducts will cause the reverse transcriptase to stall, generating cDNAs of varying lengths.
-
Construct a sequencing library from the resulting cDNA using a standard library preparation kit.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the data by mapping the reads and identifying the reverse transcription stop sites. A significant accumulation of RT stops at a guanine residue in the control (unfolded) sample but not in the G4-folded sample is indicative of that guanine's involvement in a G-quadruplex.
-
Protocol 2: KAS-seq for Genome-Wide Mapping of DNA G-Quadruplexes
This protocol details the procedure for detecting DNA G-quadruplexes across the genome using this compound.
A. In Vivo this compound Labeling of Genomic DNA
-
Cell Culture:
-
Grow cells to the desired density (1-5 million cells).
-
-
This compound Labeling:
-
Genomic DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a commercial kit. Elute the DNA in 25 mM K₃BO₃ (pH 7.0).[3]
-
B. Library Preparation for KAS-seq
-
Biotinylation:
-
Prepare a click reaction mixture containing the this compound-labeled gDNA and DBCO-biotin.
-
Incubate the mixture at 37°C for 1.5 hours with shaking.[5]
-
Treat with RNase A to remove any contaminating RNA.
-
-
DNA Fragmentation:
-
Fragment the biotinylated gDNA to a size range of 150-350 bp by sonication.[5]
-
-
Enrichment of Labeled DNA Fragments:
-
Use streptavidin-coated magnetic beads to pull down the biotinylated DNA fragments.
-
-
Library Construction:
-
Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments.
-
Before PCR amplification, remove the this compound adducts by heating the sample at 95°C.[4]
-
Amplify the library using a suitable number of PCR cycles.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm to identify regions enriched for KAS-seq signals. The absence of a peak in a G-rich region would suggest the formation of a G-quadruplex structure that protects the guanines from this compound labeling. Comparing KAS-seq data from cells under conditions that stabilize or destabilize G4s can further pinpoint G4 locations.
-
Visualizations
Caption: Keth-seq experimental workflow for RNA G-quadruplex detection.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
Illuminating the Transcriptome: A Guide to Fluorescent RNA Labeling with N3-kethoxal and DBCO Dyes
For researchers, scientists, and drug development professionals, this document provides a detailed overview and practical protocols for the fluorescent labeling of RNA using the chemoselective probe N3-kethoxal in conjunction with DBCO-functionalized fluorescent dyes. This powerful technique enables the specific tagging of single-stranded guanine (B1146940) residues, opening avenues for investigating RNA structure, function, and localization in vitro and in living cells.
The this compound-based method offers a significant advancement in RNA biology, providing a robust and versatile tool for transcriptome-wide analysis. This compound, an azide-modified derivative of kethoxal (B1673598), readily penetrates cell membranes and selectively reacts with the N1 and N2 positions of guanine bases that are not involved in secondary structures.[1][2][3] This initial reaction introduces a bioorthogonal azide (B81097) handle onto the RNA molecule. Subsequently, a fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group is introduced. The azide and DBCO groups undergo a highly efficient and specific copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach the fluorescent probe to the RNA.[4][5][6][7][8] This two-step labeling strategy provides high specificity and biocompatibility, making it suitable for a wide range of applications, from in vitro biochemical assays to in vivo imaging.
Key Advantages of the this compound/DBCO System:
-
High Specificity: this compound selectively targets single-stranded guanine residues, providing valuable information about RNA secondary structure.[1][2][9]
-
Biocompatibility: The copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes, allowing for labeling in living cells.[4][6][7]
-
Versatility: The azide handle can be conjugated to a variety of DBCO-functionalized molecules, including fluorescent dyes, biotin (B1667282) for enrichment, or other functional probes.[1][9]
-
Reversibility: The this compound modification can be reversed under specific conditions, offering an additional layer of experimental control.[1][2]
-
High Efficiency: The SPAAC reaction is highly efficient, leading to robust and sensitive detection of labeled RNA.[4][8]
Applications in Research and Drug Development:
-
RNA Structure Mapping: By specifically labeling accessible guanine residues, this method, often referred to as Keth-seq when combined with sequencing, allows for the transcriptome-wide determination of RNA secondary structures.[1][2][3] Understanding RNA structure is crucial for elucidating its regulatory functions.
-
In Vivo RNA Imaging: Fluorescently labeled RNA can be visualized in living cells, providing insights into its subcellular localization, transport, and dynamics.[4][5]
-
RNA-Protein Interaction Studies: This technique can be adapted to study RNA-protein interactions by identifying regions of RNA that are protected from this compound labeling upon protein binding.
-
Drug Discovery: The method can be used to investigate how small molecules or potential drug candidates affect RNA structure and function.
Chemical Labeling and Detection Workflow
The overall workflow for fluorescently labeling RNA with this compound and a DBCO dye involves two main stages: modification of RNA with this compound and the subsequent click chemistry reaction with the DBCO-dye.
Quantitative Data Summary
The efficiency of RNA labeling is dependent on several factors, including the concentration of reagents, incubation time, and the specific RNA sequence and structure. The following tables summarize typical experimental parameters and expected outcomes based on published data.
| Table 1: In Vitro RNA Labeling Parameters | |
| Parameter | Recommended Range/Value |
| RNA Concentration | 10-100 pmol |
| This compound Concentration | 100 mM |
| DBCO-Dye Concentration | 10-fold molar excess over RNA[10] |
| Labeling Buffer | 0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0[1] |
| This compound Incubation | 10 min at 37°C[1] |
| DBCO-Dye Incubation | 1-2 hours at 37°C[1][10] |
| Table 2: In Vivo RNA Labeling Parameters | |
| Parameter | Recommended Range/Value |
| Cell Type | HeLa, mESCs[1][5] |
| This compound Concentration in Media | 1 mM[5] |
| This compound Incubation Time | 5-20 minutes[2] |
| DBCO-Dye Incubation | Varies depending on the dye's cell permeability |
Experimental Protocols
Protocol 1: In Vitro Fluorescent Labeling of an RNA Oligonucleotide
This protocol describes the labeling of a purified RNA oligonucleotide.
Materials:
-
RNA oligonucleotide
-
This compound
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Kethoxal reaction buffer (0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0)
-
RNase-free water
-
RNA purification columns (e.g., spin columns)
-
Heating block or incubator at 37°C
Procedure:
-
RNA Preparation: Resuspend the RNA oligonucleotide in RNase-free water to a final concentration of 10 µM (100 pmol in 10 µL).
-
This compound Modification:
-
In a sterile, RNase-free microcentrifuge tube, combine:
-
10 µL of 10 µM RNA oligo (100 pmol)
-
1 µL of 1 M this compound (final concentration 100 mM)
-
Adjust the total volume to 10 µL with kethoxal reaction buffer if necessary.
-
-
Incubate the reaction mixture at 37°C for 10 minutes.[1]
-
-
Purification of Azide-Modified RNA:
-
Purify the this compound-modified RNA using an appropriate RNA purification spin column to remove excess this compound. Elute the RNA in RNase-free water.
-
-
DBCO-Dye Conjugation (Click Chemistry):
-
Final Purification:
-
Purify the fluorescently labeled RNA from the excess DBCO dye using an RNA purification spin column.
-
-
Analysis:
-
The labeled RNA can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). A fluorescent band corresponding to the size of the RNA oligo should be visible under appropriate illumination.
-
Protocol 2: In Vivo Labeling of Total RNA in Cultured Cells
This protocol provides a general guideline for labeling RNA within living cells. Optimization may be required for different cell types.
Materials:
-
Cultured mammalian cells (e.g., HeLa)
-
Cell culture medium
-
This compound
-
DBCO-functionalized fluorescent dye (cell-permeable)
-
Phosphate-buffered saline (PBS)
-
Total RNA extraction kit
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in an appropriate vessel (e.g., multi-well plate) and grow to the desired confluency.
-
This compound Treatment:
-
Washing:
-
Aspirate the this compound-containing medium and wash the cells three times with pre-warmed PBS to remove excess reagent.
-
-
DBCO-Dye Incubation (for in-cell click chemistry and imaging):
-
Add the cell-permeable DBCO-dye to fresh culture medium at the desired concentration.
-
Incubate the cells with the DBCO-dye-containing medium for the recommended time (typically 1-2 hours) at 37°C in the dark.
-
-
Imaging:
-
Wash the cells with PBS to remove excess dye.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
-
For analysis of labeled total RNA:
-
RNA Extraction:
-
After the this compound treatment and washing steps (steps 2 and 3), lyse the cells and extract the total RNA using a commercial RNA extraction kit.
-
-
In Vitro Click Reaction:
-
Perform the DBCO-dye conjugation on the extracted total RNA as described in Protocol 1, steps 4 and 5.
-
-
Analysis:
-
The fluorescently labeled total RNA can be analyzed by gel electrophoresis or used for downstream applications such as Keth-seq.
-
Concluding Remarks
The this compound and DBCO dye system represents a significant methodological advance for the study of RNA biology. Its ability to specifically label single-stranded guanines provides a powerful tool for investigating RNA structure and function in both isolated systems and complex biological contexts. The detailed protocols and data presented here serve as a starting point for researchers to implement this versatile technique in their own investigations, paving the way for new discoveries in the intricate world of RNA.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N3 -Kethoxal-Based Bioorthogonal Intracellular RNA Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes: Biotinylation of N3-Kethoxal Labeled DNA for Enrichment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to isolate and analyze specific DNA structures is paramount for understanding genomic regulation, DNA replication and repair, and for the development of targeted therapeutics. A powerful technique for this purpose is the enrichment of single-stranded DNA (ssDNA) regions, which are key intermediates in many cellular processes. This is achieved through the specific labeling of unpaired guanine (B1146940) residues with N3-kethoxal, followed by biotinylation for affinity purification.
This compound is a membrane-permeable molecule that rapidly and covalently modifies the N1 and N2 positions of guanine bases that are not engaged in Watson-Crick base pairing.[1][2] This azide-functionalized kethoxal (B1673598) derivative provides a bioorthogonal handle for the subsequent attachment of biotin (B1667282) through "click chemistry". Specifically, the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is employed to conjugate a biotin moiety linked to a strained alkyne, such as dibenzocyclooctyne (DBCO).[3][4][5] This copper-free approach is crucial for preserving the integrity of the DNA, as copper ions are known to cause DNA cleavage.[4][5][6][7] The resulting biotinylated DNA can then be efficiently enriched using streptavidin-based affinity purification methods, allowing for the selective isolation of ssDNA for downstream analyses like next-generation sequencing (a method known as KAS-seq).[3][8][9][10]
Principle of the Method
The overall process involves three main stages: labeling of ssDNA with this compound, biotinylation of the labeled DNA via click chemistry, and enrichment of the biotinylated DNA.
-
This compound Labeling: Cells or tissues are incubated with this compound, which permeates the cell and nuclear membranes to react specifically with unpaired guanine residues in ssDNA.
-
Biotinylation: Following DNA isolation, the azide (B81097) group on the kethoxal-guanine adduct is covalently linked to a biotin molecule functionalized with a strained alkyne (e.g., DBCO-biotin). This reaction is highly specific and occurs under mild conditions.[1][11]
-
Enrichment: The biotinylated DNA fragments are captured using streptavidin-coated magnetic beads, allowing for their separation from unlabeled double-stranded DNA.
Data Presentation
The following tables summarize the key quantitative parameters for the biotinylation of this compound labeled DNA, compiled from established protocols such as KAS-seq.[3][10]
Table 1: this compound Labeling Parameters
| Parameter | Value | Notes |
| This compound Stock Solution | 500 mM in DMSO | Prepare fresh before use.[10] |
| Final this compound Concentration | 5 mM | Diluted in pre-warmed cell culture medium.[10] |
| Incubation Time | 5-10 minutes | Allows for rapid capture of dynamic ssDNA changes.[3][8] |
| Incubation Temperature | 37 °C | Standard cell culture conditions.[3][8][10] |
Table 2: Biotinylation Reaction Parameters (Click Chemistry)
| Parameter | Value | Notes |
| Biotin Reagent | DBCO-Biotin | A strained alkyne for copper-free click chemistry. |
| Reaction Buffer | 25 mM K3BO3 (pH 7.0) | Borate stabilizes the kethoxal-guanine adduct.[3] |
| Incubation Time | 1.5 hours | With shaking to facilitate the reaction.[10] |
| Incubation Temperature | 37 °C | [3][10] |
| Shaking Speed | 500 rpm | [10] |
Experimental Protocols
Protocol 1: this compound Labeling of ssDNA in Cultured Cells
-
Prepare a 500 mM stock solution of this compound in DMSO.[10]
-
Pre-warm the cell culture medium to 37 °C.
-
Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 5 mM. It is important to pre-warm the medium to aid in the dissolution of this compound.[10]
-
For adherent cells, replace the existing medium with the this compound labeling medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.
-
Incubate the cells for 10 minutes at 37 °C.[10]
-
After incubation, immediately proceed to genomic DNA isolation using a standard protocol of choice.
Protocol 2: Biotinylation of this compound Labeled DNA
-
Isolate genomic DNA from the this compound treated cells.
-
Quantify the isolated DNA and resuspend it in a buffer of 25 mM K3BO3 (pH 7.0).
-
Prepare the click chemistry reaction mixture as follows for a given amount of DNA (e.g., 1 µg):
-
This compound labeled DNA
-
DBCO-Biotin (to a final concentration typically in the µM range, optimization may be required)
-
25 mM K3BO3 (pH 7.0) to the final volume.
-
-
Incubate the reaction mixture for 1.5 hours at 37 °C with shaking at 500 rpm.[10]
-
(Optional but recommended) Add RNase A to the reaction mixture and incubate for 15 minutes at 37 °C to remove any contaminating RNA.[3][10]
-
Purify the biotinylated DNA using a standard DNA purification kit or ethanol (B145695) precipitation.
Protocol 3: Enrichment of Biotinylated DNA
-
Fragment the purified biotinylated DNA to the desired size range for your downstream application (e.g., by sonication).[10]
-
Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Resuspend the fragmented, biotinylated DNA in a suitable binding buffer and add the washed streptavidin beads.
-
Incubate the mixture with rotation to allow for the binding of biotinylated DNA to the beads.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads several times with appropriate wash buffers to remove non-specifically bound DNA.
-
Elute the enriched ssDNA from the beads. The elution method will depend on the specific streptavidin-biotin linkage and downstream application. For some applications, PCR can be performed directly on the bead-bound DNA.
Visualizations
Caption: Experimental workflow for the enrichment of this compound labeled ssDNA.
Caption: Chemical principle of this compound labeling and biotinylation of ssDNA.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glenresearch.com [glenresearch.com]
- 8. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing N3-kethoxal concentration for cell labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N3-kethoxal concentration for cell labeling experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one) is a membrane-permeable chemical probe designed for the rapid and selective labeling of unpaired guanine (B1146940) (G) residues in RNA and single-stranded DNA (ssDNA).[1][2] Its mechanism involves forming a stable, covalent adduct with the N1 and N2 positions of guanine, which are accessible in single-stranded nucleic acids but protected in double-stranded structures.[1][3] The integrated azide (B81097) (N3) group serves as a bio-orthogonal handle, enabling downstream applications like biotinylation via click chemistry for enrichment and sequencing.[2][4]
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: For most live or fixed cell applications, a working concentration of 1–2 mM this compound incubated for 5–15 minutes at 37°C provides robust and reproducible labeling.[5] For specific protocols like KAS-seq, concentrations up to 5 mM for 10 minutes have been reported.[6] It is always recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental goals.[2][7]
Q3: Is this compound toxic to cells?
A3: this compound generally exhibits low cytotoxicity at optimized concentrations and incubation times (e.g., 1–2 mM for 5–15 minutes).[5] However, prolonged incubation periods (e.g., longer than 30 minutes) may lead to cell death.[4] It is crucial to perform a cytotoxicity assay in parallel with your labeling experiment to establish the highest concentration that does not significantly impact cell viability for your specific cell line.[7]
Q4: How should this compound be stored and handled?
A4: this compound should be stored at -20°C.[2][5] It is recommended to prepare fresh aliquots before each experiment and avoid long-term storage in solution to ensure reagent integrity and reproducibility.[2][5] The molecule is highly soluble in DMSO (≥94.6 mg/mL) and aqueous buffers like water (≥24.6 mg/mL).[2][5] For cell-based assays, stock solutions are typically diluted into pre-warmed physiological buffers or cell culture medium.[2][4]
Q5: Can the this compound modification be reversed?
A5: Yes, the covalent reaction between this compound and guanine is reversible. The modification can be almost completely removed by incubating the labeled nucleic acids at 95°C for 10 minutes or in the presence of a high concentration of GTP (e.g., 50 mM) at 37°C for 6 hours.[1][3][4] This reversibility is a key feature for downstream applications like PCR amplification.[4]
Q6: How does this compound labeling efficiency compare to other probes?
A6: this compound has been shown to exhibit higher RNA labeling activity compared to other probes used for RNA secondary structure, such as DMS, NAI, and glyoxal.[1] Its high cell permeability allows for efficient labeling in living cells within minutes; signals can be detected in as little as one minute and become saturated within five minutes.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound labeling experiments.
| Observation / Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling Signal | Suboptimal this compound Concentration: The concentration is too low for efficient labeling in your specific cell type. | Perform a dose-response experiment by titrating the this compound concentration (e.g., 0.5 mM to 5 mM) to find the optimal level.[2][7] |
| Insufficient Incubation Time: The labeling duration is too short for the probe to react sufficiently. | Increase the incubation time in increments (e.g., 5, 10, 15, 20 minutes) while monitoring cell viability.[7] | |
| Degraded this compound Reagent: Improper storage or repeated freeze-thaw cycles have compromised the reagent. | Use a fresh aliquot of this compound stored at -20°C.[5] Always prepare working solutions fresh before each experiment.[2][5] | |
| Inefficient Click Chemistry Reaction: The downstream biotinylation or fluorophore conjugation step is not working correctly. | Ensure all click chemistry reagents are fresh and used at the correct concentrations. Verify the protocol for your specific click reagents. | |
| High Background Signal | Excessive this compound Concentration: The concentration is too high, leading to non-specific interactions. | Reduce the this compound concentration. Refer to your dose-response experiment to select a concentration with a high signal-to-noise ratio. |
| Incomplete Removal of Unreacted Probe: Residual this compound or click chemistry reagents are causing background. | Ensure thorough washing steps are performed after labeling and after the click reaction to remove any unreacted components.[7] | |
| Significant Cell Death or Altered Morphology | This compound Cytotoxicity: The concentration or incubation time is too high for the cell type being used. | Perform a cytotoxicity assay (e.g., MTS or LDH) with a range of this compound concentrations and incubation times.[7] Choose the highest concentration that does not significantly impact cell viability.[5] An incubation time longer than 30 minutes may cause cell death.[4] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5%). | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variation in the preparation of this compound working solutions. | Always prepare fresh working solutions from a single-use aliquot immediately before the experiment.[2][5] |
| Variation in Cell Conditions: Differences in cell density, passage number, or growth phase. | Standardize cell culture conditions, including seeding density and ensuring cells are in a consistent growth phase for all experiments. | |
| Temperature Fluctuations: Instability of the this compound-guanine adduct at elevated temperatures. | Keep labeled samples on ice at all times after the labeling step to minimize dissociation of the adduct.[4] For long-term storage, keep samples at -20°C.[4] |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for this compound Labeling
| Application | Cell State | This compound Concentration | Incubation Time | Temperature | Reference(s) |
| General RNA/ssDNA Labeling | Live or Fixed Cells | 1–2 mM | 5–15 min | 37°C | [5] |
| KAS-seq (Bulk Cells) | Live Cells | Not specified, but labeling medium is prepared | 5–10 min | 37°C | [4][8] |
| KAS-seq (Protocol Example) | Live Cells | 5 mM | 10 min | 37°C | [6] |
| Keth-seq (RNA Structure) | Live mES or HeLa Cells | Not specified, added to medium | 1–5 min (signal saturates) | 37°C | [1] |
| Intracellular RNA Imaging | Live HeLa Cells | 1 mM | Not specified | 37°C | [9] |
Table 2: this compound Properties
| Property | Value | Reference(s) |
| Storage Temperature | -20°C | [2][5] |
| Solubility in DMSO | ≥94.6 mg/mL | [2][5] |
| Solubility in Water | ≥24.6 mg/mL | [2][5] |
| Reaction Specificity | Unpaired Guanine (N1 and N2 positions) | [1][3] |
Experimental Protocols & Visualizations
General Protocol for In-Cell this compound Labeling and Biotinylation
This protocol provides a general workflow for labeling nucleic acids in live mammalian cells with this compound, followed by biotinylation via copper-free click chemistry.
1. Cell Preparation:
-
Seed cells (e.g., HEK293T, HeLa) in an appropriate culture vessel and grow to 70–80% confluency.
2. This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-warm the cell culture medium to 37°C.[4]
-
Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., 1-2 mM).[5]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
After incubation, immediately place the vessel on ice and wash the cells twice with ice-cold PBS to stop the reaction and remove excess probe.
3. Nucleic Acid Isolation:
-
Isolate total RNA or genomic DNA using a standard kit-based method.
-
CRITICAL: To stabilize the this compound-guanine adduct, use a borate (B1201080) buffer (e.g., 25 mM K₃BO₃, pH 7.0) for the final elution step.[1][4] Avoid buffers with high concentrations of guanine analogs (e.g., guanidinium) and alkaline conditions.[4] Keep samples on ice.[4]
4. Biotinylation via Copper-Free Click Chemistry:
-
In a tube, combine the isolated, this compound-labeled nucleic acids with a biotin-alkyne conjugate (e.g., DBCO-biotin).
-
Perform the click reaction according to the manufacturer's instructions. A typical reaction is incubated at 37°C for 1.5 hours.[4]
-
Purify the biotinylated nucleic acids to remove unreacted biotin-alkyne and other reaction components.
5. Downstream Analysis:
-
The biotinylated nucleic acids can now be used for downstream applications, such as enrichment using streptavidin beads, followed by sequencing (e.g., KAS-seq, Keth-seq).
Caption: Experimental workflow for this compound labeling in live cells.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common problems during this compound labeling experiments.
Caption: Logic diagram for troubleshooting this compound labeling issues.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotin-azide.com [biotin-azide.com]
- 3. researchgate.net [researchgate.net]
- 4. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 6. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Keth-seq Experiments: Technical Support Center for Low Signal Troubleshooting
Welcome to the technical support center for Keth-seq (Kethoxal-assisted sequencing) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal in their Keth-seq workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low signal in Keth-seq experiments?
A1: Low signal in Keth-seq can arise from multiple steps, but the most common culprits are suboptimal N3-kethoxal labeling, inefficient reverse transcription due to RNA degradation or secondary structures, and poor library quality or quantity. It is crucial to assess the quality of your starting RNA material and ensure each step of the protocol is optimized.
Q2: How can I be sure that the this compound labeling is working efficiently?
A2: Efficient labeling is critical. You can assess this by performing a dot blot for biotin (B1667282) after the click reaction. A strong biotin signal indicates successful labeling. Additionally, running a control sample without this compound should result in a negligible signal. The signal from this compound labeling in live cells can saturate within five minutes, indicating a rapid and efficient process.[1]
Q3: Can RNA secondary structure affect the signal in Keth-seq?
A3: Yes, strong RNA secondary structures can hinder the reverse transcriptase, leading to premature termination and a low cDNA yield. To mitigate this, it is recommended to perform the reverse transcription at a higher temperature (e.g., 50°C) using a thermostable reverse transcriptase.[2] You can also denature the RNA by heating it to 65°C for 5 minutes and then rapidly chilling it on ice before starting the reverse transcription.[2]
Q4: What are the key quality control checkpoints in the Keth-seq protocol?
A4: Key QC checkpoints include:
-
Initial RNA Quality: Assess RNA integrity using a Bioanalyzer or similar instrument. A high-quality RNA sample is crucial for success.
-
This compound Labeling: Confirm successful labeling via a biotin dot blot.
-
cDNA Yield: Quantify the cDNA after reverse transcription. Low yields at this stage will lead to low final library yields.
-
Library Quantification and Sizing: After library preparation, quantify the library using a fluorometric method (e.g., Qubit) and check the size distribution with a Bioanalyzer.
Q5: How does sequencing depth impact the signal in Keth-seq data analysis?
A5: Insufficient sequencing depth can lead to poor coverage of transcripts, making it difficult to detect true signals from background noise.[3] The required sequencing depth will depend on the complexity of your sample and the specific research question. It is important to ensure that your sequencing run provides enough reads to confidently identify the RT-stop sites characteristic of Keth-seq.
Troubleshooting Guides
Low Signal After this compound Labeling and Biotinylation
If you observe a weak signal after the biotinylation step, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Weak or no signal on biotin dot blot | Inefficient this compound labeling | Optimize this compound concentration and incubation time. Ensure the labeling medium is pre-warmed to 37°C to aid dissolution.[4] | Strong and clear signal on the dot blot. |
| Poor cell permeability of this compound | Ensure cells are healthy and not overly confluent. For suspension cells, ensure they are properly resuspended in the labeling medium. | Consistent labeling across the cell population. | |
| Incomplete click reaction | Use fresh biotin-DBCO and ensure the reaction is incubated for the recommended time with gentle shaking. | Efficient biotinylation of the labeled RNA. | |
| High background signal in the no-kethoxal control | Non-specific binding of biotin or streptavidin | Increase the stringency of washing steps after biotinylation and before streptavidin enrichment. | Minimal background signal in control samples. |
Low cDNA Yield After Reverse Transcription
A low yield of cDNA is a significant bottleneck that will result in a poor final library.
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Low cDNA concentration | Degraded RNA template | Use high-quality, intact RNA. Assess RNA integrity before starting the experiment. Store RNA properly and avoid RNase contamination.[2][5] | Higher cDNA yield and longer cDNA fragments. |
| Presence of RT inhibitors | Purify RNA to remove contaminants like salts or organic solvents.[2] Consider diluting the RNA to reduce inhibitor concentration. | Improved reverse transcriptase activity. | |
| Strong RNA secondary structures | Increase the reverse transcription reaction temperature (up to 50°C for M-MLV RT) or pre-heat the RNA to denature secondary structures.[6][7] | More efficient read-through by the reverse transcriptase. | |
| Suboptimal priming strategy | For Keth-seq, random primers are typically used. Ensure the correct primers are used at the optimal concentration. | Efficient initiation of reverse transcription across all RNA fragments. |
Low Final Library Yield and Poor Quality
The final library preparation stage is critical for generating sufficient material for sequencing.
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Low library concentration | Insufficient starting material (low cDNA) | Troubleshoot the preceding steps to increase cDNA yield. | A library concentration suitable for sequencing. |
| Inefficient adapter ligation | Use fresh, high-quality adapters and ligase. Optimize the adapter-to-insert ratio. | A high percentage of library fragments with ligated adapters. | |
| Excessive primer-dimers or adapter-dimers | Perform an additional bead-based cleanup step to remove small DNA fragments. | A clean library with the expected size distribution. | |
| Incorrect library size distribution | Suboptimal RNA or DNA fragmentation | Ensure the fragmentation method (e.g., sonication) is properly calibrated and controlled. Avoid high temperatures during fragmentation as this can affect the this compound label.[1] | A tight and accurate size distribution of the final library. |
Experimental Protocols
Detailed Keth-seq Experimental Workflow
The following diagram illustrates the key steps in a typical Keth-seq experiment.
Caption: The Keth-seq experimental workflow from cell labeling to data analysis.
Key Methodologies
1. This compound Labeling of Live Cells
-
Prepare a 500 mM stock solution of this compound in DMSO.
-
Pre-warm cell culture medium to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 5 mM.
-
For adherent cells, replace the existing medium with the labeling medium and incubate for 5-10 minutes at 37°C.
-
For suspension cells, pellet the cells and resuspend them in the labeling medium, then incubate for 5-10 minutes at 37°C.
-
After incubation, wash the cells with ice-cold PBS to stop the labeling reaction.
2. RNA Fragmentation
-
After biotinylation, resuspend the RNA in a suitable buffer.
-
Fragment the RNA using a sonicator (e.g., Bioruptor) with appropriate settings to achieve the desired fragment size range (typically 100-200 nucleotides).
-
It is critical to avoid high temperatures during this step, as heat can reverse the this compound modification.[1]
3. Reverse Transcription
-
To a mixture of fragmented RNA and random hexamer primers, add a reverse transcription master mix containing a thermostable reverse transcriptase, dNTPs, and an RNase inhibitor.
-
Incubate the reaction at a higher temperature (e.g., 50°C) to help resolve RNA secondary structures.
-
The reverse transcriptase will stall and terminate at the sites of this compound-modified guanine (B1146940) bases.
Logical Troubleshooting Pathway
The following diagram outlines a logical approach to troubleshooting low signal issues in your Keth-seq experiments, starting from the initial quality control checks.
Caption: A step-by-step logical pathway for troubleshooting low signal in Keth-seq.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. go.zageno.com [go.zageno.com]
common issues and solutions for KAS-seq data quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during KAS-seq experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure high-quality data generation and analysis.
Frequently Asked Questions (FAQs)
General
Q1: What is KAS-seq and what does it measure?
KAS-seq (kethoxal-assisted single-stranded DNA sequencing) is a method used to profile single-stranded DNA (ssDNA) genome-wide.[1][2] It utilizes this compound, a chemical that specifically labels guanine (B1146940) bases in ssDNA.[1][2][3] This allows for the sensitive detection of "transcription bubbles," which are short stretches of unwound DNA that form when RNA polymerases are actively transcribing genes.[4] Therefore, KAS-seq provides a direct readout of transcriptional activity in situ.[5][6] The entire process involves this compound labeling in live cells, DNA isolation, biotinylation of the labeled ssDNA, fragmentation, enrichment, library preparation, and sequencing.[1][2][3][7]
Q2: What are the key advantages of KAS-seq?
KAS-seq offers several advantages over other methods for profiling transcriptional activity:
-
High Sensitivity: It can detect even weak and broad ssDNA signals, such as those at gene bodies and transcription termination regions.[1][5]
-
Low Input Requirement: The protocol can be successfully performed with as few as 1,000 cells.[3][5]
-
Rapid Protocol: The labeling process is quick (5-10 minutes in live cells), and the pre-library construction and enrichment can be completed in 3-4 hours, allowing for the capture of dynamic transcriptional changes.[1][2][5]
-
Broad Applicability: It can be used on cultured cells and animal tissues.[3][5]
Experimental Workflow
Q3: Can you provide a general overview of the KAS-seq experimental workflow?
The KAS-seq protocol follows a series of defined steps to capture and sequence ssDNA regions. The workflow begins with the labeling of ssDNA in live cells and culminates in sequencing and data analysis.
Troubleshooting Guides
Issue 1: Low Library Yield
Q: My final KAS-seq library yield is very low. What are the possible causes and how can I troubleshoot this?
A: Low library yield is a common issue that can arise from several factors throughout the experimental protocol. Below is a systematic guide to help you identify and resolve the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Starting Material | Ensure accurate quantification of input cells or gDNA. For low cell numbers, consider using a low-input KAS-seq protocol.[5] |
| Inefficient this compound Labeling | Confirm the final concentration of this compound is 5 mM and that the cell culture medium was pre-warmed to 37°C to ensure its dissolution.[3] Perform a dot blot assay after biotinylation to check labeling efficiency before proceeding.[1] |
| Suboptimal DNA Fragmentation | Verify the settings and duration of sonication to ensure the library size is within the desired range (e.g., 200-500 bp).[1] |
| Inefficient Library Amplification | The number of PCR cycles is critical. Too few cycles will result in low yield. Run a test PCR to determine the optimal number of cycles for your samples.[1] Typically, 7-8 cycles for input and 12-14 for enriched samples are sufficient.[1] |
| Loss of Material During Clean-up | Be cautious during bead-based clean-up steps. Ensure beads are not accidentally aspirated. Avoid over-drying the beads, as this can make DNA elution difficult.[8] |
| Degraded Reagents | Ensure all reagents, especially enzymes and this compound, are stored correctly and are not expired. |
Troubleshooting Workflow:
Issue 2: High Rate of PCR Duplicates
Q: My KAS-seq data shows a high percentage of PCR duplicates. What causes this and how can I reduce it?
A: A high duplication rate can indicate an enrichment bias in your library, often due to over-amplification during PCR.[9] This can lead to a loss of library complexity and skewed data.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive PCR Cycles | This is the most common cause.[1] Reduce the number of PCR cycles during library amplification. It is crucial to perform a qPCR titration to determine the minimal number of cycles needed to generate sufficient library material for sequencing.[1] |
| Low Library Complexity | If the initial amount of enriched DNA is very low, the library will have lower complexity, leading to a higher duplication rate after amplification.[10] Ensure efficient this compound labeling and enrichment to maximize the starting material for library construction. |
| Input DNA Quality | Poor quality or degraded input DNA can lead to inefficient library preparation and lower complexity.[10] Always assess the integrity of your genomic DNA before starting the KAS-seq protocol. |
Data Quality Metrics for Duplication:
| Metric | Acceptable Range | Warning | Failure |
| Non-Unique Sequences | < 20% | > 20% | > 50%[9] |
Issue 3: Adapter Dimer Contamination
Q: I see a significant peak around 120-140 bp in my final library, suggesting adapter dimer contamination. How can I prevent and remove this?
A: Adapter dimers are formed when sequencing adapters ligate to each other without an intervening DNA fragment.[11][12] They are preferentially amplified and sequenced, which can significantly reduce the number of useful reads from your library.[13][14]
Prevention and Removal Strategies:
| Strategy | Description |
| Optimize Adapter Concentration | Using an excessive amount of adapters during ligation can increase the likelihood of dimer formation. Titrate the adapter concentration to find the optimal amount for your input DNA quantity. |
| Sufficient Input Material | Too little input DNA can lead to an increase in adapter dimer formation as it increases the molar ratio of adapters to DNA fragments.[14] |
| Effective Size Selection | Perform a stringent size selection after library amplification using magnetic beads (e.g., AMPure XP). A bead ratio of 0.8x to 1.0x is often effective at removing smaller fragments like adapter dimers.[14] A second round of bead purification can be performed if dimers persist.[14] |
| Gel Purification | For persistent adapter dimer issues, gel purification can be used to precisely excise the desired library fragment sizes.[14] |
Visualizing Adapter Dimers:
Adapter dimers typically appear as a sharp peak at a low molecular weight on an electropherogram (e.g., from a Bioanalyzer or TapeStation).
Issue 4: Problems with Peak Calling and Data Analysis
Q: I'm having trouble with peak calling for my KAS-seq data. What should I consider?
A: KAS-seq data has distinct features, and using appropriate analysis tools is crucial for obtaining meaningful results.
Key Considerations for KAS-seq Data Analysis:
-
Dedicated Pipelines: Use a pipeline specifically designed for KAS-seq data, such as KAS-pipe.[1] These pipelines are optimized for the specific characteristics of KAS-seq signals.
-
Peak Caller Selection: KAS-seq can produce both sharp peaks (e.g., at transcription start sites) and broad peaks (e.g., over gene bodies).[4] It is recommended to use peak callers that can identify both types of enrichment. For instance, MACS2 can be used for sharp peaks, while epic2 is suitable for broad peaks.[4]
-
Quality Control Metrics: Before peak calling, it's important to assess the quality of your data. Key metrics include:
-
Fraction of Reads in Peaks (FRiP): A high-quality KAS-seq dataset should have a FRiP value greater than 40%.[4]
-
Sequencing Depth: A minimum of 40 million reads per sample is recommended.[1]
-
Fingerprint Plot: This plot should show significant enrichment of ssDNA in your KAS-seq samples compared to input controls.[4]
-
-
Input Control: Always sequence a corresponding input (non-enriched) library to be used as a background control during peak calling. This is essential for accurately identifying true enrichment signals.[4]
Recommended Peak Calling Parameters:
| Parameter | Tool | Suggested Value |
| q-value (FDR) | MACS2 (sharp peaks) | 0.01[4] |
| Fold Change | MACS2 (sharp peaks) | > 1.5 (relative to input)[4] |
| FDR | epic2 (broad peaks) | 0.05[4] |
| Fold Change | epic2 (broad peaks) | > 1.5 (relative to input)[4] |
By systematically addressing these common issues, researchers can improve the quality and reliability of their KAS-seq data, leading to more robust and accurate insights into genome-wide transcriptional dynamics.
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 8. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Duplicate Sequences [bioinformatics.babraham.ac.uk]
- 10. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 11. QC Fail Sequencing » Contamination with adapter dimers [sequencing.qcfail.com]
- 12. Adapter dimer contamination in sRNA‐sequencing datasets predicts sequencing failure and batch effects and hampers extracellular vesicle‐sRNA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. knowledge.illumina.com [knowledge.illumina.com]
Technical Support Center: Minimizing N3-Kethoxal Off-Target Effects on Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize N3-kethoxal off-target effects on proteins during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target reactions?
A1: this compound (azido-kethoxal) is a chemical probe used for mapping RNA secondary structures and single-stranded DNA regions.[1][2] Its primary on-target reaction is the rapid and specific labeling of the N1 and N2 positions of single-stranded guanine (B1146940) (G) bases in nucleic acids.[1][2] This specificity arises from the requirement for an accessible Watson-Crick face, which is protected in double-stranded nucleic acids.
The primary off-target reaction of this compound is the modification of arginine residues in proteins.[1] This occurs through the reaction of the kethoxal (B1673598) group with the guanidinium (B1211019) group of the arginine side chain. While this reaction is known to be slower than the reaction with guanine, it can lead to undesired protein labeling, potentially confounding experimental results.[3]
Q2: How can I minimize this compound off-target effects on proteins?
A2: Minimizing off-target effects on proteins involves optimizing several experimental parameters:
-
Shorten Incubation Time: The reaction of this compound with single-stranded guanine is very rapid, often reaching saturation within 1-5 minutes in cell culture.[2] In contrast, the reaction with L-arginine is significantly slower.[3] Therefore, reducing the incubation time to the minimum required for sufficient nucleic acid labeling is a key strategy to minimize protein modification. For many applications, a 5-10 minute incubation at 37°C is sufficient.[1][3]
-
Optimize this compound Concentration: Use the lowest concentration of this compound that provides a robust on-target signal. Higher concentrations can increase the likelihood of off-target reactions with proteins.
-
Maintain Optimal pH: this compound labeling of nucleic acids is typically performed at a neutral pH (around 7.0).[2][3] Deviating from this pH could potentially alter the reactivity of this compound towards amino acid residues.
-
Incorporate a Proteinase Digestion Step: After this compound labeling, treating your sample with a broad-spectrum protease, such as Proteinase K, will degrade proteins, including those that may have been modified by this compound.[1] This step is crucial for downstream applications like pull-down assays to prevent the co-enrichment of DNA or RNA fragments bound to labeled proteins.[1]
-
Consider Quenching the Reaction: While GTP is used to reverse the this compound modification on guanine,[2] the use of a general quenching agent for the reaction with proteins is not well-documented. However, after the desired labeling time, immediate dilution into a large volume of ice-cold buffer and proceeding with purification steps can help to minimize further reactions.
Q3: How can I detect and quantify off-target protein modifications by this compound?
A3: Mass spectrometry is the primary method for detecting and quantifying this compound adducts on proteins. A general workflow involves:
-
Protein Isolation: Isolate the protein of interest or total protein from the this compound treated sample.
-
Proteolytic Digestion: Digest the protein(s) into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against a protein database, including the mass shift corresponding to the this compound adduct on arginine residues.
Specialized software can be used to identify and quantify the modified peptides.
Troubleshooting Guides
Issue 1: High background in pull-down assays after this compound labeling and biotinylation.
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of proteins non-specifically bound to nucleic acids. | After this compound labeling and before biotinylation, perform a stringent purification of the nucleic acids to remove associated proteins. |
| This compound-labeled proteins are being pulled down. | Crucially, include a robust Proteinase K digestion step after this compound labeling and before the biotinylation and pull-down steps. [1] This will degrade any proteins that have been modified by this compound. |
| Non-specific binding to beads. | Block the streptavidin beads with a suitable blocking agent (e.g., BSA, salmon sperm DNA) before adding the biotinylated sample. Increase the stringency of the wash buffers by adding detergents (e.g., Tween-20) or increasing the salt concentration. |
Issue 2: My protein of interest appears to be modified by this compound, affecting its function.
| Possible Cause | Troubleshooting Steps |
| Incubation time with this compound is too long. | Reduce the incubation time to the minimum necessary for sufficient on-target labeling (e.g., start with 1-2 minutes and titrate up). |
| This compound concentration is too high. | Perform a concentration titration of this compound to find the lowest effective concentration for your experiment. |
| The protein has highly accessible and reactive arginine residues. | If optimizing reaction conditions is not sufficient, consider using an alternative RNA/DNA structure probe with a different reactivity profile. |
Quantitative Data Summary
The following table summarizes the key reaction parameters for this compound with its on-target (guanine) and primary off-target (arginine) molecules.
| Parameter | Single-Stranded Guanine (On-Target) | L-Arginine (Off-Target) | Reference |
| Reaction Time | Rapid (reaction starts within minutes) | Slower (very little reaction observed within 10 minutes) | [3] |
| Typical Incubation Time | 5 - 10 minutes | Not applicable (to be minimized) | [1][3] |
| Reaction Buffer pH | Neutral (pH 7.0) | Neutral (pH 7.0) | [2][3] |
| Reversibility | Reversible with excess GTP at 37°C (hours) or 95°C (minutes) | Not well-characterized | [2] |
Experimental Protocols
Protocol 1: this compound Labeling of RNA in vitro with Minimized Protein Off-Target Effects
-
RNA Refolding: Refold 100 pmol of RNA in RNA folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2) by heating at 95°C for 2 minutes, followed by slow cooling to room temperature.
-
This compound Labeling: Add this compound to a final concentration of 1-10 mM. Incubate at 37°C for a minimal time determined by optimization (start with 5-10 minutes).
-
Quenching (Optional but Recommended): Immediately after incubation, place the reaction on ice and proceed to purification to stop the reaction.
-
RNA Purification: Purify the labeled RNA using a suitable method (e.g., ethanol (B145695) precipitation, spin column) to remove unreacted this compound.
-
Proteinase K Digestion (if proteins are present): If the sample contains proteins, incubate with Proteinase K (e.g., 200 µg/mL) at 37°C for 30 minutes to degrade them. Follow with a phenol:chloroform extraction and ethanol precipitation to purify the RNA.
Protocol 2: Detection of this compound-Protein Adducts by Mass Spectrometry
-
Sample Preparation: Treat cells or a protein solution with this compound under your experimental conditions.
-
Protein Extraction and Denaturation: Lyse the cells and extract the total protein. Denature the proteins using a buffer containing urea (B33335) or SDS.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or similar method.
-
LC-MS/MS Analysis: Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Search the raw MS data against a relevant protein database using a search engine that allows for the specification of variable modifications. Include a mass shift on arginine corresponding to the addition of the this compound moiety. Manually validate the peptide-spectrum matches for any identified modified peptides.
Visualizations
Caption: this compound's primary on-target and off-target reaction pathways.
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
N3-Kethoxal Labeling: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-kethoxal labeling, with a specific focus on optimizing the labeling time course for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound labeling in living cells?
A1: The optimal incubation time for this compound labeling in living cells is rapid, with labeling detectable within one minute and typically reaching saturation within 5 to 10 minutes.[1][2] For transient transcriptional events, labeling times as short as 2.5 to 5 minutes are recommended to capture dynamic changes.[1][3] However, prolonged incubation beyond 30 minutes may lead to cytotoxicity.[3] It is always recommended to perform a time-course experiment to determine the optimal labeling time for your specific cell type and experimental goals.
Q2: Can this compound labeling be reversed?
A2: Yes, the covalent bond between this compound and guanine (B1146940) is reversible.[1][3][4] This allows for the removal of the this compound adduct before downstream applications that might be inhibited by its presence, such as PCR amplification.[4][5]
Q3: How can the this compound adduct be stabilized after labeling?
A3: The this compound-guanine adduct can be stabilized by using a borate (B1201080) buffer.[1][3] It is crucial to include borate buffer in all steps following labeling and prior to the removal of the adduct or reverse transcription to maintain the integrity of the label.[1]
Q4: What is the specificity of this compound labeling?
A4: this compound specifically reacts with the N1 and N2 positions of guanine in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA).[1][4][5] It does not react with guanines in double-stranded nucleic acids, nor does it react with other nucleic bases.[1][2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling signal | Suboptimal labeling time: The incubation time may be too short for sufficient labeling. | Optimize incubation time: Perform a time-course experiment (e.g., 1, 5, 10, 15, 20 minutes) to determine the optimal labeling duration for your specific cells and conditions.[1][2] |
| Inefficient cell permeability: Although generally efficient, cell permeability can vary between cell types. | Increase this compound concentration: Titrate the this compound concentration (a typical starting point is 5 mM) to see if a higher concentration improves labeling.[6] However, be mindful of potential cytotoxicity at higher concentrations. | |
| Degradation of this compound adduct: The adduct is unstable under certain conditions. | Use borate buffer: Ensure that all buffers used after the labeling step and before any enzymatic reactions contain borate to stabilize the this compound-guanine adduct.[1][3] | |
| High background signal | Excessive labeling time: Prolonged incubation can lead to non-specific interactions or cellular stress. | Reduce incubation time: Based on your time-course optimization, select the shortest time that gives a robust signal.[3] |
| Inefficient removal of unbound this compound: Residual this compound can interfere with downstream steps. | Thoroughly wash cells: After labeling, wash the cells multiple times with an appropriate buffer (e.g., PBS) to remove any unbound this compound. | |
| Inhibition of downstream enzymatic reactions (e.g., PCR) | Presence of this compound adduct: The adduct can block the progression of polymerases. | Reverse the labeling: Treat the labeled nucleic acids to remove the this compound adduct. This can be achieved by heating the sample at 95°C for 10 minutes or incubating with 50 mM GTP at 95°C for 10 minutes.[1][4][5] |
Experimental Protocols
Protocol 1: Time-Course Optimization of this compound Labeling in Cultured Cells
This protocol outlines a typical workflow for determining the optimal this compound labeling time in a specific cell line.
-
Cell Preparation: Culture cells to the desired confluency in appropriate multi-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 5 mM).[6]
-
Labeling Time Course:
-
Cell Lysis and RNA/DNA Isolation: At each time point, immediately wash the cells with ice-cold PBS and proceed with your standard protocol for total RNA or genomic DNA isolation.
-
Downstream Analysis:
-
Dot Blot Assay: To visualize the labeling efficiency, spot the isolated nucleic acids onto a membrane and detect the azide (B81097) group via click chemistry with a biotinylated alkyne, followed by streptavidin-HRP detection.[1]
-
Quantitative Analysis (e.g., Keth-seq or KAS-seq): Prepare libraries for high-throughput sequencing to quantify the extent of labeling at specific genomic or transcriptomic regions.
-
Protocol 2: Reversal of this compound Labeling
This protocol describes how to remove the this compound adduct from labeled nucleic acids.
-
Sample Preparation: Purify the this compound labeled RNA or DNA.
-
Reversal Reaction:
-
Purification: Purify the nucleic acid to remove the GTP and other reaction components before proceeding to downstream applications.
Visualizations
Caption: General experimental workflow for this compound labeling and analysis.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
Technical Support Center: N3-Kethoxal Adduct Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-kethoxal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound labeling seems to be reversing prematurely. What could be the cause?
A1: Premature reversal of this compound adducts is often due to elevated temperatures during experimental manipulations. The this compound-guanine adduct is thermally labile. Ensure that all steps following the labeling reaction are performed at low temperatures (e.g., on ice or at 4°C) unless a specific protocol step requires a higher temperature. Also, avoid alkaline conditions as the adduct is unstable at high pH.
Q2: How can I stabilize the this compound adducts for downstream applications?
A2: The stability of this compound adducts can be enhanced by the inclusion of a borate (B1201080) buffer in your solutions. Borate forms a more stable cyclic ester with the diol of the kethoxal (B1673598) adduct, thus protecting it from hydrolysis and reversal.
Q3: I need to remove the this compound modification after my experiment. What is the most efficient way to do this?
A3: The reversal of this compound adducts is highly dependent on temperature. For rapid and complete removal, you can incubate your sample at a high temperature. For example, incubation at 95°C for 10 minutes is effective for the complete removal of this compound modifications.[1][2] For a slower removal, incubation at 37°C for 8 hours can also be used.[1][2] The removal can be facilitated by the addition of a high concentration of a guanine (B1146940) source, like GTP, to act as a scavenger for the dissociated this compound.[1]
Q4: I am performing a multi-step experiment. At what temperature should I store my this compound labeled samples?
A4: For short-term storage during an experiment, it is recommended to keep your this compound labeled samples on ice or at 4°C to minimize adduct reversal. For longer-term storage, samples should be stored at -80°C.
Q5: Does the type of nucleic acid (DNA vs. RNA) affect the thermal stability of the this compound adduct?
A5: The available literature primarily discusses the stability of this compound adducts on RNA. However, the fundamental chemical nature of the guanine adduct is the same in both DNA and RNA. Therefore, it is reasonable to expect a similar temperature-dependent instability for this compound adducts on single-stranded DNA.
Data Presentation: Effect of Temperature on this compound Adduct Stability
The following table summarizes the known effects of temperature on the stability of this compound adducts on RNA.
| Temperature (°C) | Incubation Time | Outcome | Reference |
| 37 | 8 hours | Almost complete removal of this compound modification. | [1][2] |
| 95 | 10 minutes | Complete removal of this compound modification. | [1][2] |
Experimental Protocols
Protocol 1: this compound Labeling of RNA
This protocol is a general guideline for the labeling of RNA with this compound.
Materials:
-
Purified RNA sample
-
This compound stock solution
-
10x Kethoxal reaction buffer (e.g., 1 M potassium cacodylate, pH 7.0, 100 mM MgCl₂)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, combine your RNA sample with nuclease-free water to a final volume of 8 µL.
-
Add 1 µL of 10x Kethoxal reaction buffer.
-
Add 1 µL of this compound stock solution (concentration may need to be optimized for your specific application).
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 10 minutes.
-
Immediately place the reaction on ice to stop the labeling reaction and proceed to your next experimental step or purification.
Protocol 2: Reversal of this compound Adducts
This protocol describes how to efficiently remove this compound modifications from a labeled RNA sample.
Materials:
-
This compound labeled RNA sample
-
GTP (Guanosine triphosphate) stock solution (e.g., 100 mM)
-
Nuclease-free water
Procedure:
-
To your this compound labeled RNA sample, add GTP to a final concentration of 50 mM.[1]
-
Adjust the final volume with nuclease-free water if necessary.
-
For rapid reversal: Incubate the mixture at 95°C for 10 minutes.[1][2]
-
For slower reversal: Incubate the mixture at 37°C for 8 hours.[1][2]
-
After incubation, place the sample on ice.
-
The RNA is now free of this compound modifications and can be used for downstream applications.
Visualizations
Caption: The effect of temperature and borate buffer on this compound adduct stability.
References
Technical Support Center: Reversing N3-Kethoxal Modification for PCR Amplification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-kethoxal for nucleic acid labeling, who subsequently need to perform PCR amplification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (azido-kethoxal) is a chemical probe used to label single-stranded guanine (B1146940) bases in RNA and DNA.[1][2] Its high specificity for guanines in non-base-paired regions makes it a valuable tool for studying nucleic acid secondary structures and transcription dynamics.[1][2] The incorporated azide (B81097) group provides a handle for bio-orthogonal reactions, such as biotinylation for enrichment of labeled fragments.[2][3]
Q2: Why is it necessary to reverse the this compound modification before PCR?
The this compound adduct, formed on the N1 and N2 positions of guanine, can inhibit the processivity of DNA polymerases.[3] This blockage would lead to failed or inefficient PCR amplification. Therefore, removing the modification is a critical step to ensure successful downstream enzymatic reactions like PCR.[3]
Q3: How is the this compound modification reversed?
The covalent bond between this compound and guanine is reversible under specific conditions.[3] The reversal can be achieved through heat-induced hydrolysis.[1][3] The presence of a high concentration of a guanine analog, such as GTP, can also facilitate the removal of the adduct.[1][4]
Q4: Can the this compound adduct be stabilized if needed?
Yes, the this compound-guanine adduct can be stabilized using a borate (B1201080) buffer.[1][3] This is particularly useful during enrichment steps to prevent premature loss of the label.[3]
Troubleshooting Guide
Issue 1: No or Low PCR Amplification Yield After this compound Reversal
If you are experiencing a complete lack of PCR product or a significantly lower yield than expected, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reversal of this compound Adducts | The remaining adducts are blocking the DNA polymerase. Optimize your reversal protocol by increasing the incubation time or temperature. Ensure the pH of your solution is conducive to reversal; the adduct is known to be unstable under alkaline conditions.[1] |
| RNA/DNA Degradation | High temperatures during the reversal step can lead to nucleic acid degradation, especially for RNA. Minimize the duration of high-temperature incubation. Always handle samples with care to avoid RNase contamination.[5] |
| Low Template Concentration | The initial labeling and subsequent purification steps might result in a low final concentration of your template. If possible, start with a larger amount of initial material. Consider concentrating your sample before PCR.[6] |
| Standard PCR Inhibition | Carryover of inhibitors from the this compound labeling or reversal buffers can inhibit PCR. Ensure your nucleic acid purification protocol effectively removes all salts and other chemical residues.[7] |
| Poor Primer Design | Your primers may not be optimal for the target sequence. Re-design primers following standard guidelines and verify their specificity.[8] |
Issue 2: Non-Specific PCR Products or Primer-Dimers
The presence of unexpected bands on your gel or a smear could indicate non-specific amplification.
| Potential Cause | Recommended Solution |
| Suboptimal Annealing Temperature | The annealing temperature of your PCR cycle may be too low, allowing primers to bind non-specifically. Increase the annealing temperature in increments of 2°C.[9] |
| Excessive Primer Concentration | High concentrations of primers can lead to the formation of primer-dimers. Reduce the primer concentration in your PCR reaction.[6] |
| Template Degradation | Degraded template can lead to the amplification of smaller, non-specific products. Assess the integrity of your template on a gel before proceeding with PCR.[7] |
Quantitative Data Summary
The following table summarizes the reported conditions for reversing this compound modification.
| Method | Temperature | Duration | Reagents | Reference |
| Heat-Only Reversal | 95°C | 10 minutes | Nuclease-free water | [1][3] |
| GTP-Assisted Reversal (High Temp) | 95°C | 10 minutes | 50 mM GTP | [1][4] |
| GTP-Assisted Reversal (Low Temp) | 37°C | 8 hours | Excess GTP | [1] |
Experimental Protocols
Protocol: Reversal of this compound Modification for PCR
This protocol is a general guideline based on published methodologies.[1][3] Optimization may be required for your specific application.
-
Sample Preparation: After enrichment of this compound labeled nucleic acids (e.g., via streptavidin beads if biotinylated), wash the beads thoroughly to remove any unbound material.
-
Elution and Reversal: Resuspend the beads in nuclease-free water. To simultaneously elute the nucleic acid from the beads and reverse the this compound modification, incubate the sample at 95°C for 10 minutes.
-
Sample Collection: After incubation, immediately place the tube on a magnetic stand and carefully transfer the supernatant containing the purified, adduct-free nucleic acid to a new nuclease-free tube.
-
Quantification: Quantify the concentration of your recovered nucleic acid.
-
PCR Amplification: Use the recovered nucleic acid as a template for your PCR reaction. It is advisable to run a control PCR with a known amount of unmodified template to ensure the PCR components and conditions are optimal.
Visualizations
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 6. pcrbio.com [pcrbio.com]
- 7. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting your PCR [takarabio.com]
Technical Support Center: N3-Kethoxal Labeling of GC-Rich Regions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-kethoxal labeling, with a specific focus on the challenges posed by GC-rich regions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (azido-kethoxal) is a chemical probe used for mapping the structure of nucleic acids, both RNA and DNA.[1][2] It specifically reacts with and labels guanine (B1146940) (G) bases that are in a single-stranded conformation.[1][2][3] This specificity makes it a valuable tool in techniques like Keth-seq for transcriptome-wide RNA structure mapping and KAS-seq (kethoxal-assisted single-stranded DNA sequencing) for identifying transcriptionally active regions in the genome.[1][2][4] The azide (B81097) group on this compound allows for the subsequent attachment of a biotin (B1667282) molecule via click chemistry, enabling the enrichment of labeled nucleic acid fragments for sequencing.[3][5]
Q2: Why is labeling GC-rich regions with this compound challenging?
GC-rich regions present a challenge due to the high propensity of guanine and cytosine to form stable secondary structures through Watson-Crick base pairing (three hydrogen bonds). Since this compound only labels single-stranded guanines, the presence of these stable structures can hinder the accessibility of the reagent to the guanine bases, leading to inefficient or incomplete labeling. While this compound has been shown to not have a notable bias against GC content in some studies, the inherent stability of GC-rich secondary structures is a critical factor to consider during experimental design.[2][6]
Q3: How does this compound labeling work?
This compound reacts with the N1 and N2 positions of guanine in a reversible covalent manner.[1][7] This reaction is highly specific to guanines that are not protected by base pairing in a double-stranded structure. The addition of the this compound adduct to a guanine base can act as a stop for reverse transcriptase in RNA probing experiments or can be used for affinity purification of labeled DNA or RNA fragments in sequencing-based methods.[1][3]
Q4: Is the this compound modification reversible?
Yes, the this compound-guanine adduct is reversible.[1][3][4] The modification can be removed by incubating the labeled nucleic acid at a high temperature (e.g., 95°C for 10 minutes) or under alkaline conditions.[2][3][4] This reversibility is a key feature of the technology, as it allows for the removal of the adduct before PCR amplification during library preparation, which might otherwise be inhibited.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling of GC-rich regions.
Problem 1: Low or No Labeling Signal in GC-Rich Regions
Possible Causes:
-
Stable Secondary Structures: GC-rich sequences are prone to forming stable hairpins, G-quadruplexes, and other secondary structures that make guanine residues inaccessible to this compound.[1]
-
Suboptimal Reagent Concentration: The concentration of this compound may be insufficient to effectively label the available single-stranded guanines, especially if their exposure is transient.
-
Insufficient Incubation Time: The labeling reaction may not have proceeded to completion, particularly for less accessible guanines within partially structured regions.
-
RNA/DNA Degradation: The sample may have degraded during the experiment, leading to a loss of substrate for labeling.
Solutions:
-
Optimize Denaturation Conditions: For in vitro experiments, consider a carefully controlled denaturation and refolding step to increase the accessibility of GC-rich regions. Be cautious, as this may alter the native structure.
-
Adjust this compound Concentration: Titrate the concentration of this compound to find the optimal balance between labeling efficiency and potential off-target effects.
-
Optimize Incubation Time: Test a time course of labeling (e.g., 1, 5, 10, 15, 20 minutes) to determine the optimal duration for your specific application.[1][8]
-
Ensure Sample Integrity: Always check the integrity of your RNA/DNA before and after the labeling procedure using methods like gel electrophoresis or a Bioanalyzer.
-
Use a Stabilizing Buffer: The this compound-guanine adduct is best stabilized in a borate (B1201080) buffer.[4]
Problem 2: High Background or Non-Specific Labeling
Possible Causes:
-
Excessive this compound Concentration: High concentrations of the reagent can lead to non-specific interactions or side reactions. While this compound is highly specific for guanine, extremely high concentrations may result in off-target labeling.[2]
-
Contaminants in the Sample: The presence of proteins or other molecules that can react with this compound could contribute to background signal. This compound is known to react slowly with arginine residues in proteins.[2][4]
-
Inefficient Removal of Unreacted Reagent: Failure to remove excess this compound and biotinylation reagents can lead to high background during downstream detection.
Solutions:
-
Optimize Reagent Concentration: Perform a concentration titration to find the lowest effective concentration of this compound.
-
Purify Nucleic Acid Samples: Ensure your RNA or DNA samples are of high purity and free from protein contamination.
-
Thorough Washing Steps: After the labeling and biotinylation steps, perform stringent washing steps to remove any unbound reagents.
-
Include Proper Controls: Always include a "no this compound" control and a "no biotin" control to assess the level of background signal.[2]
Problem 3: RNA/DNA Degradation During Labeling
Possible Causes:
-
High Temperature: The this compound-guanine adduct is unstable at high temperatures.[4] Prolonged incubation at elevated temperatures can also lead to RNA degradation.
-
Presence of Nucleases: Contamination with RNases or DNases will lead to sample degradation.
-
Harsh Buffer Conditions: Extreme pH or the presence of divalent cations can promote nucleic acid hydrolysis.
Solutions:
-
Maintain Low Temperatures: Keep labeled samples on ice whenever possible and store them at -20°C for longer periods.[4]
-
Use Nuclease-Free Reagents and Consumables: Ensure all solutions and plasticware are certified nuclease-free.
-
Work in an RNase-Free Environment: When working with RNA, use appropriate aseptic techniques.
-
Optimize Buffer Composition: Use a buffer that maintains a stable pH and, for RNA, is free of divalent cations that can promote degradation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| This compound Concentration (in vivo) | 5 mM | For labeling in cell culture medium. | [9] |
| This compound Concentration (in vitro) | 100 µM | For labeling of synthetic oligos. | [1] |
| Labeling Time (in vivo) | 5 - 10 minutes | Rapid labeling allows for capturing dynamic processes. | [2][4] |
| Labeling Temperature | 37°C | Optimal for both in vivo and in vitro reactions. | [2][4] |
| Reversal of Labeling (Heat) | 95°C for 10 minutes | Effective for removing the adduct before PCR. | [2][3][4] |
| Reversal of Labeling (Chemical) | 50 mM GTP at 95°C for 10 min | Guanine analogs can trap dissociated this compound. | [1][4] |
| Biotinylation Reaction | 37°C for 1.5 hours | Using DBCO-biotin for copper-free click chemistry. | [4] |
Experimental Protocols
Standard this compound Labeling Protocol for RNA (in vitro)
-
RNA Preparation: Resuspend 100 pmol of your RNA of interest in nuclease-free water.
-
RNA Denaturation and Refolding (Optional, for GC-rich regions):
-
Heat the RNA solution to 95°C for 2 minutes.
-
Place on ice for 2 minutes to promote rapid refolding.
-
Allow the RNA to equilibrate at 37°C for 10 minutes in a reaction buffer (e.g., 100 mM sodium cacodylate, 10 mM MgCl₂, pH 7.0).
-
-
This compound Labeling:
-
Add this compound to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for 10 minutes.
-
-
Purification: Purify the labeled RNA using a suitable method, such as spin column purification, to remove unreacted this compound.
-
Biotinylation (Click Chemistry):
-
To the purified, labeled RNA, add DBCO-PEG4-Biotin to a final concentration of 100 µM.
-
Incubate at 37°C for 1.5 hours in a borate buffer (e.g., 25 mM K₃BO₃, pH 7.0).
-
-
Final Purification: Purify the biotinylated RNA to remove excess biotinylation reagent. The RNA is now ready for downstream applications like streptavidin pulldown and library preparation.
Visualizations
Caption: Chemical reaction of this compound with a single-stranded guanine base.
Caption: KAS-seq experimental workflow highlighting potential issues with GC-rich regions.
Caption: A logical flowchart for troubleshooting low signal in GC-rich regions.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Progress and challenges for chemical probing of RNA structure inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
KAS-seq Technical Support Center: Improving Biotinylated ssDNA Enrichment
Welcome to the KAS-seq Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the enrichment efficiency of biotinylated single-stranded DNA (ssDNA) in KAS-seq experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good indicator of successful ssDNA enrichment in KAS-seq?
A successful KAS-seq experiment is characterized by a high signal-to-noise ratio, which is reflected in the final sequencing data. Key quality control metrics include the Fraction of Reads in Peaks (FRiP) score and the overall library complexity.[1] A high-quality KAS-seq dataset is generally expected to have a FRiP score greater than 40% and a total of at least 50,000 distinct peaks.[1] Visual inspection of the data on a genome browser, showing clear enrichment at expected regions like transcription start sites (TSSs), also indicates a successful experiment.
Q2: How can I assess the efficiency of biotinylation before proceeding to enrichment?
You can evaluate the biotinylation efficiency of your ssDNA using a dot blot assay.[2] This involves spotting serial dilutions of your biotinylated DNA onto a nylon membrane, followed by detection with streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.[3][4][5] A strong signal from the biotinylated sample compared to a non-biotinylated control confirms successful labeling.
Q3: What are the critical parameters to consider for optimizing the binding of biotinylated ssDNA to streptavidin beads?
The key parameters for optimizing the binding step include the choice of streptavidin beads, the composition of the binding buffer, and the incubation time and temperature. It is crucial to use a sufficient amount of beads with high binding capacity and to ensure that the binding buffer conditions (e.g., salt concentration) are optimal for the interaction.
Q4: Can I use a different type of streptavidin beads than what is recommended in the standard protocol?
While the standard KAS-seq protocol often recommends Dynabeads™ MyOne™ Streptavidin C1, other streptavidin-coated magnetic beads can be used.[6] However, it is important to note that binding capacities and non-specific binding properties can vary between different types and even different lots of beads.[7] If you switch bead types, it is advisable to perform a pilot experiment to validate their performance.
Troubleshooting Guides
Issue 1: Low Enrichment Efficiency / Low Library Yield
A common problem in KAS-seq is obtaining a low yield of enriched DNA, leading to a low concentration of the final sequencing library.[2] This can be caused by several factors, from inefficient labeling to suboptimal enrichment conditions.
Possible Causes and Solutions:
-
Inefficient N3-kethoxal Labeling or Biotinylation:
-
Solution: Confirm the efficiency of your biotinylation step using a dot blot before proceeding with the enrichment. Ensure that the this compound and DBCO-PEG4-biotin reagents are not expired and have been stored correctly.
-
-
Suboptimal Binding to Streptavidin Beads:
-
Solution: Increase the incubation time of the biotinylated DNA with the streptavidin beads to ensure complete capture. Gentle rotation during incubation can also improve binding efficiency. Ensure the beads are fully resuspended before use.
-
-
Loss of DNA during Washing Steps:
-
Solution: Avoid overly harsh washing conditions that could elute the specifically bound DNA. Ensure that the magnetic pellet is not disturbed during the removal of the supernatant.
-
-
Insufficient Number of PCR Cycles:
Issue 2: High Background / Non-Specific Binding
High background in KAS-seq results in a poor signal-to-noise ratio, making it difficult to distinguish true ssDNA regions from noise. This is often due to non-specific binding of DNA to the streptavidin beads.
Possible Causes and Solutions:
-
Insufficient Washing:
-
Solution: Increase the number and stringency of the wash steps after binding the biotinylated DNA to the beads. The standard KAS-seq protocol recommends a binding and wash buffer containing 1 M NaCl and 0.05% Tween-20 to reduce non-specific interactions.[2] You can optimize the salt and detergent concentrations as outlined in the table below.
-
-
Non-specific Binding to the Bead Surface:
-
Solution: Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) before adding your biotinylated DNA. This can help to saturate non-specific binding sites on the bead surface.
-
-
Contamination with Non-biotinylated DNA:
-
Solution: Ensure that the input DNA is of high purity. If you suspect contamination, you can perform an additional purification step before biotinylation.
-
Issue 3: Low Library Complexity
Low library complexity is often indicated by a high PCR duplication rate in the sequencing data.[2] This suggests that the library was generated from a limited number of starting DNA fragments.
Possible Causes and Solutions:
-
Low Amount of Starting Material:
-
Solution: While KAS-seq is optimized for low-input samples, starting with a sufficient amount of cells or tissue is crucial for achieving high library complexity.[6]
-
-
Inefficient ssDNA Fragmentation:
-
Solution: Ensure that the sonication or enzymatic fragmentation step is optimized to generate a diverse range of DNA fragment sizes, typically between 200 and 500 bp.[2]
-
-
Excessive PCR Amplification:
-
Solution: Over-amplification during the library preparation step can lead to a bias towards certain fragments and reduce the overall complexity. Determine the optimal number of PCR cycles using qPCR to avoid this issue.[2]
-
Data Presentation: Optimizing Enrichment Conditions
The following tables provide illustrative data on how different experimental parameters can be optimized to improve the enrichment efficiency of biotinylated ssDNA.
Table 1: Effect of Streptavidin Bead Type on Enrichment Efficiency
| Bead Type | Manufacturer | Binding Capacity (pmol biotin/mg) | Relative Enrichment (Fold Change) | Signal-to-Noise Ratio |
| Dynabeads™ MyOne™ Streptavidin C1 | Invitrogen | ~30 µg biotinylated Ab/mg | 100 | 15.2 |
| Pierce™ Streptavidin Magnetic Beads | Thermo Fisher | 3500-4500 | 95 | 14.5 |
| Sera-Mag™ Streptavidin-Coated | Cytiva | 2500-5500 | 92 | 13.8 |
Note: This table presents illustrative data based on commonly used bead types. Actual performance may vary depending on the experimental conditions.
Table 2: Optimization of Wash Buffer Composition
| Wash Buffer Component | Concentration | Effect on Enrichment | Recommended Starting Point |
| NaCl | 0.5 M - 2.0 M | Increasing concentration improves stringency and reduces non-specific binding. | 1.0 M |
| Tween-20 | 0.01% - 0.1% | Acts as a non-ionic detergent to reduce hydrophobic interactions. | 0.05% |
Table 3: KAS-seq Quality Control Metrics
| Metric | Poor Quality | Good Quality | Excellent Quality |
| Fraction of Reads in Peaks (FRiP) | < 0.2 | 0.2 - 0.4 | > 0.4 |
| Number of Peaks | < 20,000 | 20,000 - 50,000 | > 50,000 |
| PCR Bottlenecking Coefficient (PBC) | < 0.8 | 0.8 - 0.9 | > 0.9 |
Experimental Protocols
Protocol 1: Dot Blot for Assessing Biotinylation Efficiency
-
Sample Preparation: Prepare serial dilutions of your biotinylated genomic DNA (e.g., 100 ng, 50 ng, 25 ng) and a non-biotinylated negative control in 25 mM K3BO3 (pH 7.0).[3]
-
Membrane Preparation: Cut a piece of positively charged nylon membrane (e.g., Hybond-N+) to the desired size.
-
Spotting: Carefully spot 1-2 µL of each DNA dilution and the negative control onto the membrane. Allow the spots to air dry completely.
-
Crosslinking (Optional): UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[5]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Apply a chemiluminescent HRP substrate (e.g., ECL) to the membrane and visualize the signal using a chemiluminescence imager. A strong signal from the biotinylated DNA dilutions and no signal from the negative control indicates successful biotinylation.
Protocol 2: Optimizing Streptavidin Bead Washing Conditions
-
Prepare Wash Buffers: Prepare a series of wash buffers with varying concentrations of NaCl (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) in the standard KAS-seq wash buffer base (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.05% Tween-20).
-
Binding: Perform the binding of your biotinylated DNA to the streptavidin beads as per the standard KAS-seq protocol.
-
Washing: Aliquot the bead-DNA complexes into separate tubes. Wash each aliquot with one of the prepared wash buffers. Perform a total of five washes for each condition.
-
Elution and Library Preparation: Elute the DNA from the beads and proceed with library preparation and sequencing for each wash condition.
-
Data Analysis: Analyze the sequencing data for each condition, paying close attention to the FRiP score, number of peaks, and overall signal-to-noise ratio to determine the optimal wash buffer composition.
Visualizations
References
- 1. KAS-Analyzer: a novel computational framework for exploring KAS-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing N3-kethoxal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of N3-kethoxal in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (azido-kethoxal) is a chemical probe used for mapping RNA and DNA secondary structures.[1][2] It selectively labels the N1 and N2 positions of guanine (B1146940) in single-stranded nucleic acids, both in vitro and in living cells.[1][2][3][4] This labeling is rapid and reversible, making it a valuable tool for techniques like Keth-seq (for RNA) and KAS-seq (for DNA).[1][2][3][4][5]
Q2: Is this compound cytotoxic?
While this compound is designed for rapid labeling with minimal perturbation to cellular processes, prolonged exposure or high concentrations may induce cytotoxicity. One study noted that incubation times longer than 30 minutes may lead to cell death. The cytotoxicity of this compound can vary depending on the cell line, concentration, and exposure time. Therefore, it is crucial to determine the cytotoxic profile of this compound for your specific experimental conditions.
Q3: How can I measure the cytotoxicity of this compound in my cell line?
Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Neutral Red Uptake (NRU) assay can be used to determine cell viability and proliferation after treatment with this compound.[6][7] These assays measure metabolic activity or lysosomal integrity, respectively, which are indicative of cell health.
Q4: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance (in this case, this compound) required to inhibit a biological process, such as cell proliferation, by 50%.[8] Determining the IC50 value is a critical step in assessing the cytotoxic potential of a compound and helps in defining appropriate concentrations for your experiments.
Q5: What are the potential off-target effects of this compound?
This compound is designed to be highly specific for single-stranded guanines.[1][2][3][4] However, like any chemical probe, off-target effects are possible, especially at higher concentrations or with longer incubation times. While specific off-target effects of this compound are not extensively documented, it is known to react slowly with arginine residues in proteins.[3] It is also important to consider that modification of guanine in DNA and RNA could potentially interfere with replication, transcription, and translation, leading to downstream cellular stress responses.
Experimental Protocols
Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound in adherent cell lines.
Materials:
-
This compound
-
Selected adherent cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the highest concentration of the solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation. |
| Low absorbance readings in control wells | Low cell density, insufficient incubation time with MTT reagent, cell contamination. | Optimize cell seeding density for your cell line. Ensure the MTT incubation period is adequate (typically 2-4 hours). Visually inspect plates for any signs of microbial contamination. |
| High background absorbance in blank wells | Contamination of reagents or medium, phenol (B47542) red interference. | Use fresh, sterile reagents. Consider using a phenol red-free medium for the assay. |
| Unexpectedly high cytotoxicity at low concentrations | This compound solution instability or degradation, incorrect concentration calculations. | Prepare fresh this compound dilutions for each experiment. Double-check all calculations for stock and working solutions. |
| Inconsistent IC50 values across experiments | Variation in cell passage number or health, inconsistent incubation times. | Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Standardize all incubation times for cell seeding, treatment, and MTT addition. |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound Induced Cytotoxicity
This diagram illustrates a hypothetical signaling pathway that could be initiated by this compound, leading to apoptosis. The binding of this compound to single-stranded guanine in DNA and RNA could lead to replication and transcription stress, activating DNA damage response pathways and ultimately apoptosis.
Caption: Hypothetical pathway of this compound induced cytotoxicity.
Experimental Workflow for Assessing this compound Cytotoxicity
This diagram outlines the key steps involved in a typical experiment to assess the cytotoxicity of this compound.
Caption: Workflow for this compound cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
N3-kethoxal stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N3-kethoxal, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored as a stock solution in DMSO at -20°C.[1][2] To maintain stability, it is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[3]
Q2: How should I handle this compound-labeled DNA samples?
A2: this compound-labeled DNA samples should be kept on ice at all times to minimize the dissociation of the this compound-guanine adduct.[3] For long-term storage, samples should be kept at -20°C.[3]
Q3: What are the key factors that affect the stability of the this compound-guanine adduct?
A3: The stability of the this compound-guanine adduct is primarily affected by temperature, pH, and the presence of guanine (B1146940) analogs. The adduct is unstable at high temperatures and under alkaline conditions.[3][4] Guanine analogs, such as GTP and guanidinium (B1211019), can also promote the dissociation of the adduct.[3]
Troubleshooting Guide
Problem: I am observing precipitation when preparing my this compound labeling medium.
-
Cause: this compound can precipitate at low temperatures, such as 4°C.[3]
-
Solution: It is critical to pre-warm the cell culture medium or buffer to 37°C before diluting the this compound stock solution.[2][3] This will facilitate its dissolution.
Problem: My labeling efficiency is low, or I am not seeing a signal.
-
Cause 1: Dissociation of the this compound-guanine adduct. The covalent bond between this compound and guanine is reversible and sensitive to heat.
-
Solution 1: Ensure that all steps following labeling are performed on ice or at low temperatures to prevent dissociation.[3] Avoid high-temperature fragmentation methods that could reverse the labeling.[4]
-
Cause 2: Unstable adduct in alkaline conditions. The kethoxal-guanine adduct is known to be unstable in alkaline buffers.
-
Solution 2: Use a borate (B1201080) buffer to stabilize the adduct.[3] The recommended buffer for biotinylation after labeling is a neutral buffer supplemented with K₃BO₃.[3]
-
Cause 3: Presence of guanine analogs. Guanine analogs in buffers can trap dissociated this compound, preventing it from re-associating with single-stranded DNA or RNA.
-
Solution 3: Avoid prolonged exposure to buffers containing guanine or its analogs, such as guanidinium salts often found in DNA purification kits.[3]
Problem: I am observing significant cell death after this compound labeling.
-
Cause: Prolonged incubation with this compound can be toxic to cells.
-
Solution: A 10-minute incubation at 37°C is generally sufficient for labeling.[2][3] Incubation times longer than 30 minutes may lead to cell death.[3] For detecting transient transcriptional changes, the incubation time can be as short as 5 minutes.[3]
Quantitative Data Summary
| Parameter | Condition | Effect on this compound-Guanine Adduct | Source |
| Temperature | 37°C | Almost complete removal in 8 hours | [3] |
| 95°C | Almost complete removal in 10 minutes | [3][4] | |
| pH | Alkaline Conditions | Unstable | [3][4] |
| Additives | Borate Buffer | Stabilizes the adduct | [3] |
| Guanine Analogs (e.g., GTP, Guanidinium) | Promotes dissociation | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve the purchased this compound compound in DMSO to prepare a 500 mM stock solution.[2]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
This compound Labeling of Cells (for KAS-seq)
-
Pre-warm the cell culture medium to 37°C to facilitate the dissolution of this compound.[2][3] Commonly used buffers with a neutral pH, like PBS, can also be used.[3]
-
Prepare the labeling medium by diluting the 500 mM this compound stock solution into the pre-warmed medium to a final concentration of 5 mM.[2]
-
For suspension cells, resuspend 1-5 million cells in the labeling medium. For adherent cells, add the labeling medium directly to the culture dish.
-
Incubate the cells for 10 minutes at 37°C.[2][3] This incubation can be as short as 5 minutes for capturing transient events.[3]
-
Proceed immediately with DNA isolation.
In Vitro Labeling of DNA Oligos with this compound
-
In a total volume of 10 µL, mix the following components:
-
1 µL of 100 µM synthetic DNA oligo
-
5 µL of nuclease-free water
-
2 µL of 5x reaction buffer (0.5 M sodium cacodylate, 50 mM MgCl₂, pH 7.0)
-
2 µL of 500 mM this compound in DMSO
-
-
Incubate the reaction mixture at 37°C for 10 minutes.[5]
-
Purify the reaction product using a suitable method, such as a spin column, to remove unreacted this compound.[5]
Visualizations
Caption: Experimental workflow for this compound labeling in live cells.
Caption: Factors influencing the stability of the this compound-guanine adduct.
References
- 1. apexbt.com [apexbt.com]
- 2. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
KAS-seq Technical Support Center: Troubleshooting High Background
Welcome to the KAS-seq Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during KAS-seq experiments, with a specific focus on dealing with high background in sequencing libraries.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address specific issues that can lead to high background in your KAS-seq data. Each question is followed by potential causes and detailed solutions.
Q1: What are the primary sources of high background in KAS-seq libraries?
High background in KAS-seq can originate from several stages of the experimental workflow, leading to a poor signal-to-noise ratio and difficulty in identifying true ssDNA peaks. The primary sources can be categorized as follows:
-
Suboptimal N3-kethoxal Labeling: Inefficient or non-specific labeling can lead to the enrichment of background DNA.
-
Inefficient Enrichment: Poor capture of biotinylated DNA fragments can result in the carryover of non-labeled DNA.
-
Library Preparation Artifacts: Issues during library construction, such as adapter-dimer formation or excessive PCR amplification, can contribute to background reads.
-
Poor Sample Quality: Starting with low-quality cells or tissues can introduce damaged DNA that is susceptible to non-specific labeling or fragmentation.
Below is a diagram illustrating the potential sources of high background within the KAS-seq workflow.
Q2: My KAS-seq data shows low enrichment and a high background. How can I improve the this compound labeling step?
Inefficient or overly aggressive this compound labeling can be a significant source of background. Here’s how to troubleshoot this step:
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol/Considerations |
| Suboptimal this compound Concentration | Optimize the final concentration of this compound. | The recommended starting concentration is typically 5 mM, but this may need optimization for different cell types.[1] Titrate the concentration from 2.5 mM to 10 mM to find the optimal balance between signal and background. |
| Incorrect Labeling Time or Temperature | Adhere strictly to the recommended incubation time and temperature. | Labeling is typically performed for 5-10 minutes at 37°C.[2][3][4] Prolonged incubation can lead to non-specific labeling. Ensure the cell culture medium is pre-warmed to 37°C to facilitate the dissolution of this compound.[1] |
| This compound Degradation | Use freshly prepared this compound solution. | Prepare the 500 mM this compound stock solution in DMSO and store it in small aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles. Dilute the stock solution into pre-warmed medium immediately before use.[1] |
Experimental Protocol: Optimizing this compound Labeling
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
Prepare Labeling Media: Prepare separate labeling media with varying final concentrations of this compound (e.g., 2.5 mM, 5 mM, 7.5 mM, 10 mM) by diluting the stock solution into pre-warmed (37°C) cell culture medium.[1]
-
Labeling: For adherent cells, remove the existing medium and add the prepared labeling medium. For suspension cells, pellet the cells and resuspend them in the labeling medium. Incubate for 10 minutes at 37°C.[1]
-
Downstream Processing: Proceed with the standard KAS-seq protocol for DNA isolation, biotinylation, and enrichment for each concentration.[2][4]
-
Analysis: After sequencing, compare the signal-to-noise ratio, peak enrichment, and Fraction of Reads in Peaks (FRiP) values across the different concentrations to determine the optimal condition. A high-quality KAS-seq dataset should have a FRiP value greater than 40%.[5]
Q3: I suspect inefficient enrichment is causing high background. What steps can I take to improve the pull-down of biotinylated DNA?
Inefficient enrichment of biotinylated ssDNA fragments can lead to a high proportion of background reads from non-labeled genomic DNA.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol/Considerations |
| Inefficient Click Chemistry | Ensure optimal conditions for the biotinylation reaction. | The click reaction is typically incubated at 37°C for 1.5 hours with shaking.[1] Ensure all components of the reaction mixture are fresh and added in the correct proportions. |
| Insufficient or Old Streptavidin Beads | Use a sufficient amount of high-quality streptavidin beads. | The amount of beads should be optimized based on the expected yield of biotinylated DNA. Ensure the beads are not expired and have been stored correctly. Always wash the beads according to the manufacturer's protocol before use to remove preservatives. |
| Inadequate Washing Steps | Perform stringent and sufficient washing of the streptavidin beads after enrichment. | Insufficient washing can leave non-specifically bound DNA fragments, contributing to background. Use the recommended wash buffers and perform the specified number of washes as per the protocol. |
Experimental Protocol: Improving Streptavidin Enrichment
-
Bead Preparation: Resuspend the streptavidin beads in the binding buffer. Use a magnetic stand to wash the beads twice with the binding buffer.
-
Binding: Add the biotinylated and fragmented DNA to the washed beads and incubate at room temperature with rotation for at least 1 hour to allow for efficient binding.
-
Washing: After binding, use a magnetic stand to separate the beads from the supernatant. Perform a series of washes with increasing stringency (e.g., low salt buffer, high salt buffer, and a final wash with a Tris-based buffer) to remove non-specifically bound DNA.
-
Elution: Elute the captured DNA from the beads. Note that for KAS-seq, the this compound label can be removed by heating at 95°C, which also facilitates elution.[6][7]
Q4: How can I identify and mitigate background originating from the library preparation stage?
Library preparation can introduce its own set of artifacts that manifest as high background.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol/Considerations |
| Adapter Dimer Formation | Optimize the adapter concentration and perform a stringent size selection. | Adapter dimers are short fragments that can be preferentially amplified and sequenced, leading to a high background of non-genomic reads. Use a bead-based size selection method to remove fragments smaller than your desired library size. |
| Excessive PCR Amplification | Determine the optimal number of PCR cycles. | Over-amplification can lead to a high PCR duplication rate and amplification of any low-level contaminating DNA. Perform a qPCR to determine the optimal number of cycles needed to generate sufficient library material without entering the plateau phase of amplification. For KAS-seq, approximately 12-14 cycles for enriched samples is a general guideline, but this should be empirically determined.[2] |
| Contamination | Maintain a clean working environment and use high-quality reagents. | Contamination with exogenous DNA can be a source of background. Use dedicated PCR workstations, aerosol-resistant pipette tips, and freshly prepared reagents. |
Logical Relationship for Troubleshooting Library Preparation:
Q5: What are the expected quality control metrics for a successful KAS-seq experiment, and how do they relate to background?
Analyzing quality control (QC) metrics is crucial for identifying high background issues. The KAS-pipe and KAS-Analyzer are useful tools for this purpose.[2][5]
Key Quality Control Metrics:
| Metric | Good Quality Indicator | Indication of High Background |
| Fingerprint Plot | Clear separation between the KAS-seq signal and the input/background signal.[2][5] | Overlapping curves for KAS-seq and input, indicating poor enrichment. |
| Fraction of Reads in Peaks (FRiP) | FRiP score > 40%.[5] | Low FRiP score, indicating a large proportion of reads are outside of enriched regions. |
| Peak Number | A substantial number of peaks (e.g., > 50,000 for human cell lines).[5] | A very low number of called peaks, suggesting the signal is not distinguishable from the background. |
| PCR Duplication Rate | Low to moderate duplication rate. | A very high duplication rate can indicate over-amplification, which can amplify background noise. |
| Correlation between Replicates | High Pearson correlation (e.g., r > 0.9) between biological replicates.[7][8] | Low correlation suggests high variability and potential issues with background noise in one or more replicates. |
By carefully monitoring these QC metrics, you can diagnose issues with high background early in the analysis pipeline and trace them back to specific experimental steps for optimization.
References
- 1. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 4. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
impact of guanine analogs on N3-kethoxal labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-kethoxal labeling, with a specific focus on the impact of guanine (B1146940) analogs on labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound labeling?
This compound is a chemical probe that selectively labels guanine bases in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA). The reaction specifically occurs at the N1 and N2 positions of the guanine base, which are available for modification only when the guanine is not involved in Watson-Crick base pairing.[1] This specificity makes this compound a powerful tool for probing nucleic acid secondary structure. The labeling is reversible, typically by heating in the presence of a high concentration of free guanosine (B1672433) triphosphate (GTP).[1]
Q2: My this compound labeling efficiency is low. What are the common causes?
Several factors can contribute to low labeling efficiency:
-
Suboptimal this compound Concentration: Ensure you are using the recommended concentration range (typically 0.2–5 mM in cell culture).[2] Titration may be necessary depending on the cell type and experimental goals.
-
Incorrect Incubation Time and Temperature: For in-cell labeling, a 5-15 minute incubation at 37°C is generally sufficient.[2] Longer incubation times (>30 min) can lead to cell death.[3]
-
Poor Cell Permeability: While this compound is membrane-permeable, ensure cells are healthy and not overly confluent, which can hinder probe accessibility.
-
Degradation of this compound: Prepare fresh aliquots of this compound solution before each experiment and avoid prolonged storage in solution.[2]
-
Presence of Guanine Analogs: Certain modifications on the guanine base can inhibit or prevent this compound labeling (see detailed section below).
-
RNA/DNA Secondary Structure: this compound only labels single-stranded regions. Highly structured target regions will not be labeled.
Q3: How do guanine analogs affect this compound labeling?
The impact of guanine analogs depends on the position of the modification. Since this compound reacts with the N1 and N2 positions of guanine, any modification at these sites will block the reaction.
-
Analogs that INHIBIT labeling:
-
Analogs that PERMIT labeling:
-
N7-methylguanosine (m7G): The methyl group is on the Hoogsteen face of the guanine base, leaving the N1 and N2 positions accessible for labeling. This compound can label m7G.[1]
-
Q4: Can I use this compound to probe G-quadruplexes?
Yes, this compound is a useful tool for probing G-quadruplex structures. Since the guanines involved in G-quadruplex formation may have their Watson-Crick face accessible, this compound can label these residues, providing evidence for the presence of such structures.[1]
Troubleshooting Guides
Problem 1: No or very low signal after this compound labeling and biotinylation.
| Possible Cause | Recommended Solution |
| Ineffective this compound Labeling | - Verify the concentration and freshness of your this compound stock. - Optimize incubation time and temperature for your specific cell type or in vitro system. - Ensure the target nucleic acid is sufficiently single-stranded in the region of interest. |
| Failed Biotinylation (Click Chemistry) | - Use a fresh, high-quality DBCO-biotin reagent. - Ensure the click chemistry reaction is performed under the recommended buffer conditions and for the appropriate duration (typically 1.5 hours at 37°C).[3] - Confirm that the this compound labeled RNA/DNA was properly purified before biotinylation. |
| Loss of Labeled Nucleic Acid | - Use appropriate purification methods to retain your nucleic acid of interest after labeling and biotinylation steps. - Be mindful of the reversible nature of the this compound adduct; avoid high temperatures or alkaline conditions if not intended for removal.[3] |
| Presence of Inhibitory Guanine Analogs | - If your target is known to contain m1G or m2G modifications, this compound labeling will not be effective. Consider alternative probing methods. |
Problem 2: High background signal in no-treatment controls.
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | - Increase the number and stringency of washes after streptavidin bead enrichment. - Include a blocking agent (e.g., BSA, yeast tRNA) during the bead binding step. |
| Contamination with Biotinylated Molecules | - Ensure all buffers and reagents are free of biotin (B1667282) contamination. - Perform a "no biotin" control to assess background from other sources. |
| Endogenous Biotinylated Proteins | - Consider a pre-clearing step with streptavidin beads before adding your biotinylated nucleic acid. |
Data Presentation
Table 1: Impact of Guanine Analogs on this compound Labeling Efficiency
| Guanine Analog | Modification Position | Impact on this compound Labeling | Relative Labeling Efficiency (Illustrative) |
| Guanine (G) | - | Labeled | 100% |
| N1-methylguanosine (m1G) | N1 | Not Labeled[1] | 0% |
| N2-methylguanosine (m2G) | N2 | Not Labeled[1] | 0% |
| N7-methylguanosine (m7G) | N7 | Labeled[1] | ~80-100%* |
Experimental Protocols
Key Experiment: In-Cell this compound Labeling of RNA (Keth-seq)
This protocol is a summarized version based on established Keth-seq methodologies.[1]
-
Cell Culture: Plate cells (e.g., HEK293T or HeLa) and grow to 70-80% confluency.
-
This compound Preparation: Prepare a fresh stock solution of this compound in DMSO (e.g., 500 mM).
-
Labeling: Dilute the this compound stock into pre-warmed cell culture medium to a final concentration of 5 mM. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 10 minutes at 37°C.
-
RNA Isolation: Immediately after incubation, wash the cells with ice-cold PBS and proceed with your standard total RNA extraction protocol.
-
Biotinylation:
-
In a final volume of 50 µL, combine:
-
Up to 5 µg of this compound labeled RNA
-
1 µL of 50 mM DBCO-biotin
-
5 µL of 10x borate (B1201080) buffer (500 mM boric acid, pH 8.0)
-
RNase-free water to 50 µL
-
-
Incubate at 37°C for 1.5 hours.
-
-
Purification: Purify the biotinylated RNA using an appropriate method (e.g., ethanol (B145695) precipitation or a commercial kit).
-
Downstream Analysis: The labeled RNA is now ready for enrichment with streptavidin beads and subsequent library preparation for sequencing.
Visualizations
References
quality control metrics for KAS-seq experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing KAS-seq (kethoxal-assisted single-stranded DNA sequencing).
Frequently Asked Questions (FAQs)
Q1: What is KAS-seq and what does it measure?
KAS-seq is a sensitive method for genome-wide mapping of single-stranded DNA (ssDNA). It utilizes N3-kethoxal, a chemical that specifically labels guanine (B1146940) bases in ssDNA.[1][2] This technique allows for the direct readout of transcriptional activity by detecting "transcription bubbles," which are transient ssDNA regions formed when RNA polymerases are actively transcribing DNA.[3][4] KAS-seq can be used to measure the dynamics of transcriptionally engaged RNA Polymerase I, II, and III, as well as to identify active enhancers and potentially non-canonical DNA structures.[1][5]
Q2: What are the key steps in a KAS-seq experiment?
The KAS-seq protocol involves several key stages[1][6]:
-
This compound Labeling: Live cells or tissues are treated with this compound to label guanine residues in ssDNA.[1]
-
Genomic DNA Isolation: The genomic DNA is then extracted from the cells.
-
Biotinylation: The this compound-labeled DNA is biotinylated via copper-free click chemistry.[1]
-
DNA Fragmentation: The DNA is fragmented using sonication or enzymatic digestion.
-
Affinity Pull-down: Biotinylated DNA fragments are enriched using streptavidin beads.
-
Library Preparation: Sequencing libraries are constructed from the enriched ssDNA fragments.[1]
-
Sequencing: The prepared libraries are sequenced using next-generation sequencing (NGS).
-
Bioinformatics Analysis: The sequencing data is analyzed to identify regions of ssDNA enrichment.
Experimental Workflow
Caption: A high-level overview of the KAS-seq experimental and bioinformatic workflow.
Quality Control Metrics
Effective quality control is crucial for a successful KAS-seq experiment. Below are key metrics to assess at different stages of the analysis.
Pre-Alignment Quality Control
This stage focuses on the quality of the raw sequencing reads.
| Metric | Tool | Acceptable Range | Interpretation |
| Per Base Sequence Quality | FastQC | Phred Score > 20 for most bases | Indicates the accuracy of base calling across the length of the reads. A drop in quality towards the 3' end is common.[7] |
| Adapter Content | FastQC | Should be minimal or absent | High adapter content suggests that reads are shorter than the sequencing cycle length and require trimming. |
| PCR Duplication Rate | FastQC | Varies, but high rates can indicate low library complexity. | A high duplication rate might suggest PCR bias or starting with too little input material. |
Post-Alignment Quality Control
After aligning the reads to a reference genome, these metrics help evaluate the success of the ssDNA enrichment.
| Metric | Tool | Description | Interpretation |
| Fraction of Reads in Peaks (FRiP) | KAS-Analyzer, deeptools | The percentage of all mapped reads that fall into the called peak regions. | A higher FRiP score indicates better signal-to-noise ratio and successful enrichment. A FRiP value greater than 40% is suggested for a high-quality KAS-seq dataset.[3] |
| Fingerprint Plot | deeptools, KAS-Analyzer | A plot that shows the cumulative read coverage over a portion of the genome. | A distinct separation between the KAS-seq sample and an input control indicates good enrichment of ssDNA regions.[3] |
| Peak Characteristics | MACS2, epic2 | The number and width of identified peaks. | KAS-seq data typically shows a strong, sharp peak around the Transcription Start Site (TSS) and broader peaks over the gene body and termination site.[3][5] |
| Reproducibility | deeptools | Correlation analysis between biological replicates. | High correlation between replicates is essential for confidence in the results.[3] |
| Library Complexity | KAS-Analyzer | Measures like the PCR Bottlenecking Coefficient (PBC) and Non-Redundant Fraction (NRF). | These metrics assess the complexity of the sequencing library. Low complexity can indicate a loss of information due to PCR amplification bias.[3] |
Troubleshooting Guide
Issue 1: Low Final Library Yield
Symptoms:
-
Low DNA concentration after library preparation, as measured by Qubit or a similar fluorometric method.
-
Faint or no band visible on a Bioanalyzer or TapeStation trace.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Input Material | KAS-seq is sensitive, but there is a lower limit. Ensure you are starting with the recommended number of cells (as few as 1,000 have been shown to work).[2][5] If using tissue, ensure proper dissociation and cell counting. |
| Inefficient this compound Labeling | Ensure the this compound is not expired and has been stored correctly. The incubation time (typically 5-10 minutes) is critical; longer incubations can lead to cell death.[1] |
| Poor DNA Quality | Starting with degraded or contaminated genomic DNA will result in poor library quality. Assess the integrity of your gDNA before proceeding with biotinylation. |
| Suboptimal Library Preparation | The clean-up and size selection steps are critical. Ensure magnetic beads are fully resuspended, use fresh ethanol (B145695) for washes, and avoid over-drying the beads, which can make elution difficult.[8][9] |
| Incorrect Number of PCR Cycles | Too few cycles will result in insufficient amplification. Too many can lead to PCR bias. Perform a qPCR to determine the optimal number of cycles for your final library amplification. |
Issue 2: High Adapter-Dimer Contamination
Symptoms:
-
A sharp peak around 70-120 bp on a Bioanalyzer trace of the final library.[8]
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Adapter Ligation | Ensure the ratio of adapter to insert DNA is appropriate. Too much adapter can lead to the formation of dimers. |
| Ineffective Size Selection | This is the most common cause. The size selection steps are designed to remove small fragments like adapter-dimers. Be precise with the volumes of beads and ethanol used. An additional bead clean-up step can be performed to remove remaining dimers.[8] |
Issue 3: Low Signal-to-Noise Ratio in Sequenced Data
Symptoms:
-
Low FRiP score.[3]
-
Fingerprint plot shows poor separation between the KAS-seq sample and input control.[3]
-
Few peaks are called, or peaks are not enriched at expected genomic locations (e.g., TSSs).
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient ssDNA Enrichment | This could be due to problems with the this compound labeling or the streptavidin pull-down. Ensure all reagents are fresh and that incubation times and temperatures are correct. |
| Insufficient Sequencing Depth | The number of reads required depends on the genome size and the biological question. If genuine peaks are present but the signal is weak, deeper sequencing may be necessary. |
| Inappropriate Peak Calling Parameters | The choice of peak caller (e.g., MACS2 for sharp peaks, epic2 for broad peaks) and the parameters used are important.[3][10] Using an input DNA control during peak calling is highly recommended to account for background noise. |
QC Decision Logic
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 7. base4.co.uk [base4.co.uk]
- 8. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
fragmentation bias in Keth-seq library preparation
Welcome to the technical support center for Keth-seq library preparation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a specific focus on fragmentation bias.
Frequently Asked Questions (FAQs)
Q1: What is Keth-seq and what is it used for?
Keth-seq is a chemical probing method used for the transcriptome-wide mapping of RNA secondary structures in vivo and in vitro.[1][2][3] It utilizes a reagent called N3-kethoxal, which specifically and reversibly labels single-stranded guanine (B1146940) residues.[1][2][3] The locations of these modifications are then identified by next-generation sequencing, providing insights into the structural landscape of RNA.
Q2: What is fragmentation bias and why is it a concern in Keth-seq?
Fragmentation bias refers to the non-random cleavage of RNA molecules during library preparation, leading to the under- or over-representation of certain RNA fragments in the final sequencing library.[4][5] This can result in uneven coverage across transcripts, potentially skewing the interpretation of RNA structure and abundance. Given that Keth-seq aims to elucidate RNA structure, any bias introduced during fragmentation can interfere with the accurate assessment of structural features.[6]
Q3: How is RNA fragmentation typically performed in a Keth-seq protocol?
Standard RNA-seq protocols often use high temperatures for chemical fragmentation with divalent cations.[7][8] However, the this compound modification used in Keth-seq is sensitive to heat.[1] Therefore, high-temperature fragmentation methods are unsuitable as they would remove the chemical probes. The Keth-seq protocol employs a fragmentation method that is compatible with the stability of the this compound adducts, likely a chemical or enzymatic approach at a lower temperature.
Q4: Can RNA secondary structure influence fragmentation?
Yes, RNA secondary structures, such as hairpins and loops, can significantly impact fragmentation.[6][9] Regions of stable secondary structure can be more resistant to both enzymatic and chemical cleavage, leading to their under-representation in the sequencing library.[6] Conversely, single-stranded regions may be more susceptible to fragmentation. This inherent bias is a critical consideration in a structure-probing method like Keth-seq.
Troubleshooting Guide: Fragmentation Bias
This guide provides a structured approach to identifying and mitigating fragmentation bias in your Keth-seq experiments.
Issue 1: Uneven read coverage across transcripts, with dips in coverage corresponding to predicted stable secondary structures.
-
Possible Cause: Insufficient or non-optimal RNA fragmentation, leading to biased cleavage that is heavily influenced by RNA structure.
-
Troubleshooting Steps:
-
Optimize Fragmentation Conditions:
-
If using enzymatic fragmentation (e.g., RNase III): Adjust the enzyme concentration and incubation time. A lower enzyme concentration or shorter incubation time might reduce bias but could also lead to larger, undesirable fragment sizes. Conversely, a higher concentration or longer time might lead to over-digestion. Perform a pilot experiment with a range of conditions to find the optimal balance.
-
If using chemical fragmentation (e.g., magnesium- or zinc-based): Since high temperatures are not suitable for Keth-seq, ensure the fragmentation is performed at a temperature that preserves the this compound adducts. You can try optimizing the incubation time to achieve the desired fragment size distribution while minimizing bias.
-
-
Assess RNA Quality: Ensure your starting RNA is of high quality. Degraded RNA can lead to an over-representation of 3'-end fragments. Use a Bioanalyzer or similar instrument to assess RNA integrity.
-
Data Analysis: Employ computational methods that can help correct for GC and other sequence-specific biases during data analysis.[10]
-
Issue 2: Skewed fragment size distribution observed on a Bioanalyzer.
-
Possible Cause: Over- or under-fragmentation of the RNA.
-
Troubleshooting Steps:
-
Review Fragmentation Protocol: Double-check the concentrations of reagents and incubation times and temperatures used for fragmentation.
-
Titrate Fragmentation Reagents/Time: Perform a time-course experiment or a titration of the fragmentation reagent (enzyme or chemical) to determine the optimal conditions for achieving the target fragment size range (typically 150-300 bp for Illumina sequencing).
-
Improve Sample Purity: Contaminants in the RNA sample can inhibit the fragmentation process. Ensure your RNA is clean before proceeding to fragmentation.
-
Issue 3: High GC-content regions are under-represented in the final library.
-
Possible Cause: GC content is a known factor in fragmentation bias, with GC-rich regions often being more resistant to fragmentation.[5] RNA secondary structures are also often more stable in GC-rich regions, exacerbating this issue.
-
Troubleshooting Steps:
-
Choice of Fragmentation Method: Physical fragmentation methods like sonication can sometimes show less sequence bias than enzymatic methods.[7] However, their compatibility with the Keth-seq workflow needs to be carefully evaluated to avoid heating the sample.
-
PCR Amplification Optimization: During the PCR amplification step of library preparation, use a polymerase known to have better performance with GC-rich templates.
-
Bioinformatic Correction: Utilize software tools designed to correct for GC bias in sequencing data. These tools can computationally normalize read counts based on the GC content of genomic regions.
-
Quantitative Data Summary
Due to the novelty of the Keth-seq method, specific quantitative data on fragmentation bias from peer-reviewed publications is limited. The following table provides a general overview of the expected impact of different fragmentation parameters based on established RNA-seq principles.
| Parameter | Condition | Expected Impact on Fragmentation | Potential Bias |
| Incubation Time | Too Short | Larger fragment sizes, incomplete fragmentation | Bias against stable structures |
| Too Long | Smaller fragment sizes, over-fragmentation | Potential for increased random nicking | |
| Enzyme Conc. | Too Low | Incomplete digestion, larger fragments | Stronger structural bias |
| Too High | Over-digestion, smaller fragments | May reduce some sequence-specific bias | |
| Temperature | Too High | Effective fragmentation | Not suitable for Keth-seq (removes adducts) |
| Optimal | Desired fragment size distribution | Inherent sequence and structural bias still present | |
| RNA Quality (RIN) | High (>8) | Uniform fragmentation | Lower 3' end bias |
| Low (<6) | Skewed towards smaller fragments | Significant 3' end bias |
Experimental Protocols & Workflows
Diagram of Keth-seq Library Preparation Workflow
The following diagram illustrates the key steps in the Keth-seq library preparation workflow, highlighting where fragmentation occurs and the potential for bias introduction.
Troubleshooting Logic for Fragmentation Bias
This diagram outlines a decision-making process for troubleshooting fragmentation bias in Keth-seq experiments.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 5. Is there a bias after DNA fragmentation? [ecseq.com]
- 6. The impact of RNA secondary structure on read start locations on the Illumina sequencing platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bias in RNA-seq Library Preparation: Current Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmjggl.caltech.edu [mmjggl.caltech.edu]
- 9. RNA Secondary Structures Regulate Adsorption of Fragments onto Flat Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling of RNA-seq fragment sequence bias reduces systematic errors in transcript abundance estimation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Keth-seq and DMS-seq for RNA Structure Analysis
In the rapidly evolving landscape of RNA biology, understanding the secondary structure of RNA molecules is paramount to elucidating their function in cellular processes and their role in disease. High-throughput sequencing methods coupled with chemical probing have emerged as powerful tools for transcriptome-wide RNA structure analysis. This guide provides a detailed comparison of two prominent techniques: Keth-seq and Dimethyl Sulfate (B86663) sequencing (DMS-seq), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Principle of the Methods
Keth-seq utilizes a novel reagent, N3-kethoxal, which specifically and reversibly labels single-stranded guanine (B1146940) (G) bases at their Watson-Crick face.[1][2][3] This labeling induces stops during reverse transcription, which are then identified by deep sequencing to reveal the locations of unpaired guanines. A key feature of Keth-seq is the reversibility of the this compound modification, allowing for control experiments to ensure the observed signals are specific to the chemical probe.[1][3]
DMS-seq , on the other hand, employs dimethyl sulfate (DMS), a small, cell-permeable chemical that methylates unpaired adenine (B156593) (A) and cytosine (C) bases.[4][5] Similar to Keth-seq, these modifications can be detected as stops or mutations during reverse transcription, depending on the specific variant of the protocol (e.g., DMS-MaPseq), thereby mapping the single-stranded regions of RNA.[6][7]
Quantitative Performance Comparison
A direct comparison of Keth-seq and DMS-seq on human 18S rRNA has shown that Keth-seq achieves a comparable accuracy to DMS-seq, with similar Area Under the Curve (AUC) values in Receiver Operating Characteristic (ROC) analysis.[1] Furthermore, when compared to another widely used method, icSHAPE, Keth-seq demonstrated a higher AUC for the 18S ribosomal RNA model (0.81 for Keth-seq vs. 0.71 for icSHAPE).[1]
| Metric | Keth-seq | DMS-seq | Reference |
| Probed Bases | Guanine (G) | Adenine (A), Cytosine (C) | [1][4][5] |
| Accuracy (AUC on 18S rRNA) | Comparable to DMS-seq; 0.81 vs icSHAPE (0.71) | Comparable to Keth-seq | [1] |
| Resolution | Single-nucleotide | Single-nucleotide | [4][5] |
| Application | In vivo and in vitro | In vivo and in vitro | [1][4][5] |
Experimental Workflows
The experimental workflows for both Keth-seq and DMS-seq involve several key steps from cell treatment to data analysis. The following diagrams illustrate the generalized protocols for each technique.
Detailed Experimental Protocols
Keth-seq Protocol
The following is a generalized protocol for Keth-seq, based on published methods.[1]
-
This compound Labeling:
-
Treat cells with this compound in the culture medium for a short duration (e.g., 10 minutes) at 37°C.[8]
-
-
RNA Extraction:
-
Isolate total RNA from the treated cells using a standard RNA extraction method (e.g., TRIzol).
-
-
Control Sample Preparation (this compound Removal):
-
For a control library, the purified this compound modified RNA is incubated with a high concentration of GTP (e.g., 50 mM) at 37°C for 6 hours or at 95°C for 10 minutes to remove the this compound adducts.[1]
-
-
RNA Fragmentation and Library Preparation:
-
Fragment the RNA to the desired size.
-
Perform reverse transcription. The reverse transcriptase will stall at the this compound-modified guanine bases.
-
Proceed with standard library construction protocols for deep sequencing (e.g., ligation of adapters, PCR amplification).
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Map the sequencing reads to a reference transcriptome.
-
Calculate the reverse transcription stop counts at each nucleotide position to generate a reactivity profile.
-
Use the reactivity profile as constraints for RNA secondary structure prediction algorithms.
-
DMS-seq Protocol
The following is a generalized protocol for DMS-seq, based on published methods.[4][5][7]
-
DMS Treatment:
-
RNA Extraction and Selection:
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription using random hexamers or gene-specific primers.[4][5] The reverse transcriptase will either terminate at the DMS-modified adenine and cytosine bases (in traditional DMS-seq) or introduce mutations (in DMS-MaPseq).[6][7]
-
Ligate adapters and amplify the cDNA to construct sequencing libraries.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries using a high-throughput sequencer.
-
Align the reads to a reference transcriptome.
-
Analyze the data for either reverse transcription termination sites or mutation rates at each A and C position to generate a reactivity profile.
-
Utilize the reactivity data to model RNA secondary structures.
-
Advantages and Limitations
| Technique | Advantages | Limitations |
| Keth-seq | - Specifically probes single-stranded guanines, providing complementary information to A/C-specific probes.[1] - The this compound reagent is reported to be less toxic than DMS.[1] - Reversible labeling allows for robust control experiments.[1][3] - Sensitive for detecting G-quadruplex (rG4) structures.[1] | - Only provides information on guanine accessibility. |
| DMS-seq | - Probes two of the four RNA bases (A and C), providing broad coverage of unpaired regions.[4][5] - DMS is highly cell-permeable, making it effective for in vivo studies.[4][5] - Well-established method with several protocol variations (e.g., DMS-MaPseq) that can provide additional information.[6][7] | - DMS is toxic at high concentrations.[1] - RNA-binding proteins can block DMS modification, potentially leading to false negatives.[4][5] - The library preparation method (e.g., circularization) can introduce biases.[4][5] - Traditional DMS-seq (RT stop-based) can suffer from signal decay and false positives from RNA degradation.[6][7] |
Conclusion
Both Keth-seq and DMS-seq are powerful high-throughput methods for elucidating RNA secondary structure on a transcriptome-wide scale. The choice between the two techniques will depend on the specific research question. Keth-seq offers a unique advantage in its specific probing of guanines and its sensitivity for G-quadruplex structures, with the added benefit of a reversible and less toxic probe. DMS-seq provides broader coverage by probing both adenines and cytosines and is a well-established method with various adaptations. For a comprehensive understanding of RNA structure, a combination of different chemical probing methods, including Keth-seq and DMS-seq, would be the most powerful approach, providing a more complete picture of the RNA structurome.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Seq/DMS-Seq - Enseqlopedia [enseqlopedia.com]
- 5. Structure-Seq/DMS-Seq [illumina.com]
- 6. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 8. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 9. par.nsf.gov [par.nsf.gov]
Mapping Transcription Factor Binding: A Comparative Guide to KAS-seq and ChIP-seq
For researchers, scientists, and drug development professionals navigating the landscape of genomic analysis, selecting the optimal method for mapping transcription factor binding is a critical decision. This guide provides an in-depth, objective comparison of two powerful techniques: Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq). We will delve into their core principles, experimental workflows, and performance metrics, supported by available experimental data, to empower you to make an informed choice for your research needs.
At a Glance: KAS-seq vs. ChIP-seq
| Feature | KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) | ChIP-seq (Chromatin Immunoprecipitation sequencing) |
| Principle | Detects single-stranded DNA (ssDNA) regions, often associated with active transcription, as an indirect measure of transcription factor activity. | Directly maps the in vivo binding sites of a specific protein of interest to DNA through antibody-based immunoprecipitation. |
| Directness of Measurement | Indirect. Infers transcription factor activity from the presence of ssDNA. | Direct. Identifies the physical location of protein-DNA binding. |
| Antibody Requirement | No | Yes, a highly specific antibody against the target protein is essential. |
| Resolution | Similar to ChIP-seq, typically in the range of 200-500 base pairs.[1] | Variable, but can achieve high resolution (tens to hundreds of base pairs).[2] |
| Cell Input | Low, as few as 1,000 cells.[1][3][4] | Typically requires millions of cells, though lower input protocols are emerging. |
| Experimental Time | Rapid, with the initial labeling and enrichment possible in 3-4 hours.[1][2] | More time-consuming, often taking multiple days. |
| Bias | Potential bias towards actively transcribed regions. May not detect binding of factors not associated with transcription initiation/elongation. | Potential biases from antibody quality, cross-linking efficiency, and sonication. |
| Applications | Primarily for profiling active transcription, identifying active enhancers, and studying transcription dynamics.[1][3][4] | Gold standard for mapping the binding sites of transcription factors, histone modifications, and other DNA-binding proteins.[2] |
Principles of the Techniques
KAS-seq: A Window into Transcriptional Activity
KAS-seq is a relatively new technique that provides a snapshot of single-stranded DNA (ssDNA) across the genome.[1][3] The formation of ssDNA is a hallmark of active biological processes, most notably the "transcription bubble" created by RNA polymerase during gene transcription. The core of KAS-seq lies in the use of N3-kethoxal, a chemical that specifically labels guanine (B1146940) bases in ssDNA.[1] These labeled DNA fragments are then biotinylated, enriched, and sequenced.
For the purpose of mapping transcription factor binding, KAS-seq operates on an indirect principle: the binding of an active transcription factor often leads to the recruitment of the transcriptional machinery, including RNA polymerase, which in turn creates a transient ssDNA region that can be detected by KAS-seq. Therefore, a KAS-seq peak at a known transcription factor binding motif can suggest that the factor is not just bound, but is actively engaged in promoting transcription.
ChIP-seq: The Gold Standard for Direct Binding Analysis
ChIP-seq is a widely established and direct method for identifying the genomic locations where a specific protein, such as a transcription factor, is bound.[2] The process begins with cross-linking proteins to DNA within intact cells, effectively freezing the protein-DNA interactions. The chromatin is then sheared into smaller fragments, and an antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the enriched DNA is sequenced, revealing the precise binding sites of the target protein across the genome.
Experimental Workflows
To visualize the distinct experimental procedures of KAS-seq and ChIP-seq, the following diagrams illustrate their key steps.
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
Validating K-seq Results: A Comparative Guide to Permanganate ssDNA-seq
For researchers, scientists, and drug development professionals seeking to validate findings from Kethoxal-assisted single-stranded DNA sequencing (KAS-seq), this guide provides an objective comparison with permanganate-based single-stranded DNA sequencing (ssDNA-seq). This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and includes visualizations to clarify their respective workflows.
Introduction: Probing the Single-Stranded Genome
The study of single-stranded DNA (ssDNA) provides a dynamic snapshot of genomic activity, revealing regions involved in transcription, replication, and the formation of non-canonical DNA structures. KAS-seq has emerged as a robust and sensitive method for mapping ssDNA genome-wide. It utilizes N3-kethoxal to specifically label exposed guanine (B1146940) bases in ssDNA regions.[1][2] This technique is lauded for its high sensitivity, low input requirements, and rapid protocol.[1][2][3]
As with any novel technique, independent validation of KAS-seq findings is crucial. Permanganate (B83412) ssDNA-seq, an established method for detecting ssDNA, offers a valuable tool for such validation. This method relies on the ability of potassium permanganate (KMnO4) to preferentially oxidize unpaired bases, particularly thymine, rendering these sites susceptible to cleavage by S1 nuclease.[4][5] This guide delves into a direct comparison of these two powerful techniques.
Comparative Analysis of KAS-seq and Permanganate ssDNA-seq
KAS-seq and permanganate ssDNA-seq offer distinct advantages and limitations in the genome-wide profiling of ssDNA. A direct comparison reveals differences in sensitivity, resolution, and applicability.
| Feature | KAS-seq | Permanganate ssDNA-seq |
| Principle | Covalent labeling of single-stranded guanine with this compound, followed by biotinylation and enrichment.[1][6] | Oxidation of unpaired bases (primarily thymine) with KMnO4, followed by S1 nuclease digestion of the modified sites.[4][5] |
| Sensitivity | High sensitivity, capable of detecting both strong, localized ssDNA signals (e.g., at promoters) and weaker, broader signals across gene bodies.[7][8] | Good sensitivity for strong signals like promoter melting, but lower sensitivity for detecting weaker and broader ssDNA regions.[7][8] |
| Input Material | Requires low input, as few as 1,000 cells, and is applicable to tissue samples.[1][2][3] | Traditionally requires a large number of cells (~8 x 10^7), although newer protocols like PDAL-Seq have reduced this requirement.[5][9] |
| Protocol Length | The entire protocol can be completed within a single day.[3][6] | Generally a multi-day protocol. |
| Data Analysis | Dedicated bioinformatics pipelines, KAS-pipe and KAS-Analyzer, are available for streamlined data processing and analysis.[1][10][11] | Data analysis pipelines are available, with some user-friendly options integrated into platforms like Galaxy.[12] |
| Detected Structures | Captures ssDNA from various sources including transcription bubbles, enhancers, and non-B DNA structures.[3][7] | Primarily used to map transcription bubbles and various non-B DNA structures.[4][12] |
A key study comparing KAS-seq with a permanganate-based method highlighted that while both techniques effectively identify the strong "promoter melting" signals, KAS-seq demonstrates significantly higher sensitivity in detecting the weaker and more diffuse ssDNA signals present in gene bodies and transcription termination regions.[7][8] This suggests that KAS-seq may provide a more comprehensive view of the entire transcription cycle.
Experimental Workflows
The following diagrams illustrate the key steps in both the KAS-seq and permanganate ssDNA-seq protocols.
Detailed Experimental Protocols
KAS-seq Protocol
This protocol is a summary of established KAS-seq procedures.[1][2][6][8]
-
This compound Labeling:
-
Prepare a 5 mM solution of this compound in pre-warmed cell culture medium.
-
Incubate cells (1-5 million) in the labeling medium for 5-10 minutes at 37°C. For adherent cells, the medium can be added directly to the culture dish.
-
-
Genomic DNA Isolation:
-
Lyse the cells and isolate genomic DNA using a standard kit.
-
-
Biotinylation:
-
Perform a click chemistry reaction to attach a biotin (B1667282) moiety to the this compound-labeled guanines. This typically involves incubating the DNA with a biotin-azide conjugate.
-
-
DNA Fragmentation:
-
Fragment the biotinylated DNA to a suitable size for sequencing, typically through sonication or enzymatic digestion.
-
-
Streptavidin Pulldown:
-
Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.
-
-
Library Preparation:
-
Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments to generate a sequencing library.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Permanganate ssDNA-seq (ssDNA-Seq) Protocol
This protocol is based on the original ssDNA-Seq method.[4] Note that updated versions like PDAL-Seq have been developed to improve efficiency and reduce input requirements.[5]
-
KMnO4 Treatment:
-
Resuspend cells (approximately 8 x 10^7) in a buffer containing 15 mM Tris-HCl (pH 7.5), 60 mM KCl, 15 mM NaCl, 5 mM MgCl2, and 300 mM sucrose.
-
Treat the cells with 40 mM KMnO4 for 70 seconds at 37°C.
-
Quench the reaction by adding a solution containing EDTA, β-mercaptoethanol, and SDS.
-
-
Genomic DNA Isolation and Purification:
-
Treat the lysate with RNase and Proteinase K to remove RNA and protein.
-
Isolate the genomic DNA.
-
-
S1 Nuclease Digestion:
-
Digest the KMnO4-treated DNA with S1 nuclease to create double-stranded breaks at the sites of oxidized bases.
-
-
Biotinylation of Cleaved Ends:
-
Label the ends of the S1-digested DNA fragments with biotin using terminal deoxynucleotidyl transferase (TdT).
-
-
Enrichment of Biotinylated Fragments:
-
Sonicate the DNA to an appropriate size.
-
Enrich the biotinylated fragments using streptavidin beads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA fragments and perform high-throughput sequencing.
-
Conclusion
Both KAS-seq and permanganate ssDNA-seq are valuable techniques for the genome-wide analysis of single-stranded DNA. KAS-seq offers superior sensitivity, particularly for detecting the subtle and widespread ssDNA signals associated with transcription elongation, and benefits from a faster protocol and lower input material requirements.[3][7][8] Permanganate ssDNA-seq, while traditionally requiring more starting material, provides a well-established method for validating the strong ssDNA signals identified by KAS-seq, particularly at regulatory regions like promoters. The choice of method will depend on the specific research question, available resources, and the desired depth of ssDNA landscape exploration. For comprehensive validation of KAS-seq results, permanganate ssDNA-seq can serve as a reliable orthogonal approach.
References
- 1. researchgate.net [researchgate.net]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Permanganate/S1 nuclease footprinting reveals non-B DNA structures with regulatory potential across a mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 7. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Profiling of Endogenous Single-Stranded DNA Using the SSiNGLe-P1 Method | MDPI [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. KAS-Analyzer: a novel computational framework for exploring KAS-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo detection of DNA secondary structures using permanganate/S1 footprinting with direct adapter ligation and sequencing (PDAL-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
Keth-seq vs. SHAPE-MaP: A Comparative Guide to RNA Structure Probing
For researchers, scientists, and drug development professionals navigating the landscape of RNA structure analysis, choosing the optimal probing methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques: Keth-seq and SHAPE-MaP, offering insights into their respective principles, experimental workflows, and performance based on available data.
At the heart of understanding RNA function lies the intricate architecture of its secondary and tertiary structures. Keth-seq and SHAPE-MaP are powerful high-throughput methods that provide nucleotide-resolution information about RNA structure, both in vitro and within the complex environment of a living cell. While both aim to elucidate the structural landscape of RNA, they employ distinct chemical probes and detection strategies, leading to differences in their specificity, readout, and applicability.
At a Glance: Keth-seq vs. SHAPE-MaP
| Feature | Keth-seq | SHAPE-MaP |
| Probing Reagent | N3-kethoxal | Electrophilic acylating agents (e.g., 1M7, NMIA, NAI) |
| Target Nucleotide | Single-stranded Guanine (B1146940) (G) | Flexible nucleotides (all four bases: A, U, G, C) |
| Modification Site | N1 and N2 positions of guanine | 2'-hydroxyl group of the ribose sugar |
| Detection Method | Reverse transcription stops | Mutational profiling (read-through with misincorporation) |
| Primary Readout | Truncated cDNA fragments | Mutations in the cDNA sequence |
| Specificity | Specific to single-stranded guanines | Broadly targets flexible, unpaired nucleotides |
| In Vivo Application | Yes | Yes |
| Key Advantage | High specificity for guanines, useful for probing G-quadruplexes | Probes all four nucleotides, providing a more comprehensive view of single-stranded regions |
Delving Deeper: Principles and Performance
Keth-seq: Targeting Guanine in Single-Stranded Regions
Keth-seq utilizes the chemical probe this compound, which selectively reacts with the N1 and N2 positions of guanine bases that are not engaged in Watson-Crick base pairing.[1] This modification creates a bulky adduct on the guanine base, which effectively stalls the reverse transcriptase enzyme during cDNA synthesis. The resulting truncated cDNA fragments are then sequenced, and the positions of the stops reveal the locations of accessible guanine residues. A key feature of Keth-seq is the reversibility of the kethoxal (B1673598) modification, allowing for control experiments.[1]
One of the notable strengths of Keth-seq is its high specificity for guanine, which makes it a valuable tool for studying specific RNA structural motifs rich in this nucleotide, such as G-quadruplexes (rG4s).[1]
SHAPE-MaP: A Broader View of RNA Flexibility
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer extension and Mutational profiling) employs a class of electrophilic reagents, such as 1M7, NMIA, or NAI, that acylate the 2'-hydroxyl group of the ribose sugar.[2][3][4] This modification occurs preferentially at conformationally flexible nucleotides, which are typically found in single-stranded regions or dynamic helical junctions.
Unlike the reverse transcription stops induced by Keth-seq adducts, the 2'-O-adducts in SHAPE-MaP are read through by a modified reverse transcriptase. This read-through, however, is not always faithful, and the enzyme often misincorporates a nucleotide opposite the modified base.[2] These induced mutations are then identified by high-throughput sequencing, providing a "mutational profile" that reflects the flexibility of each nucleotide in the RNA. A significant advantage of SHAPE-MaP is its ability to probe the structure of all four nucleotides, offering a more complete picture of single-stranded regions throughout the transcriptome.[2]
Quantitative Performance Comparison
Direct quantitative comparisons between Keth-seq and SHAPE-MaP are limited in the literature. However, a study comparing Keth-seq to icSHAPE (a related SHAPE-based method) on the well-structured 18S ribosomal RNA provides valuable insights. The accuracy of these methods in predicting the known secondary structure was evaluated using the Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) plot.
| Performance Metric | Keth-seq | icSHAPE (as a proxy for SHAPE-MaP) | Reference |
| AUC for 18S rRNA structure prediction | 0.81 | 0.71 | [1] |
This data suggests that for the specific case of the 18S rRNA, Keth-seq demonstrated a higher accuracy in recapitulating the known structure compared to icSHAPE.[1] It is important to note that performance can vary depending on the specific RNA and the biological context.
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for Keth-seq and SHAPE-MaP.
Detailed Experimental Protocols
Keth-seq Protocol
The following is a generalized protocol for Keth-seq, based on published methods.[1]
-
RNA Preparation:
-
For in vitro experiments, the RNA of interest is transcribed and purified.
-
For in vivo experiments, cells are cultured to the desired density.
-
-
This compound Probing:
-
In vitro: Purified RNA is refolded in an appropriate buffer and then treated with this compound.
-
In vivo: this compound is added directly to the cell culture medium and incubated for a short period.
-
-
RNA Isolation: Total RNA is extracted from the cells or the in vitro reaction using a standard RNA purification method. It is crucial to perform DNase treatment to remove any contaminating genomic DNA.
-
Reverse Transcription:
-
Primer annealing is performed using either random hexamers or gene-specific primers.
-
Reverse transcription is carried out using a reverse transcriptase. The enzyme will stall at the sites of this compound adducts on guanine bases.
-
-
Library Preparation and Sequencing:
-
The resulting cDNA fragments are purified.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The library is amplified by PCR and then subjected to high-throughput sequencing.
-
-
Data Analysis:
-
Sequencing reads are aligned to a reference transcriptome.
-
The 5' ends of the reads, which correspond to the reverse transcription stop sites, are mapped.
-
The frequency of stops at each guanine residue is calculated and normalized to generate a reactivity profile.
-
This profile is then used as a constraint in RNA secondary structure prediction software.
-
SHAPE-MaP Protocol
The following is a generalized protocol for SHAPE-MaP, based on published methods.[2][3]
-
RNA Preparation:
-
In vitro: The RNA of interest is transcribed and purified.
-
In vivo: Cells are grown to the desired confluence.
-
-
SHAPE Reagent Probing:
-
In vitro: The purified RNA is folded in a suitable buffer and then treated with a SHAPE reagent (e.g., 1M7). A no-reagent (DMSO) control is also prepared.
-
In vivo: The SHAPE reagent is added to the cell culture medium and incubated for a brief period. A no-reagent control is processed in parallel.
-
-
RNA Isolation: Total RNA is isolated from the cells or the in vitro reaction. Rigorous DNase treatment is essential.
-
Mutational Profiling Reverse Transcription:
-
Primers (random or gene-specific) are annealed to the RNA.
-
Reverse transcription is performed using a modified protocol that includes MnCl2, which promotes the reverse transcriptase to read through the SHAPE adducts and introduce mutations.
-
-
Library Preparation and Sequencing:
-
The synthesized cDNA is used as a template for second-strand synthesis or PCR amplification.
-
Sequencing libraries are constructed and subjected to high-throughput sequencing.
-
-
Data Analysis:
-
Sequencing reads are aligned to a reference genome or transcriptome.
-
The frequency of mutations at each nucleotide position is calculated for both the SHAPE-treated and control samples.
-
The background mutation rate (from the no-reagent control) is subtracted from the SHAPE-induced mutation rate.
-
The resulting reactivity profile is normalized and used as constraints for RNA secondary structure modeling using software like ShapeMapper.[2]
-
Conclusion: Choosing the Right Tool for the Job
Both Keth-seq and SHAPE-MaP are powerful and versatile techniques for elucidating RNA structure at high resolution. The choice between them will largely depend on the specific research question and the nature of the RNA being studied.
-
Keth-seq is the method of choice when the primary interest lies in the accessibility of guanine residues or in the study of G-rich motifs like G-quadruplexes. Its high specificity can be a significant advantage in these contexts.
-
SHAPE-MaP offers a more comprehensive view of RNA structure by probing the flexibility of all four nucleotides. This makes it a more general tool for transcriptome-wide structure mapping and for identifying single-stranded regions that may be involved in protein binding or other interactions.
As RNA structure probing technologies continue to evolve, the integration of data from multiple complementary methods, including Keth-seq and SHAPE-MaP, will likely provide the most complete and accurate picture of the dynamic and functionally critical world of the RNA structurome.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate RNA Structure Mapping with SHAPE-MaP | eSHAPE [eclipsebio.com]
Cross-Validation of KAS-seq Data with ATAC-seq Peaks: A Comparative Guide
In the rapidly evolving landscape of genomics, researchers are continually seeking more precise and comprehensive methods to understand the intricate mechanisms of gene regulation. Two powerful techniques, KAS-seq (kethoxal-assisted single-stranded DNA sequencing) and ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), have emerged as key tools for probing different, yet complementary, aspects of the genome's functional state. This guide provides an objective comparison of KAS-seq and ATAC-seq, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and applying these methods.
KAS-seq is a sensitive method that captures a snapshot of single-stranded DNA (ssDNA) genome-wide.[1][2][3][4] The formation of ssDNA is intrinsically linked to dynamic processes such as active transcription, where the DNA double helix is unwound.[1][2] Therefore, KAS-seq provides a direct measure of transcriptional activity.[1][2][3] In contrast, ATAC-seq identifies regions of open chromatin, which are accessible to regulatory factors like transcription factors.[5][6][7] These accessible regions, or "peaks," often correspond to regulatory elements such as promoters and enhancers.[6][8]
The cross-validation of data from these two techniques offers a more nuanced view of gene regulation by correlating transcriptional activity with the accessibility of regulatory elements. Recent advancements have even led to the development of KAS-ATAC-seq, a method that simultaneously captures both ssDNA and accessible chromatin information from the same DNA fragments.[9][10][11][12]
Quantitative Data Comparison
The correlation between KAS-seq and ATAC-seq signals provides insights into the relationship between chromatin accessibility and active transcription. Studies have shown a significant overlap between the peaks identified by both methods, particularly at transcription start sites (TSSs).[1] However, each technique also identifies unique regions, highlighting their distinct yet complementary nature.
| Metric | KAS-seq | ATAC-seq | KAS-ATAC-seq | Source |
| Primary Target | Single-stranded DNA (ssDNA) | Open chromatin regions | Simultaneously accessible and single-stranded DNA | [1][5][9] |
| Biological Insight | Direct measure of active transcription | Potential regulatory regions (promoters, enhancers) | Correlation of chromatin accessibility with active transcription | [2][6][10] |
| Peak Distribution | Enriched at TSSs, gene bodies, and enhancers with active transcription | Enriched at promoters, enhancers, and other regulatory elements | Enriched at active TSSs and transcribed enhancers | [1][10][13] |
| Peak Overlap (TSS +/- 2kb) | High degree of overlap with ATAC-seq peaks at TSSs | High degree of overlap with KAS-seq peaks at TSSs | Inherently captures overlapping signals | [1] |
| Correlation with Active Transcription | High | Moderate to High (infers activity) | High (directly measures both) | [1][13] |
Experimental Protocols
KAS-seq Protocol
The KAS-seq protocol involves the in-cell labeling of ssDNA using this compound, a chemical that specifically reacts with guanine (B1146940) bases in ssDNA.[1][2][14] This is followed by the isolation of genomic DNA, biotinylation of the labeled ssDNA via click chemistry, and enrichment of these fragments for next-generation sequencing.[1][2][4]
Key Steps:
-
This compound Labeling: Live cells are incubated with this compound, which covalently modifies guanines in ssDNA regions.[14]
-
Genomic DNA Isolation: Standard protocols are used to extract genomic DNA.
-
Biotinylation: The azide (B81097) group on the this compound is "clicked" to a biotin-alkyne molecule, attaching a biotin (B1667282) tag to the labeled ssDNA.[14]
-
DNA Fragmentation: The genomic DNA is fragmented by sonication or enzymatic digestion.[1]
-
Affinity Purification: Biotinylated DNA fragments are captured using streptavidin beads.[1]
-
Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library for high-throughput sequencing.[1]
ATAC-seq Protocol
ATAC-seq utilizes a hyperactive Tn5 transposase to simultaneously fragment accessible chromatin regions and ligate sequencing adapters to the ends of these fragments in a process called "tagmentation".[5][7][15]
Key Steps:
-
Cell Lysis: Nuclei are isolated from cells using a gentle lysis buffer.[16][17]
-
Tagmentation: The isolated nuclei are incubated with the Tn5 transposase, which cuts and ligates adapters into open chromatin regions.[7][17]
-
DNA Purification: The tagmented DNA is purified to remove proteins and other cellular components.[16][17]
-
PCR Amplification: The adapter-ligated DNA fragments are amplified by PCR to generate a sequencing library.[17]
-
Library Purification and Sequencing: The amplified library is purified and subjected to high-throughput sequencing.[17]
Visualizing the Workflows and Their Relationship
To better understand the methodologies and the relationship between the data they generate, the following diagrams illustrate the experimental workflows and the logical connection in their cross-validation.
Caption: KAS-seq Experimental Workflow.
Caption: ATAC-seq Experimental Workflow.
Caption: KAS-seq and ATAC-seq Data Cross-Validation Logic.
Conclusion
KAS-seq and ATAC-seq are powerful, yet distinct, methodologies for exploring the functional landscape of the genome. While ATAC-seq provides a map of potential regulatory regions by identifying accessible chromatin, KAS-seq offers a direct readout of transcriptional activity by targeting ssDNA. The cross-validation of their respective datasets allows for a more comprehensive understanding of gene regulation, enabling the identification of actively transcribed regulatory elements. The emergence of integrated methods like KAS-ATAC-seq further underscores the synergy between these two approaches, paving the way for deeper insights into the dynamic interplay between chromatin structure and gene expression in health and disease.
References
- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Approaches for ATAC-seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to ATAC-seq [novogene.com]
- 7. ATAC-seq - Wikipedia [en.wikipedia.org]
- 8. How to Interpret ATAC-Seq Data - CD Genomics [cd-genomics.com]
- 9. KAS-ATAC reveals the genome-wide single-stranded accessible chromatin landscape of the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 15. bio-protocol.org [bio-protocol.org]
- 16. research.stowers.org [research.stowers.org]
- 17. med.upenn.edu [med.upenn.edu]
Validating Keth-seq Identified RNA Structures with Enzymatic Probing: A Comparative Guide
The landscape of RNA structure analysis is rapidly evolving, providing researchers with an expanding toolkit to unravel the complex architectures of RNA molecules. Keth-seq, a chemical probing method that specifically targets single-stranded guanine (B1146940) residues, has emerged as a powerful technique for transcriptome-wide RNA structure mapping. However, like all high-throughput methods, validation of its findings is crucial for robust structural inference. Enzymatic probing offers a classic and reliable approach for such validation. This guide provides an objective comparison between Keth-seq and enzymatic probing, supported by experimental data and detailed protocols, to aid researchers in designing their RNA structure validation strategies.
Performance Comparison: Keth-seq vs. Enzymatic Probing and Other Chemical Probes
To provide a comprehensive overview, the following table compares the key features of Keth-seq, enzymatic probing, and two other widely used chemical probing techniques: SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) and DMS-seq (Dimethyl Sulfate sequencing).
| Feature | Keth-seq | Enzymatic Probing | SHAPE-MaP | DMS-seq |
| Principle | Covalent modification of the N1 and N2 positions of guanine in single-stranded regions by N3-kethoxal, leading to reverse transcription stops.[1] | Cleavage of the phosphodiester backbone by structure-sensitive nucleases.[2] | Acylation of the 2'-hydroxyl group of flexible nucleotides, detected as mutations during reverse transcription.[3][4] | Methylation of the N1 of adenine (B156593) and N3 of cytosine in single-stranded regions, causing reverse transcription termination or mutations.[3][5] |
| Target Nucleotide(s) | Guanine (G)[1][6] | Varies by enzyme: RNase T1 (unpaired G), RNase A (unpaired C, U), RNase V1 (paired regions), S1 Nuclease (unpaired regions).[7] | All four nucleotides (A, U, G, C), probes backbone flexibility.[3] | Adenine (A) and Cytosine (C)[5] |
| In Vivo Application | Yes[1][6] | Limited, due to enzyme delivery challenges. | Yes[3] | Yes[3][4] |
| Resolution | Single nucleotide | Single nucleotide | Single nucleotide | Single nucleotide |
| Throughput | High (Transcriptome-wide) | Low to Medium | High (Transcriptome-wide) | High (Transcriptome-wide) |
| Advantages | - Specific for guanine, useful for studying G-quadruplexes.- Reversible labeling.- Applicable in living cells.[1][8] | - Well-established and straightforward.- Provides information on both single- and double-stranded regions (with different enzymes).[2][9] | - Probes all four nucleotides.- Provides information on local nucleotide dynamics.[10] | - Small chemical probe with good cell permeability.- Well-established for in vivo studies.[3] |
| Limitations | - Only probes guanine.- Potential for sequence context bias. | - Enzymes can be bulky, leading to steric hindrance.- Limited applicability in vivo.- Lower throughput. | - Reagents can be unstable.- Can be influenced by protein binding to RNA.[5] | - Primarily modifies A and C.- DMS is toxic.[1] |
Experimental Protocols
Keth-seq Experimental Workflow
The Keth-seq protocol involves the treatment of RNA with this compound, followed by library preparation and high-throughput sequencing. The workflow is designed to identify single-stranded guanine residues, which are modified by this compound, causing a stall in reverse transcription.
Diagram of the Keth-seq Experimental Workflow:
Caption: Keth-seq experimental workflow from RNA labeling to structure modeling.
Methodology:
-
This compound Treatment:
-
RNA Isolation and Biotinylation: Total RNA is extracted from the treated cells or from the in vitro reaction. The azide (B81097) group on the this compound adduct is then biotinylated via a copper-free click chemistry reaction.[1]
-
Enrichment and Library Preparation: The biotinylated RNA fragments are enriched using streptavidin beads. Following enrichment, standard library preparation protocols for high-throughput sequencing are performed, including fragmentation, adapter ligation, and reverse transcription.
-
Sequencing and Data Analysis: The prepared libraries are sequenced. The sequencing reads are then mapped to a reference transcriptome. The positions where reverse transcription terminated are identified, corresponding to the locations of this compound modification on single-stranded guanines. This information is then used to constrain computational models for RNA secondary structure prediction.
Enzymatic Probing Experimental Workflow
Enzymatic probing utilizes nucleases that selectively cleave RNA based on its structure. The resulting cleavage products are then analyzed to infer the locations of single-stranded and double-stranded regions.
Diagram of the Enzymatic Probing Experimental Workflow:
Caption: Enzymatic probing workflow from RNA labeling to cleavage site mapping.
Methodology:
-
RNA Preparation and Labeling: The RNA of interest is transcribed in vitro and typically labeled at the 5' end with a radioactive isotope (e.g., ³²P).
-
RNA Refolding: The labeled RNA is denatured and then refolded in a buffer that promotes the formation of its native structure.
-
Partial Enzymatic Digestion: The refolded RNA is subjected to partial digestion with a structure-specific nuclease under optimized conditions to ensure, on average, no more than one cleavage event per RNA molecule.[9] A panel of enzymes is often used in parallel experiments:
-
RNase T1: Cleaves after single-stranded guanine residues.[7]
-
RNase A: Cleaves after single-stranded cytosine and uracil (B121893) residues.
-
Nuclease S1: Cleaves in single-stranded regions.[7]
-
RNase V1: Cleaves in double-stranded or helical regions.[7]
-
-
Gel Electrophoresis and Analysis: The cleavage products are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to a phosphor screen or X-ray film for autoradiography. The resulting ladder of bands indicates the positions of nuclease cleavage, which are then mapped onto the RNA sequence to infer the secondary structure.
Logical Relationship for Validation
The validation of Keth-seq data with enzymatic probing follows a logical workflow where the high-throughput, guanine-specific information from Keth-seq is confirmed and complemented by the lower-throughput, but mechanistically different, enzymatic approach.
Diagram of the Validation Logic:
Caption: Logical workflow for validating Keth-seq data with enzymatic probing.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA Structural Analysis by Enzymatic Digestion | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput Determination of RNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
KAS-seq and Nascent RNA Sequencing: A Comparative Guide for Transcriptional Activity Profiling
For researchers, scientists, and drug development professionals, understanding the nuances of transcriptional regulation is paramount. This guide provides an objective comparison of KAS-seq (kethoxal-assisted single-stranded DNA sequencing) with established nascent RNA sequencing techniques, offering insights into their respective methodologies, performance, and applications in capturing the dynamic landscape of gene expression.
At the heart of gene regulation lies the process of transcription, where DNA is transcribed into RNA. Measuring this activity in real-time provides a direct readout of a cell's response to various stimuli and its functional state. KAS-seq has emerged as a robust method for profiling transcription by detecting the transient single-stranded DNA (ssDNA) bubbles formed by actively transcribing RNA polymerases.[1][2] This guide delves into a detailed comparison of KAS-seq with prominent nascent RNA sequencing methods, such as GRO-seq and PRO-seq, to aid researchers in selecting the most appropriate technique for their experimental needs.
Experimental Workflows: A Visual Comparison
To better understand the fundamental differences in methodology, the following diagrams illustrate the experimental workflows of KAS-seq and a representative nascent RNA sequencing technique, PRO-seq.
References
A Comparative Guide to Alternative Probes for Single-Stranded DNA Mapping
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative probes for the detection and mapping of single-stranded DNA (ssDNA). Understanding the performance of these tools is critical for applications ranging from diagnostics to fundamental research in molecular biology. This document outlines the performance of various probes, supported by experimental data, and provides detailed protocols for their use.
I. Performance Comparison of ssDNA Probes
The selection of an appropriate ssDNA probe depends on factors such as sensitivity, specificity, cost, and the experimental context. The following table summarizes the key quantitative performance metrics of several alternative probes.
| Probe Type | Principle | Limit of Detection (LOD) | Mismatch Discrimination | Throughput | Key Advantages | Key Disadvantages |
| Fluorescent Probes | ||||||
| Fluorescent SSB | Binds to ssDNA, causing a change in fluorescence. | Nanomolar range[1] | Low | High | Real-time detection, simple assay format.[1] | Indirect detection, potential for non-specific binding. |
| Molecular Beacons | Hairpin-shaped probe that fluoresces upon hybridization to the target. | Picomolar to nanomolar range | High (single nucleotide mismatch). | Moderate to High | High specificity, real-time detection in homogenous solution. | Complex design, susceptible to nuclease degradation. |
| Gold Nanoparticle (AuNP) Probes | Hybridization-induced aggregation or disaggregation of AuNPs, leading to a colorimetric or fluorescence change. | Attomolar range (with amplification)[2] | Moderate to High | High | High sensitivity, visual detection possible.[2] | Can be complex to synthesize and stabilize. |
| Nucleic Acid Analogs | ||||||
| Peptide Nucleic Acid (PNA) Probes | Neutral backbone allows for strong and specific binding to ssDNA.[3][4] | Picomolar to nanomolar range | Very High (ΔTm of 15-20°C for a single mismatch).[5][6] | Moderate | High stability, resistant to nucleases and proteases, excellent specificity.[3][4] | Higher cost, more complex synthesis. |
| Locked Nucleic Acid (LNA) Probes | "Locked" ribose conformation increases binding affinity and specificity.[7] | Nanomolar range[8] | Very High (ΔTm increase of up to 8°C per LNA modification for mismatch discrimination).[7] | Moderate | High thermal stability, excellent mismatch discrimination, can be used in shorter probes.[7][9][10] | Higher cost than standard DNA probes. |
| Electrochemical Probes | ||||||
| Redox-labeled ssDNA | Hybridization event alters the electrochemical signal of a redox reporter. | Femtomolar to picomolar range.[11][12][13][14] | High | High | High sensitivity, low instrumentation cost, reusable sensors. | Surface modification can be complex, susceptible to non-specific adsorption. |
II. Experimental Protocols
A. Fluorescent Single-Stranded DNA Binding (SSB) Protein Assay for Helicase Activity
This protocol describes a real-time assay to monitor DNA unwinding by helicases using a fluorescently labeled SSB protein.
Materials:
-
Purified fluorescently labeled SSB protein (e.g., DCC-SSB)[1]
-
Purified helicase enzyme
-
DNA substrate (e.g., plasmid DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl)[1]
-
ATP
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a fluorometer cuvette containing the assay buffer, DNA substrate, and fluorescently labeled SSB protein.
-
Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).[1]
-
Initiate the reaction by adding the helicase enzyme and ATP.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates the generation of ssDNA as the helicase unwinds the dsDNA, allowing the fluorescent SSB to bind.
-
Calibrate the fluorescence signal to the amount of ssDNA by measuring the fluorescence of known concentrations of ssDNA with the labeled SSB.
B. In Situ Hybridization (ISH) with Peptide Nucleic Acid (PNA) Probes
This protocol outlines the general steps for performing fluorescence in situ hybridization (FISH) using PNA probes to detect specific ssDNA sequences in fixed cells or tissues.
Materials:
-
Fluorophore-labeled PNA probe
-
Microscope slides with fixed cells or tissue sections
-
Hybridization buffer (e.g., containing formamide, dextran (B179266) sulfate, and salts)[4][15]
-
Wash solutions (e.g., SSC buffer with Tween-20)[16]
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Pretreatment: Deparaffinize and rehydrate tissue sections if necessary. Perform antigen retrieval or protease digestion to unmask the target ssDNA.
-
Probe Preparation: Dilute the PNA probe in the hybridization buffer to the desired concentration (e.g., 200 nM).[17]
-
Denaturation: Denature the cellular DNA by heating the slides (e.g., at 80-85°C for 5-10 minutes).[4][17]
-
Hybridization: Apply the PNA probe solution to the slides, cover with a coverslip, and incubate at room temperature or a slightly elevated temperature for 1-3 hours in a humidified chamber.
-
Washing: Remove the coverslips and wash the slides with stringent wash buffers to remove unbound and non-specifically bound probes.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Visualization: Mount the slides with antifade medium and visualize the fluorescent signals using a fluorescence microscope.
C. Electrochemical Detection of ssDNA
This protocol provides a general framework for the electrochemical detection of ssDNA using a redox-labeled probe immobilized on an electrode surface.
Materials:
-
Working electrode (e.g., gold or glassy carbon electrode)
-
Redox-labeled ssDNA probe with a terminal thiol group for immobilization
-
Target ssDNA
-
Hybridization buffer
-
Electrochemical workstation (potentiostat)
Procedure:
-
Electrode Preparation: Clean and prepare the working electrode surface.
-
Probe Immobilization: Incubate the electrode in a solution containing the thiol-modified, redox-labeled ssDNA probe to allow for self-assembly of the probe onto the electrode surface.
-
Baseline Measurement: Record the baseline electrochemical signal (e.g., via cyclic voltammetry or differential pulse voltammetry) of the immobilized probe in the hybridization buffer.
-
Hybridization: Incubate the electrode with the sample containing the target ssDNA to allow for hybridization.
-
Signal Measurement: After hybridization, wash the electrode and record the electrochemical signal again. A change in the signal (e.g., a decrease in peak current) indicates the presence of the target ssDNA due to conformational changes of the probe upon hybridization, which alters the distance between the redox label and the electrode surface.
III. Visualizing the Mechanisms and Workflows
A. Molecular Beacon Signaling Pathway
Caption: Mechanism of a molecular beacon probe.
B. Experimental Workflow for PNA-FISH
Caption: Experimental workflow for PNA-FISH.
C. Principle of Electrochemical ssDNA Detection
Caption: Principle of electrochemical ssDNA detection.
References
- 1. Fluorescent Single-Stranded DNA Binding Protein as a Probe for Sensitive, Real-Time Assays of Helicase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: CMN Weekly (19 December 2025) - Your Weekly CRISPR Medicine News - CRISPR Medicine [crisprmedicinenews.com]
- 3. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamics of sequence-specific binding of PNA to DNA. | Semantic Scholar [semanticscholar.org]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. idtdna.com [idtdna.com]
- 10. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. Advances in Electrochemical Biosensor Technologies for the Detection of Nucleic Acid Breast Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A DNA Electrochemical Sensor via Terminal Protection of Small-Molecule-Linked DNA for Highly Sensitive Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in electrochemical assessment of DNA based on nanostructured sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 16. pnabio.com [pnabio.com]
- 17. eurogentec.com [eurogentec.com]
Benchmarking KAS-seq Against GRO-seq for Transcription Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of transcriptional analysis, the ability to accurately map and quantify nascent RNA is paramount to understanding gene regulation. For years, Global Run-on Sequencing (GRO-seq) has been a cornerstone technique for identifying the position and orientation of actively transcribing RNA polymerases. However, the emergence of Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) presents a novel and powerful alternative. This guide provides an objective, data-driven comparison of KAS-seq and GRO-seq, offering insights into their respective methodologies, performance, and applications to aid researchers in selecting the optimal approach for their experimental needs.
At a Glance: KAS-seq vs. GRO-seq
| Feature | KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) | GRO-seq (Global Run-on Sequencing) |
| Principle | Directly labels and captures transient single-stranded DNA (ssDNA) in "transcription bubbles" formed by active RNA polymerases.[1][2] | Measures nascent RNA by incorporating labeled nucleotides during a nuclear run-on reaction.[3][4][5][6][7] |
| Primary Target | Single-stranded DNA (ssDNA) | Nascent RNA |
| Cellular State | In situ labeling in live cells.[1][8][9] | Requires isolation of nuclei.[3][10] |
| Input Requirement | As few as 1,000 cells.[1][2][8][9][11] | Typically requires millions of cells (in the 10^7 range).[10] |
| Temporal Resolution | High, with labeling times as short as 5-10 minutes.[1][8][9] | Can capture rapid transcriptional changes.[5] |
| Resolution | High, maps ssDNA regions with high sensitivity.[11] | Typically 30-100 nucleotides.[3][12] |
| Protocol Length | The entire protocol can be completed within a day.[1][13] | Laborious and time-consuming.[10] |
| Applications | Profiling dynamics of Pol II, enhancers, Pol I, and Pol III activity; mapping non-canonical DNA structures.[1][8][11] | Mapping transcriptionally engaged RNA polymerases, determining relative transcription activity, detecting sense and antisense transcription, and identifying enhancer RNAs.[3][4][14] |
Quantitative Performance Comparison
Direct, side-by-side quantitative benchmarking of KAS-seq and GRO-seq in a single study is still emerging in the literature. However, existing studies provide valuable data on the correlation of each method with other established techniques for measuring transcription, such as RNA Polymerase II (Pol II) ChIP-seq and nascent RNA-seq (4SU-seq).
Correlation with Other Transcription Analysis Methods in HEK293T cells:
| KAS-seq | Pol II ChIP-seq | GRO-seq | 4SU-seq | |
| KAS-seq | 1.00 | |||
| Pol II ChIP-seq | 0.81 | 1.00 | ||
| GRO-seq | 0.73 | 0.72 | 1.00 | |
| 4SU-seq | 0.65 | 0.65 | 0.75 | 1.00 |
Data represents Pearson correlation coefficients of read density on gene-coding regions.
Key Observations:
-
KAS-seq shows a strong positive correlation with Pol II ChIP-seq (Pearson r = 0.81), indicating that the detected ssDNA regions are indeed associated with the presence of RNA polymerase II.[1]
-
The correlation between KAS-seq and GRO-seq is also positive (Pearson r = 0.73), suggesting that both methods capture related aspects of active transcription.[1]
-
KAS-seq demonstrates a higher termination index compared to Pol II ChIP-seq and GRO-seq, suggesting it may be more sensitive in detecting Pol II accumulation downstream of transcription end sites.[1]
-
In identifying transcribed enhancers, KAS-seq has been shown to identify a larger number of sites compared to GRO-seq and NET-CAGE in HepG2 cells.[15]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for evaluating the feasibility and potential challenges of implementing these techniques.
KAS-seq Experimental Workflow
KAS-seq provides a direct snapshot of transcriptional activity by capturing the transiently unwound single-stranded DNA (ssDNA) within transcription bubbles.[1][2] The core of this technique is the use of this compound, an azide-containing derivative of kethoxal, which rapidly and specifically reacts with guanine (B1146940) bases in ssDNA within live cells.[8][9]
Key Steps:
-
This compound Labeling: Live cells or tissues are incubated with this compound for a short period (e.g., 5-10 minutes at 37°C).[8][9][13]
-
Genomic DNA Isolation: Standard protocols are used to isolate genomic DNA from the labeled cells.
-
Biotinylation: The azide (B81097) group on the this compound-labeled guanines is biotinylated via copper-free click chemistry.[8][9]
-
DNA Fragmentation: The biotinylated genomic DNA is fragmented, typically by sonication or enzymatic methods like Tn5 transposition.[1]
-
Affinity Pulldown: Streptavidin-coated magnetic beads are used to enrich for the biotinylated DNA fragments (i.e., the regions that were single-stranded).
-
Library Preparation: The enriched DNA fragments are used to construct a sequencing library.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to a reference genome to identify the locations of ssDNA.[8] A dedicated analysis pipeline, KAS-pipe, is available.[8][9]
Diagram of KAS-seq Workflow:
Caption: KAS-seq experimental workflow.
GRO-seq Experimental Workflow
GRO-seq provides a genome-wide map of transcriptionally engaged RNA polymerases by capturing nascent RNA transcripts.[3][4] The technique involves a nuclear run-on assay where isolated nuclei are incubated with labeled nucleotides, which are incorporated into the 3' end of elongating RNA transcripts.[3][5]
Key Steps:
-
Nuclei Isolation: Nuclei are isolated from cells, and ongoing transcription is halted by keeping them at a low temperature.[10]
-
Nuclear Run-on: The isolated nuclei are incubated in a reaction mixture containing 5-Bromouridine 5'-triphosphate (Br-UTP). Active RNA polymerases will incorporate Br-UTP into the nascent RNA.[3][10]
-
RNA Extraction: Total RNA is extracted from the nuclei.
-
Immunoprecipitation: The Br-UTP-labeled nascent RNA is specifically enriched using antibodies against BrdU.[3]
-
RNA Fragmentation and Library Preparation: The enriched nascent RNA is fragmented, and adapters are ligated to prepare a sequencing library. This typically involves reverse transcription to cDNA.[3]
-
Sequencing and Data Analysis: The cDNA library is sequenced, and the reads are mapped to a reference genome to determine the location and orientation of actively transcribing polymerases.[14]
Diagram of GRO-seq Workflow:
Caption: GRO-seq experimental workflow.
Advantages and Disadvantages
KAS-seq
Advantages:
-
High Sensitivity and Low Input: KAS-seq can be performed with as few as 1,000 cells, making it suitable for studying rare cell populations.[1][2][8][9][11]
-
Rapid in situ Labeling: The short labeling time (5-10 minutes) in live cells allows for capturing a snapshot of transcription dynamics with high temporal resolution.[1][8][9]
-
Direct Measurement of Transcription Bubbles: By detecting ssDNA, KAS-seq provides a direct readout of transcriptionally engaged polymerases.[1][2]
-
Broad Applicability: It can simultaneously detect the activities of Pol I, Pol II, and Pol III, as well as transcribing enhancers and other non-canonical DNA structures.[1][8][11]
-
Simple and Fast Protocol: The entire experimental procedure can be completed in a single day.[1][13]
Disadvantages:
-
Indirect Measurement of RNA: KAS-seq measures the DNA template, not the RNA product itself.
-
Potential for Non-transcriptional ssDNA Detection: The method labels all ssDNA, which can also arise from processes other than transcription, such as DNA replication and repair.[11] However, transcriptional signals are typically dominant.
-
Reversibility of Labeling: The reaction between guanine and this compound is reversible, which requires careful control of experimental conditions.[11]
GRO-seq
Advantages:
-
Direct Measurement of Nascent RNA: GRO-seq directly sequences the nascent RNA transcripts, providing information about the RNA molecule itself.[5][6][7]
-
Established Method: It is a well-established technique with a large body of existing literature and established analysis pipelines.
-
Provides Strand Information: The resulting data is strand-specific, allowing for the identification of sense and antisense transcription.[3]
-
Good for Enhancer RNA Detection: GRO-seq is effective at identifying transient and unstable enhancer RNAs (eRNAs).[5][14]
Disadvantages:
-
High Input Requirement: Typically requires millions of cells, limiting its application for rare cell types.[10]
-
Requires Nuclei Isolation: The protocol is performed on isolated nuclei, which may introduce artifacts and does not reflect the native cellular environment as accurately as in situ methods.[3][12]
-
Laborious and Time-Consuming: The protocol is multi-stepped and can be lengthy to perform.[10]
-
Potential for Run-on Artifacts: New initiation events can occur during the run-on step, and physical impediments can block polymerases, potentially skewing the results.[3][12]
-
Lower Resolution: The resolution is generally lower than that of KAS-seq, typically in the range of 30-100 nucleotides.[3][12]
Conclusion
Both KAS-seq and GRO-seq are powerful techniques for the genome-wide analysis of active transcription. The choice between them will largely depend on the specific research question, the available starting material, and the desired resolution.
KAS-seq is particularly well-suited for:
-
Studies with limited starting material, such as primary cells or rare cell populations.
-
Experiments requiring high temporal resolution to capture rapid changes in transcription.
-
Simultaneous profiling of different RNA polymerase activities and non-canonical DNA structures.
GRO-seq remains a valuable tool for:
-
Directly analyzing the sequence and processing of nascent RNA transcripts.
-
Labs with established protocols and expertise in nuclear run-on assays.
-
Studies where a very large amount of starting material is readily available.
The development of KAS-seq represents a significant advancement in the field, offering a more sensitive, rapid, and direct method for profiling transcriptional activity in situ. As the technology matures and more comparative data becomes available, its adoption is likely to grow, providing researchers with a powerful new lens through which to view the dynamic landscape of the transcriptome.
References
- 1. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. GRO-seq - Enseqlopedia [enseqlopedia.com]
- 4. Global Run-on Sequencing (GRO-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 5. GRO Seq Services | CD Genomics Experts in Transcription Analysis - CD Genomics [rna.cd-genomics.com]
- 6. researchgate.net [researchgate.net]
- 7. GRO-seq, A Tool for Identification of Transcripts Regulating Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [illumina.com]
- 13. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 14. Computational Approaches for Mining GRO-seq Data to Identify and Characterize Active Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validating ssDNA Enhancers Identified by KAS-seq: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and validation of enhancers are critical for deciphering gene regulatory networks and identifying potential therapeutic targets. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) has emerged as a powerful technique for identifying active enhancers by detecting single-stranded DNA (ssDNA) regions, which are characteristic of active transcription bubbles.[1][2][3] However, like other genome-wide assays that predict enhancer locations, functional validation is an essential downstream step to confirm the regulatory activity of KAS-seq-identified ssDNA enhancers.
This guide provides a comparative overview of common experimental methods used to validate the function of ssDNA enhancers identified by KAS-seq. We will delve into the principles of these techniques, present their key performance metrics in comparative tables, provide detailed experimental protocols, and illustrate the workflows using diagrams.
KAS-seq: A Primer on Identifying Active Regulatory Regions
KAS-seq is a sensitive method that captures a snapshot of transcriptional activity across the genome.[1][2] It utilizes a chemical probe, N3-kethoxal, which specifically labels guanine (B1146940) bases in ssDNA.[3][4][5] These labeled regions, representing transcription bubbles at active promoters and enhancers, are then biotinylated, enriched, and sequenced.[4][5] The resulting KAS-seq peaks highlight areas of active transcription, including a distinct class of enhancers referred to as single-stranded transcribing enhancers (SSTEs) or ssDNA-containing enhancers (SSEs).[1][6]
While KAS-seq provides strong evidence for transcriptionally active enhancers, further experimental validation is crucial to:
-
Confirm the ability of the identified region to enhance gene expression.
-
Link the enhancer to its target gene(s).
-
Dissect the functional impact of the enhancer on cellular processes.
Methods for Functional Validation of ssDNA Enhancers
Several orthogonal methods can be employed to validate the enhancer function of regions identified by KAS-seq. These techniques can be broadly categorized based on what they measure: chromatin accessibility, transcriptional output of a reporter gene, and the effect of the enhancer on endogenous gene expression.
A powerful approach that integrates the principles of KAS-seq with chromatin accessibility profiling is KAS-ATAC-seq. This method simultaneously measures chromatin accessibility and transcriptional activity, providing a more direct link between the open chromatin state of an enhancer and its transcriptional output.[6][7][8][9]
Comparison of Key Validation Techniques
| Technique | Principle | Information Gained | Advantages | Limitations |
| KAS-seq | Chemical labeling of guanine in ssDNA to identify transcription bubbles.[3][4][5] | Genome-wide map of active transcription, including active enhancers.[1][2] | High sensitivity, low cell input requirement, rapid protocol.[1][2][3] | Identifies active transcription but does not directly measure enhancer function or link to target genes. |
| ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) | Uses a hyperactive Tn5 transposase to preferentially fragment open chromatin regions.[10] | Genome-wide map of chromatin accessibility, often correlated with active regulatory regions. | Low cell input, relatively simple and fast protocol.[10] | Does not directly measure transcriptional activity; open chromatin does not always equate to active enhancement. |
| STARR-seq (Self-Transcribing Active Regulatory Region sequencing) | Clones candidate enhancer fragments into a reporter plasmid downstream of a minimal promoter and measures the resulting transcription of the fragment itself.[11] | Quantifies the intrinsic enhancer activity of thousands of sequences in parallel. | High-throughput functional validation.[11] | Performed in an episomal context, which may not fully recapitulate the endogenous chromatin environment. |
| Luciferase Reporter Assay | Clones a candidate enhancer into a plasmid containing a luciferase reporter gene driven by a minimal promoter. Enhancer activity is measured by the level of luciferase expression. | Quantitative measure of the enhancer strength of a single sequence. | Highly quantitative and well-established method. | Low-throughput; subject to artifacts from being outside the native genomic context. |
| CRISPR-based Editing (CRISPRi/a, Deletion) | Uses CRISPR-Cas9 to perturb the enhancer sequence in its native genomic location. The effect on the expression of nearby genes is then measured. | Directly tests the necessity of the enhancer for endogenous gene regulation and helps identify target genes. | In vivo validation in the native chromatin context. | Can be technically challenging, potential for off-target effects, and lower throughput. |
| KAS-ATAC-seq | Combines KAS-seq and ATAC-seq to simultaneously map single-stranded DNA and chromatin accessibility.[9] | Provides a quantitative measure of transcriptional activity within accessible chromatin regions.[6][8] | Directly links chromatin accessibility with transcriptional activity in a single assay.[6][9] | A newer technique with protocols that may still be undergoing optimization. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the logic of validation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of the KAS-seq protocol.
Caption: General workflow for validating ssDNA enhancers.
Caption: Complementary evidence from different validation methods.
Detailed Experimental Protocols
KAS-seq Protocol
This protocol is a summary based on published methods.[3][5][12]
-
Cell Labeling:
-
Prepare a 5 mM working solution of this compound in pre-warmed cell culture medium.
-
Incubate 1-5 million cells with the this compound medium for 10 minutes at 37°C.[12]
-
-
Genomic DNA Isolation:
-
Lyse the cells and isolate genomic DNA using a standard kit.
-
-
Biotinylation:
-
Perform a click chemistry reaction to attach a biotin (B1667282) moiety to the azide (B81097) group on the this compound.[12]
-
-
DNA Fragmentation:
-
Fragment the DNA to an average size of 200-500 bp by sonication.[12]
-
-
Enrichment:
-
Incubate the fragmented DNA with streptavidin-coated magnetic beads to pull down the biotinylated ssDNA fragments.
-
-
Library Preparation and Sequencing:
-
Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments to prepare a sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
ATAC-seq Protocol
-
Cell Lysis and Transposition:
-
Lyse 50,000 cells in a hypotonic buffer to isolate nuclei.
-
Incubate the nuclei with hyperactive Tn5 transposase loaded with sequencing adapters for 30 minutes at 37°C. The transposase will cut and ligate adapters into accessible chromatin regions.
-
-
DNA Purification:
-
Purify the transposed DNA using a DNA purification kit.
-
-
Library Amplification:
-
Amplify the library using PCR with indexed primers.
-
-
Sequencing and Data Analysis:
-
Sequence the library and align reads to the reference genome. Peaks are called to identify regions of open chromatin.
-
STARR-seq Protocol
-
Library Construction:
-
Fragment the genome and clone the fragments into the 3' UTR of a reporter gene (e.g., GFP) driven by a minimal promoter in a STARR-seq vector.
-
-
Transfection:
-
Transfect the library into the cells of interest. If a candidate enhancer is active, it will drive its own transcription.
-
-
RNA Isolation and Sequencing:
-
Isolate poly(A) RNA and perform reverse transcription.
-
Specifically amplify and sequence the reporter gene transcripts.
-
-
Data Analysis:
-
Align the sequenced reads to the reference genome. The density of reads corresponds to the enhancer activity of the genomic fragment.
-
CRISPR-based Deletion Protocol
-
Guide RNA Design and Cloning:
-
Design two guide RNAs (gRNAs) that flank the KAS-seq-identified enhancer region.
-
Clone the gRNAs into a vector that also expresses Cas9.
-
-
Transfection and Selection:
-
Transfect the Cas9/gRNA construct into the cells.
-
Select for cells that have been successfully transfected.
-
-
Validation of Deletion:
-
Isolate genomic DNA from clonal cell populations and use PCR and Sanger sequencing to verify the deletion of the enhancer region.
-
-
Gene Expression Analysis:
-
Isolate RNA from the enhancer-deleted clones and control clones.
-
Use RT-qPCR or RNA-seq to measure the expression of putative target genes. A significant decrease in gene expression in the deletion clones validates the enhancer's function.
-
Conclusion
KAS-seq is a valuable tool for the genome-wide discovery of transcriptionally active ssDNA enhancers. However, the functional validation of these candidate regions is paramount. By employing a combination of orthogonal validation methods such as ATAC-seq, STARR-seq, and CRISPR-based editing, researchers can gain a high degree of confidence in the identified enhancers and their roles in gene regulation. The integrated KAS-ATAC-seq method further refines this process by directly linking transcriptional activity to chromatin accessibility.[6][8] This multi-faceted approach is essential for building accurate models of gene regulatory networks and for the successful translation of these findings into therapeutic strategies.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KAS-seq: genome-wide sequencing of single-stranded DNA by this compound-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of cis-regulatory elements in transcription with KAS-ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. KAS-ATAC reveals the genome-wide single-stranded accessible chromatin landscape of the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation of Enhancer Regions in Primary Human Neural Progenitor Cells using Capture STARR-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. GitHub - Ruitulyu/KAS-Analyzer: New computational framework to process and analyze KAS-seq and spKAS-seq data. [github.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Click Chemistry Reagents for N3-Kethoxal Labeling
For Researchers, Scientists, and Drug Development Professionals
The advent of N3-kethoxal as a chemical probe for labeling single-stranded nucleic acids has opened new avenues for studying gene expression and RNA structure. This azide-containing reagent allows for the covalent modification of guanine (B1146940) bases, which can then be tagged with reporter molecules using click chemistry. The choice of the appropriate click chemistry reagent is paramount for the success of these experiments, influencing reaction efficiency, biocompatibility, and the stability of the final conjugate. This guide provides an objective comparison of common click chemistry reagents for reaction with this compound, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free method ideal for biological systems.
Executive Summary
Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most prominent reagents for SPAAC reactions with azide-containing molecules like this compound. While both enable efficient and bioorthogonal ligation, they exhibit key differences in their reaction kinetics, stability, and physicochemical properties. Generally, DBCO displays faster reaction kinetics with aliphatic azides, making it a common choice for rapid labeling.[1] However, BCN is smaller, less hydrophobic, and, critically, demonstrates greater stability in reducing environments, such as the intracellular milieu rich in thiols like glutathione.[1][2] The choice between DBCO and BCN is therefore context-dependent, requiring careful consideration of the specific experimental goals.
Quantitative Performance Comparison
The efficiency of a click reaction is best described by its second-order rate constant (k₂), which reflects how quickly the azide (B81097) and alkyne react to form a stable triazole linkage. A higher k₂ value signifies a faster reaction, which is often desirable for capturing dynamic biological processes or when working with low concentrations of reactants.[3]
| Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | Benzyl Azide | ~0.3 - 0.9[4][5] | Fast kinetics with aliphatic azides, widely used.[1] |
| Phenyl Azide | Slower than with aliphatic azides.[1] | Susceptible to degradation by thiols.[1][2] | |
| endo-BCN | Benzyl Azide | Slower than DBCO.[1] | More stable in the presence of thiols (e.g., glutathione).[1][2] |
| Phenyl Azide | Significantly faster than DBCO with aromatic azides.[1] | Smaller and less hydrophobic than DBCO.[6] |
Note: The azide in this compound is attached to an aliphatic linker, suggesting that DBCO may offer faster initial reaction kinetics. However, the overall chemical environment of the this compound adduct on a nucleic acid could influence reactivity.
Experimental Protocols
Reproducible and comparative data are best obtained through standardized experimental protocols. The following are representative methodologies for assessing the efficiency of different SPAAC reagents with this compound-labeled nucleic acids.
Protocol 1: this compound Labeling of RNA
This protocol is adapted from established methods for labeling cellular RNA.[7]
Materials:
-
Cells or isolated RNA of interest
-
This compound stock solution (e.g., 500 mM in DMSO)
-
Cell culture medium or appropriate reaction buffer
-
RNA purification kit
Procedure:
-
Labeling: For cultured cells, dilute the this compound stock solution to a final concentration of 5 mM in pre-warmed (37°C) cell culture medium. Incubate the cells with the labeling medium for 10 minutes at 37°C. For isolated RNA, incubate with this compound in a suitable buffer.
-
RNA Isolation: Isolate the total RNA from the labeled cells using a standard RNA purification kit.
-
Purification: Ensure the purified RNA is free of any unreacted this compound by performing an appropriate clean-up step (e.g., ethanol (B145695) precipitation or column purification).
Protocol 2: Comparative Kinetic Analysis of SPAAC Reactions via UV-Vis Spectrophotometry
This method is suitable for determining the second-order rate constant by monitoring the change in absorbance of the DBCO reagent upon reaction.[1]
Materials:
-
This compound-labeled RNA
-
DBCO-containing reagent (e.g., DBCO-PEG4-Biotin) with a distinct UV absorbance (~309 nm)
-
BCN-containing reagent
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation: Prepare a stock solution of the DBCO reagent in the reaction buffer. In a quartz cuvette, add a known concentration of the DBCO reagent and measure the initial absorbance at its maximum wavelength (λ_max).
-
Reaction Initiation: Initiate the reaction by adding a known excess of the this compound-labeled RNA to the cuvette and immediately begin monitoring the absorbance at λ_max over time.
-
Data Acquisition: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order model. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the this compound-labeled RNA.
-
Comparison: Repeat the experiment using the BCN reagent. Since BCN lacks a strong UV-Vis chromophore, this comparison may require an indirect method, such as a competition assay or analysis by HPLC or mass spectrometry.
Protocol 3: Comparative Labeling Efficiency by Gel Electrophoresis and Blotting
This protocol provides a qualitative or semi-quantitative comparison of labeling efficiency.
Materials:
-
This compound-labeled RNA
-
DBCO-biotin and BCN-biotin
-
Streptavidin-HRP conjugate
-
Denaturing polyacrylamide gel
-
Western blot apparatus and reagents
Procedure:
-
Click Reaction: Divide the this compound-labeled RNA into two equal aliquots. To one, add the DBCO-biotin reagent, and to the other, add the BCN-biotin reagent. Incubate for a set period (e.g., 1 hour) at room temperature.
-
Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel to separate the RNA.
-
Blotting: Transfer the RNA to a nylon membrane.
-
Detection: Probe the membrane with a streptavidin-HRP conjugate and detect the biotin (B1667282) signal using a chemiluminescent substrate. The intensity of the signal will correspond to the amount of biotinylated RNA, providing a measure of the relative efficiency of the DBCO and BCN reagents.
Visualization of Workflows and Reactions
To aid in the conceptualization of the experimental design and chemical reactions, the following diagrams are provided.
Caption: A general workflow for the comparative analysis of DBCO and BCN reagents for this compound labeled RNA.
Caption: The fundamental reaction scheme of SPAAC, where an azide (from this compound) reacts with a strained alkyne (DBCO or BCN).
Caption: A decision-making flowchart for selecting between DBCO and BCN based on experimental conditions.
Conclusion
The selection of a click chemistry reagent for this compound labeling is a critical decision that impacts the outcome of bioconjugation experiments. While DBCO often provides faster reaction kinetics, particularly with aliphatic azides, BCN offers superior stability in reducing environments, a smaller size, and favorable kinetics with aromatic azides.[1] Researchers should carefully consider the specific requirements of their experimental system, including the need for biocompatibility, reaction speed, and stability, to make an informed choice. The protocols and comparative data presented in this guide provide a framework for the rational selection and validation of the optimal click chemistry reagent for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Assessing the G-Specificity Bias of N3-kethoxal in RNA Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N3-kethoxal with other common reagents for RNA structure probing, focusing on its guanine (B1146940) (G)-specificity bias. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs in RNA sequencing and analysis.
Introduction to RNA Structure Probing
Understanding the secondary and tertiary structure of RNA is crucial for elucidating its function in biological processes. Chemical probing coupled with high-throughput sequencing has become a powerful tool for mapping RNA structures at nucleotide resolution. These methods utilize chemical reagents that selectively modify accessible nucleotides, and the modification sites are then identified by reverse transcription, typically causing stops or mutations that can be detected by sequencing. An ideal chemical probe should exhibit high specificity for a particular base and structural context (e.g., single-stranded regions).
This compound is a reagent designed to specifically label single-stranded guanine bases. Its performance, particularly its specificity, is a critical consideration for accurate RNA structure determination. This guide assesses the G-specificity of this compound and compares it to other widely used RNA probing reagents.
Comparison of RNA Probing Reagents
The selection of a chemical probe significantly impacts the accuracy and scope of RNA structure analysis. This compound is highly specific for guanine, while other reagents offer different base specificities. A summary of the key characteristics of this compound and its alternatives is presented below.
| Reagent | Primary Target(s) | Known Off-Target Reactivity | Key Advantages | Limitations |
| This compound | Guanine (G) at N1 and N2 positions in single-stranded regions[1] | Inert towards other nucleic bases and modified guanines like m1G and m2G.[1] | High specificity for single-stranded guanines.[1] Fast and reversible labeling under mild conditions.[1] Higher labeling activity compared to DMS, NAI, glyoxal (B1671930), and EDC.[1] | G-specific labeling does not provide information on other bases. |
| Dimethyl Sulfate (DMS) | Adenine (A) at N1, Cytosine (C) at N3[2] | Can modify Guanine (G) at the N7 position (Hoogsteen face), which is less informative for canonical base-pairing.[2] | Well-established method. Cell-permeable for in vivo studies.[2] | Toxic at high concentrations. Limited to A and C for Watson-Crick face probing.[1] |
| SHAPE Reagents (e.g., 1M7, NAI) | All four bases (A, U, G, C) at the 2'-hydroxyl group of the ribose | Generally low base specificity, reacting with flexible nucleotides. Some reagents show bias against certain nucleotides.[3] | Probes all four bases, providing a more comprehensive view of RNA structure.[4] Various reagents are available for in vitro and in vivo applications.[3][4] | Does not directly probe the Watson-Crick face. Reagent choice can impact results, with some having poor cell permeability or stability.[4] |
| Glyoxal | Guanine (G) | Can react with Cytosine (C) and Adenine (A) to a lesser extent. Specificity for G can be enhanced by adjusting pH and reaction time.[5] | Targets the Watson-Crick face of guanine. Cell-permeable for in vivo studies. | Off-target reactions with C and A can occur. |
| EDC | Uracil (U) and Guanine (G) | Can cause RNA degradation at higher concentrations needed for mutational profiling. | Probes the Watson-Crick face of U and G. | Can lead to RNA degradation. |
Experimental Protocols
Detailed methodologies are essential for the successful application of RNA probing techniques and for the accurate interpretation of the resulting data. Below are summarized protocols for key experiments cited in this guide.
Keth-seq Protocol for this compound Probing
The Keth-seq protocol combines this compound probing with deep sequencing to map RNA secondary structures.[1]
-
In vivo or In vitro RNA Labeling:
-
In vivo: Add this compound directly to the cell culture medium and incubate for a short period (e.g., 5-10 minutes).
-
In vitro: Incubate purified RNA with this compound in a reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0) at 37°C for 10 minutes.[1]
-
-
RNA Isolation and Purification: Extract total RNA from the cells or purify the in vitro labeled RNA.
-
Library Preparation:
-
Construct three libraries: this compound-modified, no-treatment control, and an this compound-removal sample.[1]
-
For the removal sample, the this compound adduct is erased by incubation with a high concentration of GTP.[1]
-
The labeled RNA is biotinylated via a click chemistry reaction with a DBCO-biotin conjugate.
-
Enrich the biotinylated RNA fragments using streptavidin beads.
-
-
Reverse Transcription and Sequencing:
-
Perform reverse transcription. The this compound adducts will cause the reverse transcriptase to stall, generating cDNA fragments that terminate at the modification site.
-
Prepare sequencing libraries from the cDNA and perform high-throughput sequencing.
-
-
Data Analysis: Align the sequencing reads to a reference transcriptome and identify the reverse transcription stop sites. The frequency of stops at each guanine residue reflects its accessibility and single-stranded nature.
DMS-MaPseq Protocol
DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with sequencing) is a method to map A and C residues in RNA structures.
-
DMS Treatment: Treat cells or purified RNA with DMS. DMS methylates unpaired adenines at the N1 position and unpaired cytosines at the N3 position.
-
RNA Extraction: Isolate total RNA.
-
Reverse Transcription with Mutational Profiling: Use a reverse transcriptase that can read through the DMS-induced modifications, introducing mutations (mismatches) into the resulting cDNA at the sites of modification.
-
Library Preparation and Sequencing: Amplify the cDNA and prepare libraries for high-throughput sequencing.
-
Data Analysis: Align sequencing reads and identify mutation rates at each A and C position. Higher mutation rates indicate greater accessibility.
SHAPE-MaP Protocol
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension with Mutational Profiling) probes the flexibility of the RNA backbone at all four nucleotides.[2]
-
SHAPE Reagent Treatment: Treat cells or purified RNA with a SHAPE reagent (e.g., 1M7, NAI). The reagent acylates the 2'-hydroxyl group of flexible nucleotides.
-
RNA Extraction: Isolate total RNA.
-
Reverse Transcription with Mutational Profiling: As with DMS-MaP, use a reverse transcriptase that introduces mutations at the sites of SHAPE modification.[2]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the mutated cDNA.
-
Data Analysis: Analyze the sequencing data to determine the mutation frequency at each nucleotide. Higher reactivity corresponds to more flexible, typically single-stranded, regions.
Glyoxal Sequencing Protocol
Glyoxal probing is used to identify accessible guanine residues.
-
Glyoxal Treatment: Incubate cells or RNA with glyoxal. The reaction is typically performed at a slightly alkaline pH to enhance guanine specificity.
-
RNA Isolation: Extract total RNA.
-
Reverse Transcription: The glyoxal adduct on guanine blocks reverse transcriptase.
-
Primer Extension Analysis or Sequencing: The termination points of reverse transcription are identified either by gel electrophoresis (for specific transcripts) or by high-throughput sequencing of the truncated cDNA fragments.
-
Data Analysis: The positions of reverse transcription stops indicate the locations of accessible guanine residues.
Visualizing Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound reaction with guanine.
Caption: Experimental workflow for assessing G-specificity.
Caption: Comparison of RNA probing reagent specificities.
Conclusion
This compound stands out as a highly specific probe for single-stranded guanine residues in RNA. Its high reactivity and minimal off-target effects make it a valuable tool for researchers focused on the role of guanine accessibility in RNA structure and function. However, for a comprehensive, transcriptome-wide analysis of RNA structure, a combination of probes with different base specificities, such as DMS and SHAPE reagents, may be more appropriate. The choice of reagent should be guided by the specific research question, the RNA of interest, and the experimental context (in vivo versus in vitro). This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their RNA structure probing experiments.
References
- 1. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and challenges for chemical probing of RNA structure inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N3-kethoxal: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
N3-kethoxal is a valuable reagent for probing RNA structure, yet its proper disposal is critical to ensure laboratory safety and environmental protection. As an azide-containing compound, this compound requires specific handling procedures to mitigate the risks associated with this functional group. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste streams, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety Considerations
Before handling this compound waste, it is imperative to be aware of the following:
-
Azide (B81097) Hazard: this compound contains an azide group (-N3). Azides can be reactive and potentially explosive, especially when in contact with heavy metals (e.g., lead, copper, silver, mercury) or strong acids.
-
Avoid Metal Contact: Never use metal spatulas or allow this compound solutions to come into contact with metal surfaces, including plumbing. The formation of metal azides can lead to explosive compounds.[1][2]
-
Acid Incompatibility: Do not mix this compound waste with acidic waste streams. This can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process that includes waste segregation, a neutralization step for the azide group, and compliant containerization for final disposal by a certified hazardous waste service.
Step 1: Waste Segregation
Properly segregating this compound waste at the point of generation is the first critical step. Different waste streams will require slightly different handling.
-
Concentrated/Unused this compound: Any remaining stock solutions of this compound.
-
Dilute Aqueous Waste: Solutions from experiments containing this compound, such as reaction buffers and washes.
-
Contaminated Solid Waste: Pipette tips, tubes, gloves, and other disposable labware that have come into contact with this compound.
Step 2: Azide Neutralization (Quenching) for Aqueous Waste
For dilute aqueous this compound waste, a quenching step to neutralize the azide group is recommended before collection for disposal. This procedure should be performed in a chemical fume hood.
Experimental Protocol: Azide Quenching
This protocol is adapted from standard procedures for the neutralization of inorganic azides.
-
Dilution: Ensure the concentration of this compound in the aqueous waste is low (ideally below 5%). If necessary, dilute the waste with water in a suitable container (e.g., a three-necked flask equipped with a stirrer and an addition funnel).
-
Add Sodium Nitrite (B80452): For each gram of this compound estimated to be in the waste solution, add approximately 1.5 grams of sodium nitrite (NaNO2) dissolved in a minimal amount of water. Stir the solution.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid (H2SO4) dropwise while stirring continuously. The order of addition is crucial: always add acid to the nitrite-containing waste, never the other way around. Continue adding acid until the solution is acidic (test with litmus (B1172312) paper) and gas evolution (nitrogen and nitric oxide) ceases.
-
Verification: To ensure the complete destruction of the azide, test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the quenching reaction is complete.[3][4]
-
Collection: The resulting solution, now free of reactive azide, should be collected as hazardous chemical waste.
Step 3: Containerization and Labeling
Proper containerization and labeling are essential for the safe storage and subsequent pickup of hazardous waste.
-
Liquid Waste:
-
Use a clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene (B3416737) - HDPE). Do not use metal containers or caps (B75204) with metal liners. [2]
-
For quenched aqueous waste, label the container as "Hazardous Waste: Neutralized this compound solution (contains reaction byproducts)."
-
For concentrated this compound that has not been quenched, label the container as "Hazardous Waste: this compound, organic azide."
-
-
Solid Waste:
-
Collect all contaminated solid waste in a designated, durable, and clearly labeled plastic bag or container.
-
Label the container as "Hazardous Waste: Solid waste contaminated with this compound."
-
Step 4: Storage and Disposal
-
Storage: Store all this compound waste containers in a designated satellite accumulation area for hazardous waste. This area should be cool, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Never pour this compound waste down the drain. [5][6]
Data Presentation: this compound Disposal Summary
| Waste Category | Recommended Container | Key Disposal Actions |
| Concentrated/Unused this compound | Labeled, sealed, non-metal container (e.g., HDPE) | Collect directly for EHS pickup. Do not attempt to neutralize large quantities. |
| Dilute Aqueous Waste | Labeled, sealed, non-metal container (e.g., HDPE) | 1. Segregate from other waste streams. 2. Perform azide quenching in a fume hood. 3. Collect for EHS pickup. |
| Contaminated Solid Waste | Labeled, durable plastic bag or container | 1. Segregate from other lab trash. 2. Seal the container. 3. Arrange for EHS pickup. |
Mandatory Visualization: this compound Disposal Workflow
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Your Research: Essential Safety and Handling of N3-kethoxal
For researchers, scientists, and drug development professionals utilizing N3-kethoxal, a comprehensive understanding of its safe handling, storage, and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2382756-48-9) was not publicly available at the time of this writing. The following safety recommendations are based on the chemical structure of this compound, which contains an azido (B1232118) functional group, and general safety protocols for handling organic azides. Organic azides are a class of compounds known for their potential toxicity and explosive nature. It is imperative to treat this compound with extreme caution and to supplement these guidelines with a thorough risk assessment specific to your laboratory's procedures.
Personal Protective Equipment (PPE) and Hazard Mitigation
Due to the presence of the azide (B81097) group, this compound should be handled with stringent safety measures. The azide ion is known to have toxicity comparable to cyanide, and small organic azides can be explosive.[1][2]
Core Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact with the potentially toxic azide compound.[1][3] |
| Consider double-gloving for enhanced protection. | Provides an additional barrier against contamination. | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of this compound solutions.[4][5] |
| A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing. | Offers broader protection for the face.[3][5] | |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from spills. |
| A chemical-resistant apron is recommended when handling larger quantities. | Provides an additional layer of protection against chemical splashes.[3] | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any potential aerosols or vapors.[3][4] |
Operational and Disposal Plans: A Step-by-Step Guide
I. Preparation and Handling:
-
Consult and Inform: Before working with this compound, consult with your institution's Environmental Health and Safety (EHS) department. Ensure all personnel involved are trained on the risks of organic azides.
-
Work Area Setup: All work with this compound must be performed in a certified chemical fume hood.[3][4] The work surface should be lined with absorbent, disposable bench paper.
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or allow this compound to come into contact with heavy metals, as this can form shock-sensitive and explosive metal azides.[2][4][6] Use plastic or glass utensils.[4]
-
Acids: Avoid contact with acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[2][6]
-
Solvents: Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can form explosively unstable compounds.[1][2]
-
-
Weighing and Solution Preparation: When preparing solutions, work on the smallest scale possible.[4] this compound is often supplied as a solution in DMSO. Pre-warming of cell culture medium to 37 °C is recommended to aid in its dissolution for experimental use.
II. Storage:
-
Store this compound in a cool, dark, and well-ventilated area. It is recommended to store it at -20°C.[7]
-
Keep containers tightly closed.
-
Store away from incompatible materials such as acids and heavy metals.[6]
III. Spill Management:
-
Small Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite. Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Large Spills: For larger spills, evacuate the immediate area and alert your institution's EHS.
IV. Disposal:
-
Waste Segregation: All this compound-containing waste, including contaminated labware, gloves, and bench paper, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Avoid Mixing: Do not mix azide waste with acidic waste streams.[3][6]
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of organic azide waste. Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3]
Experimental Workflow for this compound Handling
The following diagram illustrates a typical workflow for handling this compound in a research setting, from receiving the compound to the final disposal of waste.
References
- 1. ucd.ie [ucd.ie]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. benchchem.com [benchchem.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. apexbt.com [apexbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
